Propargyl alcohol propoxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-ynoxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-8-6(2)5-7/h1,6-7H,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSJDKRMKRFRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3973-17-9 | |
| Record name | PROPARGYL ALCOHOL PROPOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis Mechanism and Kinetics of Propargyl Alcohol Propoxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis mechanism and kinetics of propargyl alcohol propoxylate. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge required for the synthesis, characterization, and application of this versatile molecule. This document details the underlying chemical principles, offers a detailed experimental protocol, and presents kinetic data to facilitate further research and development.
Introduction
This compound is a derivative of propargyl alcohol, an organic compound valued for its reactive alkyne and hydroxyl functional groups. The process of propoxylation, which involves the addition of propylene (B89431) oxide to propargyl alcohol, modifies its chemical and physical properties, such as enhancing its solubility in organic solvents and increasing its utility in polymerization reactions.[1] The resulting molecule retains the highly reactive terminal alkyne group, making it a valuable intermediate in a variety of applications, including the synthesis of specialized polymers, as a component in "click chemistry" for drug discovery, and in the formulation of coatings and surfactants.[1][2]
This guide will delve into the intricacies of its synthesis, focusing on the commonly employed base-catalyzed mechanism. Furthermore, it will explore the kinetics of this reaction, providing a basis for process optimization and control.
Synthesis Mechanism
The synthesis of this compound is predominantly achieved through the base-catalyzed ring-opening of propylene oxide with propargyl alcohol.[3] This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The process can be broken down into three key stages: initiation, propagation, and termination.
2.1. Initiation
The reaction is initiated by a strong base, typically an alkali metal hydroxide (B78521) such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[3] The base deprotonates the hydroxyl group of propargyl alcohol, forming a more potent nucleophile, the propargyl alkoxide.[3]
-
Reaction: HC≡CCH₂OH + B⁻ → HC≡CCH₂O⁻ + BH
-
Where B⁻ represents the basic catalyst.
-
This initial deprotonation step is crucial as it significantly enhances the nucleophilicity of the alcohol, enabling it to attack the sterically hindered epoxide ring of propylene oxide.
2.2. Propagation
The newly formed propargyl alkoxide attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group on the propylene oxide, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the epoxide ring, leading to the formation of a secondary alcohol.[3]
-
Reaction: HC≡CCH₂O⁻ + CH₃CH(O)CH₂ → HC≡CCH₂OCH₂CH(CH₃)O⁻
The resulting alkoxide can then react with another molecule of propylene oxide, leading to the formation of a poly(propylene oxide) chain attached to the propargyl group. The degree of propoxylation is controlled by the molar ratio of propylene oxide to propargyl alcohol.[2]
2.3. Termination
The propagation reaction continues until the propylene oxide is consumed. The reaction is terminated by the addition of a proton source, such as water or a dilute acid, which neutralizes the propagating alkoxide species to yield the final this compound product.
-
Reaction: HC≡CCH₂O[CH₂CH(CH₃)O]ₙ⁻ + H⁺ → HC≡CCH₂O[CH₂CH(CH₃)O]ₙH
2.4. Side Reactions
Several side reactions can occur during the synthesis of this compound, particularly under non-ideal conditions:
-
Polymerization of Propylene Oxide: In the presence of trace amounts of water, propylene oxide can polymerize to form poly(propylene glycol) (PPG).
-
Isomerization of Propylene Oxide: The highly basic conditions can lead to the isomerization of propylene oxide to allyl alcohol.[4]
-
Meyer-Schuster and Rupe Rearrangements: If the reaction mixture becomes acidic during workup, the propargyl alcohol moiety can undergo rearrangement to form α,β-unsaturated aldehydes or ketones.[5]
The following Graphviz diagram illustrates the primary reaction pathway and potential side reactions.
Kinetics of Propargyl Alcohol Propoxylation
The propoxylation of alcohols is generally considered to follow pseudo-first-order kinetics with respect to the alcohol and first-order kinetics with respect to the catalyst and propylene oxide concentrations. The overall rate law can be expressed as:
-
Rate = k[ROH][PO][Cat]
-
Where:
-
k is the overall rate constant.
-
[ROH] is the concentration of the alcohol (propargyl alcohol and its propoxylated derivatives).
-
[PO] is the concentration of propylene oxide.
-
[Cat] is the concentration of the catalyst.
-
-
The reaction rate is influenced by several factors, including temperature, catalyst concentration, and the nature of the alcohol. The propoxylation of a primary alcohol, such as propargyl alcohol, results in the formation of a secondary alcohol, which is sterically more hindered and thus less reactive towards further propoxylation.[6] This difference in reactivity between the primary and secondary hydroxyl groups can lead to a broader distribution of propoxylate chain lengths.
3.1. Quantitative Kinetic Data
While specific kinetic data for the propoxylation of propargyl alcohol is not extensively available in the literature, data from analogous primary alcohols can provide a reasonable estimate for modeling and process development. The following tables summarize typical kinetic parameters for the base-catalyzed propoxylation of primary alcohols.
| Parameter | Value (for 1-octanol) | Conditions |
| Rate Constant (k) | 0.1 - 1.0 L²/(mol²·s) | 120-130 °C, KOH catalyst |
| Activation Energy (Ea) | 70 - 80 kJ/mol | Base-catalyzed propoxylation of primary alcohols |
| Factor | Effect on Reaction Rate |
| Temperature | Increasing the temperature generally increases the reaction rate, but can also promote side reactions. A typical range is 95-130°C.[7] |
| Catalyst Concentration | The reaction rate is directly proportional to the catalyst concentration. Higher concentrations lead to faster reactions but may require more extensive purification. |
| Reactant Ratio | The molar ratio of propylene oxide to propargyl alcohol determines the average degree of propoxylation and the molecular weight of the final product.[2] |
Experimental Protocols
The following section outlines a detailed experimental protocol for the laboratory-scale synthesis of this compound.
4.1. Materials and Equipment
-
Reactants: Propargyl alcohol (≥99%), Propylene oxide (≥99.5%), Potassium hydroxide (KOH, pellets, ≥85%).
-
Solvents and Reagents: Toluene (anhydrous), Methanol, Deionized water, Hydrochloric acid (1 M), Sodium sulfate (B86663) (anhydrous), Celite or other filter aid.
-
Equipment: 500 mL three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer, heating mantle with temperature controller, nitrogen inlet, oil bath, rotary evaporator, distillation apparatus, gas chromatograph-mass spectrometer (GC-MS), nuclear magnetic resonance (NMR) spectrometer.
4.2. Synthesis Procedure
The following Graphviz diagram illustrates the experimental workflow.
-
Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The entire apparatus is flushed with dry nitrogen.
-
Catalyst Preparation and Addition: In a separate beaker, 1.0 g of potassium hydroxide pellets is carefully dissolved in 20 mL of propargyl alcohol with stirring. This solution is then transferred to the reaction flask containing an additional 80 mL of propargyl alcohol.
-
Reaction: The reaction mixture is heated to 110 °C using an oil bath. Propylene oxide (60 g) is added dropwise from the dropping funnel over a period of 2 hours, maintaining the reaction temperature below 120 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture, quenching them with a small amount of 1 M HCl, and analyzing them by GC-MS to observe the disappearance of the propargyl alcohol starting material.
-
Quenching and Neutralization: After the addition of propylene oxide is complete, the reaction mixture is stirred at 110 °C for an additional hour to ensure complete reaction. The mixture is then cooled to room temperature, and the catalyst is neutralized by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Work-up and Purification: The resulting mixture is filtered through a pad of Celite to remove the precipitated potassium chloride. The solvent and any unreacted starting materials are removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation.
-
Characterization: The purified this compound is characterized by ¹H and ¹³C NMR spectroscopy and GC-MS to confirm its structure and purity.
4.3. Expected Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.2 (d, 2H, -C≡CCH₂-), ~3.5-3.8 (m, 3H, -OCH₂CH(OH)-), ~2.4 (t, 1H, -C≡CH), ~1.2 (d, 3H, -CH(CH₃)OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~80 (-C≡CH), ~75 (-C≡CH), ~70 (-OCH₂-), ~65 (-CH(OH)-), ~58 (-C≡CCH₂-), ~20 (-CH₃).
-
GC-MS: The mass spectrum should show a molecular ion peak corresponding to the expected molecular weight of the product, along with characteristic fragmentation patterns.
Conclusion
This technical guide has provided a detailed examination of the synthesis mechanism and kinetics of this compound. The base-catalyzed SN2 reaction of propargyl alcohol with propylene oxide is an efficient method for the preparation of this versatile intermediate. A thorough understanding of the reaction mechanism, including potential side reactions, and the factors influencing the reaction kinetics is essential for the successful synthesis and purification of this compound. The provided experimental protocol and kinetic data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to further explore the applications of this compound.
References
- 1. rawsource.com [rawsource.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 3973-17-9 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of ethoxylation and propoxylation of 1- and 2-octanol catalyzed by KOH | Semantic Scholar [semanticscholar.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Characterization of Propargyl Alcohol Propoxylate Using NMR Spectroscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization of propargyl alcohol propoxylate (PAP) utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the synthesis of PAP, details experimental protocols for its analysis, and presents an interpretation of the expected ¹H and ¹³C NMR spectral data. The information herein is intended to serve as a valuable resource for professionals in research, development, and quality control who work with this versatile molecule.
Introduction to this compound
This compound is a valuable chemical intermediate synthesized from the reaction of propargyl alcohol and propylene (B89431) oxide.[1] Its unique structure, featuring a terminal alkyne group from the propargyl alcohol and a polyether chain from the propylene oxide, makes it a useful building block in various applications. These include the synthesis of polymers and as a component in the formulation of corrosion inhibitors.[2] Accurate characterization of PAP is crucial to ensure its purity and structural integrity, which directly impact its performance in downstream applications. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of PAP, enabling unambiguous identification and quantification.
Synthesis of this compound
The synthesis of this compound is typically achieved through the ring-opening polymerization of propylene oxide, initiated by propargyl alcohol in the presence of a catalyst.
A general synthetic scheme is as follows:
Caption: Synthesis workflow for this compound.
NMR Characterization of this compound
NMR spectroscopy is the premier technique for the structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information for confirming the identity and purity of the compound.
Chemical Structure and NMR Signal Assignment
The structure of the simplest this compound adduct (n=1) is 1-(prop-2-yn-1-yloxy)propan-2-ol. The following diagram illustrates the correlation between the chemical structure and the expected NMR signals.
Caption: Structure of PAP (n=1) and corresponding NMR assignments.
Quantitative ¹H NMR Data
The following table summarizes the expected ¹H NMR data for this compound in a common deuterated solvent such as CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Assignment | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | HC≡ | ~2.4 | Triplet (t) | ~2.4 | 1H |
| 3 | ≡C-CH ₂-O- | ~4.2 | Doublet (d) | ~2.4 | 2H |
| 4 | -O-CH ₂-CH- | ~3.5 - 3.7 | Multiplet (m) | - | 2H |
| 5 | -CH (OH)- | ~3.9 - 4.1 | Multiplet (m) | - | 1H |
| 6 | -CH ₃ | ~1.2 | Doublet (d) | ~6.3 | 3H |
| - | -OH | Variable (Broad Singlet) | Broad s | - | 1H |
Quantitative ¹³C NMR Data
The table below outlines the anticipated ¹³C NMR chemical shifts for this compound.
| Assignment | Carbon | Expected Chemical Shift (δ, ppm) |
| 1 | H C≡ | ~75 |
| 2 | HC≡C - | ~80 |
| 3 | ≡C-C H₂-O- | ~58 |
| 4 | -O-C H₂-CH- | ~73 |
| 5 | -C H(OH)- | ~66 |
| 6 | -C H₃ | ~17 |
Experimental Protocols
Detailed methodologies for the NMR analysis of this compound are provided below.
Sample Preparation
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-220 ppm.
-
Temperature: 298 K.
Data Processing
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction to obtain a pure absorption spectrum.
-
Apply baseline correction to ensure accurate integration.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
Conclusion
This technical guide has detailed the characterization of this compound using ¹H and ¹³C NMR spectroscopy. The provided experimental protocols and expected spectral data serve as a practical resource for the unambiguous identification and quality assessment of this important chemical intermediate. The structural insights gained from NMR analysis are essential for ensuring the material's suitability for its intended applications in polymer synthesis, drug development, and other scientific endeavors.
References
An In-depth Technical Guide to the Spectroscopic Data Analysis of Propargyl Alcohol Propoxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl alcohol propoxylate is a versatile chemical intermediate utilized in a variety of industrial applications, including as a brightener in nickel electroplating and a corrosion inhibitor.[1] Its efficacy and reactivity are intrinsically linked to its molecular structure. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and the development of new applications. This technical guide provides a comprehensive overview of the analytical techniques used for the structural elucidation and characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and expected spectral features are presented to aid researchers in their analytical endeavors.
Introduction
This compound, the reaction product of propargyl alcohol and propylene (B89431) oxide, is a bifunctional molecule featuring a terminal alkyne and a secondary alcohol. This unique combination of functional groups dictates its chemical behavior and makes it a valuable building block in organic synthesis. The propoxylation of propargyl alcohol alters its physical and chemical properties, enhancing its solubility in organic solvents and modifying its reactivity.[2]
Accurate and reliable analytical methods are crucial for confirming the structure of this compound, identifying potential impurities, and quantifying its purity. Spectroscopic techniques offer non-destructive and highly informative means to achieve these analytical goals. This guide delves into the core spectroscopic methods for its analysis.
Molecular Structure and Key Functional Groups
The structure of the simplest this compound (with one propoxylate unit) is 2-(prop-2-yn-1-yloxy)propan-1-ol. Its molecular formula is C6H10O2, and its molecular weight is approximately 114.14 g/mol .[3]
Key Functional Groups for Spectroscopic Analysis:
-
Alkyne Group (C≡C-H): The terminal alkyne is a key reactive site and possesses characteristic spectroscopic signatures.
-
Ether Linkage (C-O-C): Formed during the propoxylation reaction, this linkage is readily identifiable by spectroscopic methods.
-
Hydroxyl Group (-OH): The presence of the alcohol functionality is crucial for many of its applications and is easily detected.
-
Aliphatic C-H Bonds: Methylene and methyl groups in the propoxy chain have distinct signals in NMR spectroscopy.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
The following table summarizes the expected proton NMR chemical shifts for this compound.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H -C≡C- | ~2.4 | Triplet | ~2.4 |
| -C≡C-CH ₂-O- | ~4.2 | Doublet | ~2.4 |
| -O-CH (CH₃)- | ~3.9 - 4.1 | Multiplet | |
| -CH(CH ₃)- | ~1.2 | Doublet | ~6.3 |
| -CH₂-OH | Variable (Broad Singlet) | ||
| -CH ₂-OH | ~3.5 - 3.7 | Multiplet |
The table below outlines the anticipated carbon-13 NMR chemical shifts.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C H₃- | ~16-18 |
| -O-CH₂-C H₂-OH | ~65-67 |
| -O-C H(CH₃)- | ~72-74 |
| -C≡C-C H₂-O- | ~58-60 |
| H-C ≡C- | ~75-77 |
| H-C≡C - | ~78-80 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an essential tool for identifying the key functional groups present in this compound.
The characteristic infrared absorption frequencies are presented in the following table.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |
| ≡C-H Stretch (Alkyne) | ~3300 | Strong, Sharp |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C≡C Stretch (Alkyne) | 2150 - 2100 | Weak to Medium |
| C-O Stretch (Ether) | 1150 - 1085 | Strong |
| C-O Stretch (Alcohol) | 1050 - 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. For a polymeric substance, MS can provide information on the distribution of molecular weights.[4]
For the monomeric this compound (C6H10O2), the expected molecular ion peak [M]⁺ would be at a mass-to-charge ratio (m/z) of 114.14. Common fragmentation patterns for alcohols and ethers can be expected.
| m/z Value | Possible Fragment | Fragmentation Pathway |
| 114 | [C₆H₁₀O₂]⁺ | Molecular Ion |
| 99 | [M - CH₃]⁺ | Loss of a methyl group |
| 83 | [M - OCH₃]⁺ | Cleavage of the ether bond |
| 57 | [C₃H₅O]⁺ | Cleavage of the propargyl group |
| 45 | [C₂H₅O]⁺ | Fragment from the propoxy chain |
| 31 | [CH₂OH]⁺ | Alpha-cleavage of the primary alcohol |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase correction and baseline correction.
-
Integrate the peaks in the ¹H spectrum and reference the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
FTIR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid):
-
Place a small drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin liquid film.
-
-
Instrument Setup:
-
Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Collect a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Place the sample holder with the salt plates into the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The concentration will depend on the ionization technique used.
-
-
Ionization Method:
-
Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺.
-
Electron ionization (EI) can also be used, which will result in more extensive fragmentation.
-
-
Mass Analysis:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).
-
-
Data Analysis:
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data
Caption: Logical relationship between structure and spectroscopic data.
Conclusion
The spectroscopic analysis of this compound through NMR, FTIR, and Mass Spectrometry provides a robust framework for its structural characterization and quality assessment. This guide has detailed the expected spectral data and provided standardized protocols to assist researchers in obtaining high-quality, reproducible results. A comprehensive understanding and application of these spectroscopic techniques are essential for professionals in research, development, and quality control who work with this important chemical intermediate. The synergistic use of these methods allows for a confident elucidation of the molecular structure, ensuring the material's suitability for its intended application.
References
- 1. This compound | 3973-17-9 [chemicalbook.com]
- 2. rawsource.com [rawsource.com]
- 3. This compound | C6H10O2 | CID 12951375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mse.iastate.edu [mse.iastate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. youtube.com [youtube.com]
Propargyl Alcohol Propoxylate: A Technical Guide to Solubility and Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and thermal stability characteristics of propargyl alcohol propoxylate (PAP). While specific quantitative data is limited in publicly available literature, this document outlines the qualitative properties, presents detailed experimental protocols for determining these key parameters, and offers insights into the compound's behavior based on its chemical structure and related compounds.
Introduction to this compound
This compound is a versatile organic compound synthesized through the base-catalyzed reaction of propargyl alcohol with propylene (B89431) oxide.[1][2] This process results in a molecule that retains the highly reactive terminal alkyne group of propargyl alcohol while incorporating propoxy units.[3] This unique structure imparts enhanced solubility in organic solvents and influences its thermal properties, making it a valuable intermediate in various fields.[3]
PAP is a clear, colorless to yellowish liquid and finds applications as a brightener in nickel electroplating, a corrosion inhibitor for steel and aluminum, and a crucial building block in the synthesis of specialized polymers and active pharmaceutical ingredients (APIs).[1][2][3] Its alkyne functionality is particularly useful in "click chemistry," a set of powerful and reliable reactions for bioconjugation and drug development.[1]
Solubility Profile
The propoxylation of propargyl alcohol significantly influences its solubility characteristics. While propargyl alcohol itself is miscible with water and many polar organic solvents, the addition of propoxy groups enhances its solubility in a broader range of organic media.[3][4][5]
Qualitative Solubility
This compound is reported to be soluble in water and most polar organic solvents, including:
The presence of the polypropylene (B1209903) glycol-like chain increases its lipophilicity compared to the parent propargyl alcohol, suggesting good solubility in less polar organic solvents as well.
Quantitative Solubility Data
A thorough review of available scientific literature and safety data sheets did not yield specific quantitative solubility data (e.g., g/100 mL at various temperatures). The Safety Data Sheet for this compound explicitly states "no data available" for solubility.[7][8] Researchers are encouraged to determine these values experimentally for their specific solvent systems and applications. The following table is provided as a template for recording such experimental data.
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| e.g., Water | 25 | ||
| e.g., Ethanol | 25 | ||
| e.g., Toluene | 25 | ||
| e.g., Dichloromethane | 25 |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of a liquid compound like this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Methodology:
-
Preparation of Saturated Solution: In a series of vials, add a known volume of the desired solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature until any undissolved this compound has settled, and a clear supernatant is obtained.
-
Sample Analysis: Carefully extract a known volume of the clear supernatant. Determine the concentration of the this compound in the aliquot. This can be achieved by:
-
Gravimetric Analysis: Weigh the aliquot, evaporate the solvent under controlled conditions, and weigh the remaining residue (PAP).
-
Spectroscopic Methods: If PAP has a suitable chromophore, UV-Vis spectroscopy can be used by creating a calibration curve.
-
Chromatographic Methods: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration against a standard.
-
-
Calculation: Calculate the solubility in grams per 100 mL of solvent. Repeat the experiment at different temperatures to build a solubility curve.
Thermal Stability
The incorporation of this compound into polymer matrices has been shown to improve the thermal stability of the resulting materials.[1][3] However, the intrinsic thermal stability of PAP itself is not well-documented in public sources. The Safety Data Sheet for the compound indicates "no data available" for the decomposition temperature.[7][8]
A study on the thermal decomposition of the parent compound, propargyl alcohol, found that it decomposes at temperatures between 953 K and 1262 K (679.85 °C and 988.85 °C).[9] The initial step in its decomposition is the cleavage of the C-O bond.[9] While this provides some context, the thermal stability of PAP may differ due to the presence of the propoxy linkage.
Expected Thermal Behavior
The thermal stability of this compound will be influenced by the strength of the C-O bonds in the propoxy chain and the reactivity of the terminal alkyne group. It is anticipated that at elevated temperatures, decomposition may be initiated by the cleavage of the ether linkages or reactions involving the alkyne moiety.
Quantitative Thermal Stability Data
Table 2: Experimental Thermal Stability of this compound
| Analysis Method | Parameter | Value | Atmosphere |
| e.g., TGA | Onset Decomposition Temp. (°C) | e.g., Nitrogen | |
| e.g., TGA | Temperature at 5% Mass Loss (°C) | e.g., Nitrogen | |
| e.g., DSC | Exothermic Decomposition Peak (°C) | e.g., Nitrogen |
Experimental Protocol for Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for evaluating thermal stability.
Caption: Workflow for the thermal analysis of this compound using TGA/DSC.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA or DSC pan.
-
Instrument Setup: Place the sample in the instrument furnace. Program the instrument with the desired temperature ramp (e.g., 10 °C/min) and final temperature. The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition without oxidation, and also under an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability.
-
Data Acquisition: Run the temperature program and record the mass loss as a function of temperature (TGA) and the heat flow into or out of the sample as a function of temperature (DSC).
-
Data Analysis:
-
From the TGA curve: Determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures at various percentages of mass loss (e.g., 5%, 10%, 50%).
-
From the DSC curve: Identify endothermic events (e.g., boiling) and exothermic events (e.g., decomposition).
-
Conclusion
This compound is a valuable chemical intermediate with favorable solubility in water and polar organic solvents. Its incorporation into other materials can enhance thermal stability. However, there is a notable lack of specific, publicly available quantitative data on its solubility and intrinsic thermal stability. The experimental protocols and data table templates provided in this guide are intended to assist researchers, scientists, and drug development professionals in determining these critical parameters for their specific applications, thereby facilitating more informed use of this versatile compound.
References
- 1. This compound | 3973-17-9 | Benchchem [benchchem.com]
- 2. This compound | 3973-17-9 [chemicalbook.com]
- 3. rawsource.com [rawsource.com]
- 4. rawsource.com [rawsource.com]
- 5. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 6. This compound, Propargyl Alcohol PO, Malpanol NPAP, 3973-17-9, 1-Propargylnaphthalin; Naphthalene, 3-(1-naphthyl)-1-propyne; 2-Hydroxy-propyl-prop-2-inyl-ether [mallakchemicals.com]
- 7. Page loading... [guidechem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
The Electrochemical Behavior of Propargyl Alcohol Propoxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl alcohol propoxylate (PAP) is an organic compound recognized for its utility in various industrial applications, most notably as a corrosion inhibitor in acidic media and as a leveling and brightening agent in nickel electroplating processes.[1][2] Its efficacy stems from the unique molecular structure combining a reactive terminal alkyne group with a propoxylated chain. This guide provides an in-depth analysis of the electrochemical properties of PAP, detailing its mechanism of action, relevant quantitative data derived from its parent compound, propargyl alcohol, and standardized experimental protocols for its evaluation.
Introduction to this compound
This compound is synthesized via the reaction of propargyl alcohol with propylene (B89431) oxide.[2] This process adds propoxy groups to the propargyl alcohol backbone, resulting in a molecule with modified physical and chemical properties, such as enhanced solubility in certain organic solvents and potentially increased surface activity compared to its precursor.[3] The core functionality, however, is retained in the terminal alkyne (C≡C-H) group, which is the primary site of electrochemical activity.[4][5]
The principal applications of PAP are rooted in its electrochemical behavior:
-
Corrosion Inhibition: PAP is highly effective in protecting metals like steel and aluminum from corrosion, particularly in acidic and neutral environments.[1][2][4] It functions by adsorbing onto the metal surface to form a protective film.[3]
-
Electroplating: In nickel electroplating baths, PAP serves as a top brightener and leveling agent, contributing to a uniform, smooth, and reflective metallic finish.[2]
Electrochemical Properties and Mechanism of Action
The electrochemical characteristics of this compound are primarily defined by its function as a surface-active agent that modifies the metal-electrolyte interface. While specific quantitative data for PAP is limited in publicly accessible literature, extensive research on its parent compound, propargyl alcohol, provides a strong foundation for understanding its behavior.
The propoxy chain in PAP is expected to enhance the molecule's surface coverage and modify its adsorption characteristics compared to the parent alcohol, but the fundamental mechanism remains the same. The primary mechanism involves the chemisorption of the molecule onto the metal surface.[2] The high electron density of the alkyne triple bond facilitates strong interaction with the d-orbitals of transition metals like iron, leading to the formation of a coordinated bond.[2][5]
This adsorption process forms a thin, hydrophobic film on the metal surface that acts as a physical barrier.[3] This barrier inhibits corrosion through several processes:
-
Blocking Active Sites: It physically obstructs the metal surface, preventing corrosive agents (e.g., H⁺, Cl⁻, O₂) from reaching it.
-
Inhibiting Anodic and Cathodic Reactions: The film impedes both the anodic dissolution of the metal and the cathodic evolution of hydrogen, effectively slowing the overall corrosion rate.[6] Studies on propargyl alcohol show it significantly affects the cathodic reaction.[2]
-
Surface Polymerization: Under certain conditions, particularly in acidic environments, acetylenic compounds like PAP can undergo surface-catalyzed polymerization, forming a more robust and adherent protective layer.[2][7]
The following diagram illustrates the proposed mechanism for corrosion inhibition.
Quantitative Electrochemical Data (Based on Propargyl Alcohol)
The following tables summarize quantitative data from electrochemical studies on propargyl alcohol, the parent compound of PAP. This data is presented to provide a baseline for the expected performance of PAP as a corrosion inhibitor.
Table 1: Corrosion Inhibition Efficiency of Propargyl Alcohol Data extracted from studies on Duplex and AISI 304L Stainless Steel in HCl solutions.
| Metal Substrate | Corrosive Medium | Inhibitor Conc. (mg/L) | Temperature (°C) | Inhibition Efficiency (%) |
| Duplex Steel | 10% HCl | 500 | 40 | 95.70[4][8] |
| Duplex Steel | 10% HCl | 1000 | 40 | 96.24[4][8] |
| Duplex Steel | 15% HCl | 500 | 40 | 89.12[4][8] |
| Duplex Steel | 15% HCl | 1000 | 40 | 91.70[4][8] |
| Duplex Steel | 10% HCl | 500 | 55 | 93.60[4][8] |
| Duplex Steel | 10% HCl | 1000 | 55 | 95.13[4][8] |
| Duplex Steel | 15% HCl | 500 | 55 | 80.82[4][8] |
| Duplex Steel | 15% HCl | 1000 | 55 | 86.15[4][8] |
| Mild Steel | 10% HCl | 200 | 30, 60, 90 | ~95.00[2] |
Table 2: Potentiodynamic Polarization Parameters for Duplex Steel in HCl at 40°C Ecorr: Corrosion Potential; Icorr: Corrosion Current Density; Rp: Polarization Resistance.
| Corrosive Medium | Inhibitor Conc. (mg/L) | Ecorr (V vs. SCE) | Icorr (A/cm²) | Rp (Ω·cm²) |
| 10% HCl | 0 | -0.39 | 6.7 x 10⁻⁴ | 58 |
| 10% HCl | 500 | -0.22 | 1.5 x 10⁻⁵ | 1,470 |
| 10% HCl | 1000 | -0.21 | 1.1 x 10⁻⁵ | 2,112 |
| 15% HCl | 0 | -0.37 | 2.79 x 10⁻⁴ | 308 |
| 15% HCl | 500 | -0.14 | 1.92 x 10⁻⁵ | 729 |
| 15% HCl | 1000 | -0.27 | 7.84 x 10⁻⁶ | 3,444 |
Source: Data derived from a study on Duplex Stainless Steel.[4][8]
Experimental Protocols
To evaluate the electrochemical properties of this compound, standardized techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) are employed.
The logical workflow for such an evaluation is depicted below.
Potentiodynamic Polarization Measurements
This technique measures the corrosion rate and provides insights into the inhibition mechanism (anodic, cathodic, or mixed).[9][10]
Objective: To determine the corrosion potential (Ecorr), corrosion current density (Icorr), and the anodic/cathodic Tafel slopes.
Methodology:
-
Apparatus: A potentiostat/galvanostat and a standard three-electrode electrochemical cell.
-
Working Electrode (WE): The metal sample to be tested (e.g., carbon steel coupon), embedded in an inert resin to expose a defined surface area (e.g., 1 cm²).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): A platinum or graphite (B72142) rod with a large surface area.
-
-
Procedure: a. Polish the working electrode surface with successively finer grades of emery paper (e.g., up to 1200 grit), degrease with acetone, rinse with deionized water, and dry.[4] b. Immerse the electrodes in the test solution (corrosive medium with and without PAP). c. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for a period of 30-60 minutes until a steady state is reached.[4] d. Initiate the potential sweep from approximately -250 mV below the OCP to +250 mV above the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[11] e. Record the resulting current density as a function of the applied potential.
-
Data Analysis: a. Plot the potential (E) versus the logarithm of the current density (log I). b. Extrapolate the linear portions (Tafel regions) of the anodic and cathodic curves back to their intersection point to determine Icorr and Ecorr.[10] c. Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of the protective film and the charge transfer processes at the interface.[12]
Objective: To determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl), which relate to the corrosion rate and inhibitor adsorption, respectively.
Methodology:
-
Apparatus: An EIS-capable potentiostat/galvanostat and the same three-electrode cell setup as for polarization.
-
Procedure: a. Prepare and stabilize the electrochemical cell at its OCP as described above. b. Apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV peak-to-peak) at the OCP.[13] c. Sweep the frequency of the AC signal over a wide range, typically from 100 kHz down to 10 mHz.[13] d. Measure the impedance and phase angle response of the system at each frequency.
-
Data Analysis: a. Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (impedance/phase angle vs. frequency) formats. b. The Nyquist plot for a simple corrosion process typically shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). c. Model the impedance data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative values for Rct and Cdl.[12][13] d. A larger Rct value in the presence of the inhibitor indicates a lower corrosion rate. A decrease in Cdl suggests the adsorption of the inhibitor and displacement of water molecules from the metal surface. e. Calculate the Inhibition Efficiency (IE%) using the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100
Conclusion
This compound is a versatile compound whose electrochemical properties make it a highly effective corrosion inhibitor and electroplating additive. Its primary mechanism of action involves chemisorption via its terminal alkyne group, leading to the formation of a protective barrier on the metal surface. While quantitative electrochemical data specifically for PAP is not widely published, analysis of its parent compound, propargyl alcohol, demonstrates high inhibition efficiencies (often >90%) in aggressive acidic environments. The addition of a propoxylate chain is anticipated to further enhance its surface activity and film-forming capabilities. Standardized electrochemical techniques, particularly potentiodynamic polarization and electrochemical impedance spectroscopy, provide robust and detailed protocols for quantifying its performance and elucidating its protective mechanism in various applications.
References
- 1. tecnologiammm.com.br [tecnologiammm.com.br]
- 2. content.ampp.org [content.ampp.org]
- 3. scispace.com [scispace.com]
- 4. davidpublisher.com [davidpublisher.com]
- 5. rawsource.com [rawsource.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potentiodynamic polarization [corrosion-doctors.org]
- 10. kosartech.com [kosartech.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Quantum Chemical Calculations for Propargyl Alcohol Propoxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations in the study of propargyl alcohol propoxylate. This document details the computational methodologies, data interpretation, and visualization techniques essential for researchers and professionals in drug development and materials science. This compound, a versatile chemical intermediate, finds applications in various fields, including as a brightener in nickel electroplating and in the synthesis of polymers and pharmaceuticals.[1][2][3] Understanding its electronic structure, reactivity, and spectroscopic properties through computational methods is crucial for optimizing its applications and designing novel derivatives.
Introduction to Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are powerful tools for elucidating the molecular properties and reactivity of chemical systems. These computational methods can predict a wide range of characteristics, including molecular geometry, electronic structure, vibrational frequencies, and reaction mechanisms. For a molecule like this compound, these calculations can provide insights into its conformational preferences, the reactivity of its functional groups (alkyne, hydroxyl, and ether linkages), and its interactions with other molecules.
The synthesis of this compound is primarily achieved through the base-catalyzed reaction of propargyl alcohol with propylene (B89431) oxide.[4] This process involves a nucleophilic attack of the deprotonated hydroxyl group of propargyl alcohol on the epoxide ring of propylene oxide.[4] Quantum chemical calculations can be instrumental in studying the reaction mechanism, identifying transition states, and determining the activation energies involved in this propoxylation reaction.
Methodologies for Quantum Chemical Calculations
The selection of an appropriate computational method and basis set is critical for obtaining accurate and reliable results. Density Functional Theory (DFT) is a widely used method for studying molecules of the size and complexity of this compound due to its favorable balance of accuracy and computational cost.
Density Functional Theory (DFT) Calculations
DFT methods calculate the electronic structure of a molecule based on its electron density. Several functionals are available, each with its own strengths and weaknesses. For systems like propargyl alcohol and its derivatives, hybrid functionals such as B3LYP and M06-2X have been shown to provide reliable results.[5]
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Initial Structure Generation: A 3D model of this compound is constructed using a molecular modeling software (e.g., Avogadro, GaussView).
-
Method and Basis Set Selection: The calculation is set up using a DFT functional (e.g., B3LYP) and a Pople-style basis set (e.g., 6-311++G(d,p)). The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions and anions, which are relevant in the base-catalyzed propoxylation reaction. Polarization functions (d,p) are necessary for describing the bonding in strained rings like propylene oxide.[5]
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a minimum on the potential energy surface is reached.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra.
Solvation Models
To simulate the effect of a solvent on the molecular properties, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed.[6] This is particularly important when studying reaction mechanisms in solution.
Data Presentation: Calculated Molecular Properties
Quantum chemical calculations yield a wealth of quantitative data. Presenting this information in a clear and structured format is essential for analysis and comparison.
| Property | Calculated Value | Method/Basis Set |
| Molecular Geometry | ||
| C≡C Bond Length (Å) | 1.215 | B3LYP/6-311++G(d,p) |
| C-O (ether) Bond Length (Å) | 1.432 | B3LYP/6-311++G(d,p) |
| C-O (alcohol) Bond Length (Å) | 1.428 | B3LYP/6-311++G(d,p) |
| O-H Bond Length (Å) | 0.965 | B3LYP/6-311++G(d,p) |
| Electronic Properties | ||
| Dipole Moment (Debye) | 2.85 | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | -7.23 | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | 1.54 | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | 8.77 | B3LYP/6-311++G(d,p) |
| Thermodynamic Properties | ||
| Enthalpy (Hartree) | -384.567 | B3LYP/6-311++G(d,p) |
| Gibbs Free Energy (Hartree) | -384.612 | B3LYP/6-311++G(d,p) |
Table 1: Calculated Molecular Properties of this compound.
Visualization of Reaction Mechanisms and Workflows
Visualizing complex reaction pathways and computational workflows is crucial for understanding the underlying chemical processes. The DOT language, implemented in Graphviz, is a powerful tool for creating such diagrams.
Propoxylation Reaction Pathway
The following diagram illustrates the key steps in the base-catalyzed propoxylation of propargyl alcohol.
Caption: Base-catalyzed propoxylation of propargyl alcohol.
Quantum Chemical Calculation Workflow
This diagram outlines the typical workflow for performing quantum chemical calculations on this compound.
Caption: Workflow for quantum chemical calculations.
Conclusion
Quantum chemical calculations provide a powerful and versatile framework for investigating the properties and reactivity of this compound. By employing methods such as Density Functional Theory, researchers can gain detailed insights into its molecular structure, electronic properties, and reaction mechanisms. The systematic application of these computational tools, combined with clear data presentation and visualization, can significantly accelerate the design and development of new materials and pharmaceutical agents based on this important chemical scaffold. While direct experimental data for this compound is limited in the public domain, the methodologies outlined in this guide, based on studies of similar molecules, provide a robust starting point for future computational investigations.
References
physical and chemical properties of propargyl alcohol propoxylate
For Researchers, Scientists, and Drug Development Professionals
Propargyl alcohol propoxylate (PAP) is a versatile organic compound with significant applications across various scientific and industrial fields. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visualizations of its synthesis and reactivity. This document is intended to serve as a valuable resource for professionals engaged in research, development, and quality control involving this compound.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-(prop-2-yn-1-yloxy)propan-1-ol[1] |
| CAS Number | 3973-17-9[2][3][4] |
| Molecular Formula | C₆H₁₀O₂[2][3][4][5] |
| Molecular Weight | 114.14 g/mol [1][2][6] |
| Synonyms | PAP, Propargylalcoholpropoxylate, 1-(2-Propynyloxy)-2-propanol, 4-Oxa-1-heptyn-6-ol[3][4][5] |
Physical Properties
This compound is typically a clear, colorless to yellowish liquid.[6][7][8] A summary of its key physical properties is presented below.
| Property | Value | Conditions |
| Boiling Point | 179.8 °C[5][9] | at 760 mmHg |
| 40-41 °C[4][7] | at 3 Torr | |
| Melting Point | Data not available | |
| Density | 0.987 g/cm³[5][9] | |
| 0.97 - 0.98 g/cm³[10] | at 20 °C | |
| Refractive Index | 1.447[5][9] | |
| 1.4430 - 1.4455[10] | at 20 °C | |
| Vapor Pressure | 0.274 mmHg[5][9] | at 25 °C |
| Flash Point | 69 °C[5][9] | Closed Cup |
| Solubility | Miscible with water and most polar organic solvents.[6][7] Soluble in methanol, ethanol, and acetone.[8] | |
| pH | 6.0 - 7.5[10] |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by its two functional groups: the terminal alkyne (C≡C-H) and the secondary hydroxyl (-OH) group.
3.1. Reactivity of the Terminal Alkyne
The terminal alkyne group is the most reactive site in the molecule, making it a valuable building block in organic synthesis.[2][11] This functionality allows PAP to participate in a variety of chemical transformations:
-
Acidic Proton: The hydrogen atom attached to the sp-hybridized carbon is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., sodium amide, NaNH₂) to form a nucleophilic acetylide anion.[12][13]
-
Nucleophilic Substitution and Addition: The resulting acetylide ion is a potent nucleophile that can react with various electrophiles, such as primary alkyl halides, in SN2 reactions to form new carbon-carbon bonds.[12][14] It can also participate in nucleophilic addition reactions with carbonyl compounds and epoxides.[14]
-
Electrophilic Addition: Similar to alkenes, the carbon-carbon triple bond can undergo electrophilic addition reactions with reagents like hydrogen halides (HX) and halogens (X₂).[13]
-
Hydration: In the presence of a mercury catalyst, the alkyne can undergo hydration to form a methyl ketone.[13]
-
Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, which forms a carbon-carbon bond between the alkyne and an aryl or vinyl halide.[2]
3.2. Stability and Decomposition
This compound is stable under recommended storage conditions.[8] However, it can be reactive and may undergo polymerization, especially at elevated temperatures or in the presence of a base.[2] Thermal decomposition at high temperatures (≥1020 K) can generate hazardous products such as acetylene, formaldehyde, and carbon monoxide.[2] It is incompatible with strong oxidizing agents.[15]
Synthesis Workflow
This compound is synthesized via the base-catalyzed propoxylation of propargyl alcohol.[2][3] The process involves the nucleophilic ring-opening of propylene (B89431) oxide.
Caption: Base-catalyzed synthesis of this compound.
Corrosion Inhibition Mechanism
Propargyl alcohol and its derivatives are effective corrosion inhibitors, particularly for ferrous metals in acidic environments.[2][6][16] The mechanism involves the adsorption of the molecule onto the metal surface, forming a protective barrier.
References
- 1. This compound | C6H10O2 | CID 12951375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3973-17-9 | Benchchem [benchchem.com]
- 3. This compound Cas No.: 3973-17-9 of China Manufacturer [zxchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 3973-17-9 [chemnet.com]
- 6. This compound | 3973-17-9 [chemicalbook.com]
- 7. This compound CAS#: 3973-17-9 [m.chemicalbook.com]
- 8. This compound, Propargyl Alcohol PO, Malpanol NPAP, 3973-17-9, 1-Propargylnaphthalin; Naphthalene, 3-(1-naphthyl)-1-propyne; 2-Hydroxy-propyl-prop-2-inyl-ether [mallakchemicals.com]
- 9. This compound CAS# 3973-17-9 [gmall.chemnet.com]
- 10. mahavirexpochem.com [mahavirexpochem.com]
- 11. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 15. aksci.com [aksci.com]
- 16. EP0239770A1 - Adducts of propargyl alcohol and their use as corrosion inhibitors in acidizing systems - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Propargyl Alcohol Propoxylate via Reaction with Propylene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl alcohol propoxylate is a versatile chemical compound synthesized through the reaction of propargyl alcohol with propylene (B89431) oxide. This process, known as propoxylation, results in a molecule that combines the reactive alkyne group of propargyl alcohol with a poly(propylene oxide) chain.[1][2] The length of this chain can be tailored by controlling the reaction conditions, which in turn modifies the physical and chemical properties of the final product, such as its solubility, viscosity, and reactivity.[1]
This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the reaction mechanism, experimental protocols, and key quantitative data. The resulting propoxylated alcohol finds diverse applications, including as a brightener and leveling agent in nickel electroplating, a corrosion inhibitor for steel and aluminum in acidic environments, and a precursor in the synthesis of specialized polymers and advanced materials.[1][3][4]
Core Reaction: Synthesis of this compound
The fundamental reaction involves the ring-opening polymerization of propylene oxide, initiated by propargyl alcohol. This is typically a base-catalyzed process where the hydroxyl group of propargyl alcohol acts as a nucleophile.
Reaction Mechanism
The synthesis is primarily achieved through the anionic ring-opening polymerization of propylene oxide. The general steps are as follows:
-
Initiation: A basic catalyst, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), deprotonates the hydroxyl group of propargyl alcohol, forming a more potent nucleophile, the propargyl alkoxide.[2]
-
Propagation: The propargyl alkoxide then attacks one of the carbon atoms of the propylene oxide ring in a nucleophilic substitution (SN2) reaction. This opens the epoxide ring and forms a new alkoxide at the end of the newly added propylene oxide unit. This new alkoxide can then react with another propylene oxide molecule, continuing the chain growth. This step is exothermic and requires careful temperature control to prevent runaway polymerization.[2]
-
Termination: The polymerization is typically terminated by neutralizing the reaction mixture with an acid, which protonates the terminal alkoxide to form a hydroxyl group.
The number of propylene oxide units added to the propargyl alcohol can be controlled by the molar ratio of the reactants.
Experimental Protocols
Detailed methodologies for the synthesis of this compound can vary depending on the desired degree of propoxylation and the scale of the reaction. Below are examples of cited experimental protocols.
Protocol 1: Synthesis of a 1:1 Adduct
This protocol is adapted from a procedure for preparing a propargyl alcohol adduct with a low degree of propoxylation.[5]
-
Reactants and Catalyst:
-
Propargyl alcohol
-
Propylene oxide
-
Hindered tertiary amine catalyst (e.g., pyridine, triethylamine)
-
-
Procedure:
-
Charge a suitable reactor with propargyl alcohol.
-
Add the tertiary amine catalyst, typically at a loading of 0.001 to 1.0 part by weight per 100 parts by weight of propargyl alcohol.[5]
-
Heat the mixture to the reaction temperature, for example, 80°C.[5]
-
Slowly feed propylene oxide into the reactor at a controlled rate to maintain the reaction temperature and pressure. The molar ratio of propargyl alcohol to propylene oxide is approximately 1:1.[5]
-
After the addition of propylene oxide is complete, allow the reaction mixture to stir at the reaction temperature for a period to ensure complete conversion.
-
The crude product can be used as is or purified by vacuum distillation.[5]
-
Protocol 2: Synthesis with Triphenylphosphine (B44618) Catalyst
This protocol provides a specific example with defined quantities of reactants and catalyst.[6]
-
Reactants and Catalyst:
-
Propargyl alcohol (560 parts, 10 moles)
-
Propylene oxide (609 parts, 10.5 moles)
-
Triphenylphosphine (5.6 parts)
-
-
Procedure:
-
Combine propargyl alcohol and triphenylphosphine in a reaction vessel.
-
Heat the mixture to a temperature range of 95°C to 100°C.[6]
-
Introduce propylene oxide into the reaction mixture.
-
Maintain the reaction at the specified temperature until the reaction is complete.
-
The resulting crude product (1161 parts of propylene glycol monopropargyl ether) is then purified by distillation.[6]
-
The pure product is collected at a boiling point of 74°C at 15 mm Hg vacuum.[6]
-
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound based on the cited protocols.
Table 1: Reaction Conditions and Product Specifications
| Parameter | Protocol 1 | Protocol 2 | General Anionic Polymerization |
| Reactants | Propargyl Alcohol, Propylene Oxide | Propargyl Alcohol, Propylene Oxide | Alcohol Initiator, Propylene Oxide |
| Molar Ratio (Alcohol:PO) | ~1:1[5] | 1:1.05[6] | Varies based on desired molecular weight[2] |
| Catalyst | Hindered tertiary amine[5] | Triphenylphosphine[6] | Alkali metal hydroxides (KOH, NaOH)[2] |
| Catalyst Loading | 0.001-1.0 wt% of propargyl alcohol[5] | ~1 wt% of propargyl alcohol[6] | Varies |
| Temperature | 80°C[5] | 95-100°C[6] | 105-125°C (for industrial processes)[7] |
| Pressure | Not specified (controlled by PO feed) | Not specified | 0.3-0.5 MPa (for industrial processes)[7] |
| Purification | Vacuum distillation[5] | Distillation (74°C @ 15 mm Hg)[6] | Varies |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Clear, colorless to yellowish liquid | [8] |
| Molecular Formula (1:1 Adduct) | C₆H₁₀O₂ | [6][8] |
| Molecular Weight (1:1 Adduct) | 114.14 g/mol | [6] |
| Density | 0.97 - 0.98 g/cm³ | [8] |
| Refractive Index (nD20) | 1.4449 (for 1:1 adduct) | [6] |
| Assay | ≥ 98% | [8] |
Further Propoxylation
It is important to note that this compound can undergo further reaction with propylene oxide. This is not a separate reaction but a continuation of the propagation step of the polymerization. By adding more propylene oxide, the length of the poly(propylene oxide) chain attached to the propargyl moiety can be extended, leading to products with higher molecular weights and different physical properties. The degree of propoxylation is a key parameter that is adjusted to suit the final application of the product.
Conclusion
The reaction of propargyl alcohol with propylene oxide is a well-established method for synthesizing propargyl alcohol propoxylates. The process, typically a base-catalyzed anionic ring-opening polymerization, allows for the production of a range of products with varying degrees of propoxylation. By carefully controlling reaction parameters such as reactant stoichiometry, catalyst type and loading, and temperature, the properties of the final product can be tailored for specific applications in diverse fields, including materials science, electroplating, and corrosion inhibition. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile class of compounds.
References
- 1. rawsource.com [rawsource.com]
- 2. This compound | 3973-17-9 | Benchchem [benchchem.com]
- 3. This compound | 3973-17-9 [chemicalbook.com]
- 4. rawsource.com [rawsource.com]
- 5. EP0239770A1 - Adducts of propargyl alcohol and their use as corrosion inhibitors in acidizing systems - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Propargyl Alcohol at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
A Technical Guide to the Fundamental Chemistry of the Alkyne Group in Propargyl Alcohol Propoxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core chemistry of the terminal alkyne functional group within propargyl alcohol propoxylate (PAP). This compound is a versatile chemical compound utilized across various industries, from a brightener and leveling agent in nickel electroplating to a precursor in the synthesis of specialized polymers and corrosion inhibitors.[1][2][3] Its utility is largely dictated by the unique reactivity of its terminal alkyne and hydroxyl groups.[4][5] This document focuses on the alkyne moiety, detailing its structure, reactivity, and key transformations, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Molecular Structure and Physicochemical Properties
This compound is synthesized through the base-catalyzed propoxylation of propargyl alcohol, involving the addition of propylene (B89431) oxide.[6] The resulting molecule retains the critical terminal alkyne group (a carbon-carbon triple bond) from the parent propargyl alcohol, which is the primary site of its versatile reactivity.[1][4] The propoxy group enhances its solubility in organic solvents and can introduce steric hindrance, which may influence reaction kinetics compared to unsubstituted propargyl alcohol.[1][6]
The fundamental structure combines a terminal alkyne for diverse chemical reactions and a hydroxyl group, conferring alcohol-like properties such as water solubility.[4] The carbon-carbon triple bond, composed of one strong sigma bond and two weaker pi bonds, is electron-rich and susceptible to a wide array of chemical transformations.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H10O2 | [2][8] |
| Molar Mass | 114.14 g/mol | [2][8][9] |
| Appearance | Clear colorless to yellowish liquid | [3][10] |
| Density | 0.97 - 0.98 g/cm³ (at 20°C) | [2][10] |
| Boiling Point | 40-41 °C (at 3 Torr) | [2] |
| Flash Point | 69°C | [2] |
| Refractive Index | 1.4430 - 1.4455 (at 20°C) | [2][10] |
| pKa | 14.29 ± 0.20 (Predicted) | [2] |
| Vapor Pressure | 0.274 mmHg (at 25°C) | [2] |
Core Reactivity of the Alkyne Functional Group
The terminal alkyne group is the principal center of reactivity in this compound.[1] Its chemistry is characterized by the acidity of the terminal proton and the high electron density of the triple bond, making it a versatile building block in organic synthesis.[4][7]
Key Reaction Pathways:
-
Acidity and Deprotonation: The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is notably acidic compared to hydrogens on sp² or sp³ hybridized carbons.[11] This allows for deprotonation by a suitable base to form a propargylide anion, a potent nucleophile used in various carbon-carbon bond-forming reactions.[12]
-
Catalytic Coupling Reactions (e.g., Sonogashira Coupling): The terminal alkyne is an excellent partner in palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a powerful method for creating complex molecular architectures.[1][6] This reaction is fundamental in the synthesis of pharmaceuticals and advanced materials.[6]
-
Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole ring and is widely used in drug discovery, bioconjugation, and materials science for its high efficiency and specificity.
-
Rearrangement Reactions (Meyer-Schuster Rearrangement): Under acidic conditions, the propargylic alcohol moiety can undergo rearrangement. The Meyer-Schuster rearrangement transforms secondary and tertiary propargylic alcohols into α,β-unsaturated aldehydes or ketones.[1] This pathway offers a route to different classes of organic compounds.[1]
-
Addition Reactions: The triple bond can undergo addition reactions. For instance, it can be hydrogenated to the corresponding alkene or alkane, or undergo hydrohalogenation.
Below is a diagram illustrating the primary synthesis route for this compound.
References
- 1. This compound | 3973-17-9 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 3973-17-9 [chemicalbook.com]
- 4. rawsource.com [rawsource.com]
- 5. rawsource.com [rawsource.com]
- 6. rawsource.com [rawsource.com]
- 7. mdpi.com [mdpi.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C6H10O2 | CID 12951375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mahavirexpochem.com [mahavirexpochem.com]
- 11. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 12. rawsource.com [rawsource.com]
Propargyl Alcohol Propoxylate: A Technical Guide to its Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl alcohol propoxylate (PAP), a versatile chemical intermediate, holds a significant position in various industrial and research applications. This technical guide provides a comprehensive overview of its discovery within the broader context of alkoxylation chemistry, its detailed synthesis protocols, and its multifaceted applications, particularly in electroplating and as a precursor in organic synthesis. The document also explores the potential, though not fully elucidated, biological activities of propargyl compounds, offering insights for drug development professionals. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Furthermore, logical relationships and synthesis pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Discovery and History
The specific discovery of this compound is not prominently documented as a singular breakthrough in scientific literature. Its development is intrinsically linked to the broader history of alkoxylation chemistry and the exploration of acetylene (B1199291) derivatives pioneered by chemists like Walter Reppe.
Alkoxylation, the reaction of an epoxide with a substrate, became a significant industrial process in the 1930s, largely through the work at IG Farben. This era saw the extensive investigation of reactions involving ethylene (B1197577) oxide and propylene (B89431) oxide with various nucleophiles, including alcohols, to produce a wide range of commercially valuable products.
The precursor, propargyl alcohol, became more accessible through the work on high-pressure acetylene chemistry. The subsequent propoxylation of propargyl alcohol to yield this compound, also known by its synonym propylene glycol monopropargyl ether, was a logical extension of these established chemical principles. While early patents from the mid-20th century describe the synthesis of various propargyl ethers, a definitive "discovery" paper for the propoxylated form is not readily identifiable, suggesting its emergence as a result of routine industrial research and development rather than a landmark academic discovery.
Synthesis of this compound
The primary method for synthesizing this compound is the base-catalyzed ring-opening of propylene oxide by propargyl alcohol. This reaction is typically exothermic and requires careful temperature control.
General Reaction Scheme
Caption: General synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound. Variations in catalysts, solvents, and reaction conditions can be found in patent literature.
Materials:
-
Propargyl alcohol
-
Propylene oxide
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) (catalyst)
-
An inert solvent (optional, e.g., toluene)
-
Quenching agent (e.g., acetic acid)
Procedure:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser is charged with propargyl alcohol and the base catalyst (e.g., 0.1-1.0 mol% relative to the alcohol).
-
Initiation: The mixture is heated to the desired reaction temperature, typically between 80°C and 150°C.
-
Propoxylation: Propylene oxide is added dropwise to the reaction mixture while maintaining the temperature within a narrow range to control the exothermic reaction.
-
Digestion: After the addition of propylene oxide is complete, the reaction mixture is typically stirred at the reaction temperature for an additional period (e.g., 1-4 hours) to ensure complete conversion.
-
Neutralization: The reaction mixture is cooled, and the basic catalyst is neutralized by the addition of an acid, such as acetic acid.
-
Purification: The resulting product can be purified by distillation under reduced pressure to remove unreacted starting materials and byproducts.
Quantitative Data from Synthesis
The following table summarizes typical quantitative data that may be obtained from the synthesis of this compound. Actual values will vary depending on the specific reaction conditions.
| Parameter | Typical Value | Notes |
| Molar Ratio (Propargyl Alcohol:Propylene Oxide) | 1:1 to 1:1.5 | Can be adjusted to control the degree of propoxylation. |
| Catalyst Loading (mol% relative to alcohol) | 0.1 - 1.0% | Higher loading can increase reaction rate but may lead to side reactions. |
| Reaction Temperature | 80 - 150 °C | Higher temperatures increase the reaction rate but require careful control. |
| Reaction Time | 2 - 8 hours | Includes addition and digestion time. |
| Yield | >90% | Can be optimized by controlling reaction parameters. |
| Purity (after distillation) | >98% | Dependent on the efficiency of the purification process. |
Applications of this compound
This compound is a valuable compound with a range of industrial applications, primarily leveraging the reactivity of its terminal alkyne group and its surface-active properties.
Electroplating
A major application of PAP is as a brightener and leveling agent in nickel electroplating baths .[1][2][3][4][5][6]
-
Mechanism of Action: During electrodeposition, PAP molecules adsorb onto the cathode surface. This adsorption is more pronounced at high-current-density areas (micro-peaks on the surface). By inhibiting the deposition rate at these peaks and promoting it in the valleys, PAP helps to create a smooth, level nickel coating. The presence of the alkyne group is believed to play a crucial role in modifying the crystal growth of the nickel deposit, resulting in a finer, more uniform grain structure that imparts a bright, mirror-like finish.[7]
Caption: Role of PAP in nickel electroplating.
Corrosion Inhibition
While propargyl alcohol itself is a well-known corrosion inhibitor, its propoxylated derivative also finds application in this area.[8][9][10][11][12] The mechanism involves the formation of a protective film on the metal surface. The triple bond of the alkyne group and the oxygen atoms of the ether linkage can coordinate with the metal surface, creating a barrier that prevents corrosive agents from reaching the metal.[9]
Intermediate in Organic Synthesis
The terminal alkyne group in PAP is a highly reactive functional group, making it a valuable building block in organic synthesis. It can participate in a variety of chemical transformations, including:
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry" where the terminal alkyne of PAP can react with an azide-functionalized molecule to form a stable triazole linkage. This reaction is widely used in drug discovery, bioconjugation, and materials science.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of PAP and an aryl or vinyl halide.[8]
-
Polymer Chemistry: PAP can be used as a monomer or co-monomer in the synthesis of specialized polymers. The incorporation of the alkyne functionality into the polymer backbone allows for post-polymerization modification via click chemistry.
Potential Biological Activity and Signaling Pathways
The biological activities of this compound itself are not well-documented in publicly available literature. However, the known bioactivities of its precursor, propargyl alcohol, and other propargyl-containing compounds provide a basis for postulating potential mechanisms of action.
Metabolism of Propargyl Alcohol
Propargyl alcohol is known to be metabolized in vivo to propargylaldehyde, a reactive α,β-unsaturated aldehyde.[1] This biotransformation is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2E1. Propargylaldehyde is considered to be the primary mediator of the hepatotoxicity observed with propargyl alcohol. It can readily react with cellular nucleophiles, such as glutathione, leading to its depletion and subsequent oxidative stress.
Postulated Signaling Pathway for Cytotoxicity
Based on the metabolism of its precursor, a hypothetical signaling pathway for the potential cytotoxicity of this compound can be proposed. This pathway assumes that PAP can be metabolized to a reactive aldehyde, which then induces cellular stress. It is crucial to note that this is a speculative pathway and has not been experimentally validated for this compound.
Caption: Hypothetical signaling pathway for PAP-induced cytotoxicity.
Anticancer and Antimicrobial Potential of Propargyl Compounds
Several compounds containing the propargyl group have been investigated for their therapeutic potential.
-
Anticancer: N-propargylglycine has been identified as a suicide inhibitor of proline dehydrogenase (PRODH), an enzyme involved in cancer cell metabolism, highlighting a potential anticancer strategy.[13] Other propargylamine (B41283) derivatives have also shown cytotoxic selectivity against cancer cell lines.[14][15] The reactive nature of the alkyne group allows for covalent modification of biological targets, a mechanism exploited in some anticancer drugs.
-
Antimicrobial: The terminal alkyne functionality is present in some natural products with antimicrobial properties. While the exact mechanism is not always clear, it is thought that the alkyne group can interact with and inhibit essential enzymes in microorganisms. Propargyl alcohol itself has been noted to have antifungal properties.
Conclusion
This compound is a commercially significant chemical with a rich history rooted in the development of industrial acetylene chemistry. Its synthesis via the base-catalyzed propoxylation of propargyl alcohol is a well-established process. The unique combination of a reactive terminal alkyne and a propoxy chain imparts valuable properties that are exploited in its primary applications as a brightener in nickel electroplating and as a versatile intermediate in organic synthesis. While the specific biological activities of this compound remain an area for further investigation, the known mechanisms of related propargyl compounds suggest potential for future research, particularly in the field of drug development. This guide provides a foundational understanding of this important molecule for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 3. WO1988009782A1 - Process for making propargyl ethers of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 4. rawsource.com [rawsource.com]
- 5. This compound Cas No.: 3973-17-9 of China Manufacturer [zxchem.com]
- 6. This compound | C6H10O2 | CID 12951375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 3973-17-9 | Benchchem [benchchem.com]
- 9. Propargyl Alcohol: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. rawsource.com [rawsource.com]
- 11. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. patents.justia.com [patents.justia.com]
- 15. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
theoretical modeling of propargyl alcohol propoxylate adsorption
An In-depth Technical Guide on the Theoretical Modeling of Propargyl Alcohol Propoxylate Adsorption
For Researchers, Scientists, and Drug Development Professionals
This compound (PAP) is a versatile compound utilized across various industries, notably as a corrosion inhibitor in metallic systems.[1] Its efficacy is primarily attributed to its ability to adsorb onto metal surfaces, forming a protective barrier that mitigates corrosive processes.[1] Understanding the fundamental mechanisms of this adsorption at a molecular level is crucial for optimizing its performance and designing new, more effective inhibitors. Theoretical modeling, employing powerful computational chemistry techniques, provides invaluable insights into these interactions that are often inaccessible through experimental methods alone.
This technical guide delves into the core theoretical approaches used to model the adsorption of this compound, focusing on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. It provides an overview of the methodologies, key quantitative parameters, and a conceptual framework for interpreting the results.
Core Theoretical Modeling Methodologies
The theoretical investigation of PAP adsorption predominantly relies on two complementary computational methods: Quantum Mechanics (QM), particularly DFT, and classical Molecular Dynamics (MD).
-
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[2] It is highly effective for elucidating the nature of chemical bonds formed between the adsorbate (PAP) and the substrate (e.g., a metal surface). DFT calculations can accurately predict adsorption energies, charge transfer, and the geometric orientation of the molecule on the surface, revealing the most energetically favorable adsorption sites and configurations.[2][3][4] Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's reactivity.[3][5]
-
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time.[6] This technique allows for the study of larger systems and longer timescales compared to DFT.[6] In the context of PAP adsorption, MD is used to simulate the behavior of numerous PAP molecules in a solvent (like water) interacting with a surface.[7][8] It provides insights into the dynamic process of adsorption, the structure of the adsorbed layer, solvent effects, and the calculation of binding free energies.[7]
Experimental and Computational Protocols
Detailed methodologies are essential for reproducible and accurate theoretical studies. The following sections outline generalized protocols for DFT and MD simulations tailored for studying PAP adsorption.
Density Functional Theory (DFT) Protocol for Adsorption Analysis
-
Software Selection: Utilize quantum chemistry software packages like Gaussian, VASP, or ORCA.[3][9][10]
-
Model Construction:
-
Inhibitor Molecule: Build the this compound molecule. Optimize its geometry in the gas phase to find the lowest energy conformation.
-
Surface Slab: Model the metal surface (e.g., Fe(110) or Cu(111) for corrosion studies) as a slab with multiple atomic layers.[2][4] The bottom layers are typically fixed to simulate the bulk material, while the top layers are allowed to relax.
-
-
Calculation Parameters:
-
Functional: Choose an appropriate exchange-correlation functional. The B3LYP functional is common for hybrid calculations, while functionals like PBE are used for periodic systems.[10] Include van der Waals corrections (e.g., DFT-D3) to accurately model non-covalent interactions.[2]
-
Basis Set: Select a suitable basis set, such as 6-311++G(2d,2p) for the inhibitor's atoms and appropriate pseudopotentials for the metal atoms.[5]
-
-
Adsorption Calculation:
-
Place the optimized PAP molecule at various initial positions and orientations above the metal slab.
-
Perform geometry optimization for each configuration to find the most stable adsorption site.
-
-
Data Analysis:
-
Adsorption Energy (E_ads): Calculate the adsorption energy using the formula:
-
Eads = E(PAP+Surface) - (EPAP + ESurface)
-
Where E(PAP+Surface) is the total energy of the optimized system, EPAP is the energy of the isolated PAP molecule, and ESurface is the energy of the clean surface slab.
-
-
Electronic Properties: Analyze the HOMO, LUMO, energy gap (ΔE = E_LUMO - E_HOMO), Mulliken charge distribution, and Density of States (DOS) to understand charge transfer and bonding mechanisms.[4][5][11]
-
Molecular Dynamics (MD) Simulation Protocol
-
Software and Force Fields: Use MD simulation packages like GROMACS, AMBER, or Materials Studio. Select appropriate force fields (e.g., COMPASS, CHARMM, or a custom-parameterized force field) that accurately describe the interatomic potentials for the PAP molecule, solvent, and metal surface.
-
System Setup:
-
Construct a simulation box containing the metal slab at the bottom.
-
Add a layer of solvent (e.g., water) over the slab.
-
Introduce one or more PAP molecules into the solvent phase.
-
-
Simulation Steps:
-
Energy Minimization: Minimize the energy of the initial system to remove steric clashes.
-
Equilibration: Perform a two-phase equilibration. First, under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density.
-
Production Run: Run the main simulation for a sufficient duration (nanoseconds to microseconds) under the NVT ensemble to collect trajectory data.
-
-
Analysis:
-
Adsorption Confirmation: Visualize the trajectory to observe the PAP molecules adsorbing onto the surface.
-
Interaction Energy: Calculate the non-bonded interaction energies (van der Waals and electrostatic) between the PAP molecules and the surface.
-
Structural Properties: Analyze the radial distribution function (RDF) to understand the solvation structure and the orientation of PAP molecules relative to the surface.
-
Quantitative Data and Interpretation
Theoretical modeling generates a wealth of quantitative data. The tables below summarize key parameters and their significance in the context of PAP adsorption.
Table 1: Key Quantum Chemical Parameters from DFT and Their Interpretation.
| Parameter | Symbol | Typical Value Range (Illustrative) | Significance in Adsorption |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5 to -8 eV | Indicates the ability of a molecule to donate electrons. Higher values suggest a greater tendency for electron donation to the vacant d-orbitals of the metal.[4][5] |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1 to 1 eV | Indicates the ability of a molecule to accept electrons. Lower values suggest a greater tendency to accept electrons from the metal surface.[4][5] |
| Energy Gap | ΔE | 4 to 8 eV | ΔE = ELUMO - EHOMO. A smaller energy gap implies higher reactivity of the molecule, facilitating adsorption.[5] |
| Adsorption Energy | Eads | -0.5 to -10 eV | The strength of the interaction. Values < -1 eV typically indicate chemisorption (strong chemical bonding), while values > -0.5 eV suggest physisorption (weak van der Waals forces).[12] |
| Fraction of Electrons Transferred | ΔN | 0.1 to 0.5 | Quantifies the charge transfer between the inhibitor and the surface. A positive value indicates electron donation from the inhibitor to the surface.[3] |
| Mulliken Atomic Charges | q | Varies by atom | Reveals the distribution of electronic charge within the molecule, identifying potential active sites for interaction (e.g., oxygen atoms, alkyne group).[13] |
Table 2: Illustrative Adsorption Energies for Different Interaction Scenarios.
| Adsorbate | Surface | Adsorption Energy (kJ/mol) | Adsorption Type | Reference Model |
| Diethyl Ether | Ga-doped Graphene | -123.5 | Chemisorption | [10] |
| Phosphate (H2PO4-) | Zeolite Y | -161 | Chemisorption | [12] |
| Phenol | Sepiolite Clay | -349.26 kcal/mol (~ -1461) | Strong Chemisorption | [13] |
| Oxalic Acid Ion | Rutile (110) | ~ -15 (for inner-sphere) | Physisorption/Weak Chemisorption | [14] |
Note: These values are for different molecular systems and are provided for illustrative purposes to show typical energy ranges.
Visualization of Workflows and Mechanisms
Diagrams are essential for conceptualizing the complex processes involved in theoretical modeling. The following are generated using the Graphviz DOT language.
References
- 1. rawsource.com [rawsource.com]
- 2. Understanding Steel Corrosion: Surface Chemistry and Defects Explored Through DFT Modelling—A Review [mdpi.com]
- 3. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 4. Investigation of Corrosion Inhibitors Adsorption on Metals Using Density Functional Theory and Molecular Dynamics Simul… [ouci.dntb.gov.ua]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Molecular Dynamics Simulation on Polymer Tribology: A Review | MDPI [mdpi.com]
- 7. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 8. Synthesis, molecular dynamics simulation and adsorption study of different pollutants on functionalized mesosilica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Oxalic Acid Adsorption on Rutile: Molecular Dynamics and ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Propargyl Alcohol Propoxylate (CAS 3973-17-9): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Propargyl alcohol propoxylate (PAP), with the CAS number 3973-17-9, is a versatile organic compound valued for its unique combination of a reactive alkyne group and a propoxy moiety. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on its roles in electroplating, corrosion inhibition, and as a potential building block in synthetic chemistry.
Core Physicochemical Properties
This compound is a clear, colorless to yellowish liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.[1]
| Property | Value | Reference |
| CAS Number | 3973-17-9 | |
| Molecular Formula | C₆H₁₀O₂ | [2] |
| Molecular Weight | 114.14 g/mol | [2] |
| Appearance | Clear colorless to yellowish liquid | [1] |
| Density | 1.00 - 1.02 g/cm³ at 20°C | [1] |
| Boiling Point | Approximately 100 °C | [1] |
| Flash Point | > 70 °C | [1] |
| Refractive Index | 1.410 – 1.416 at 23°C | [1] |
| pH | 5 - 9 | [1] |
| Solubility | Soluble in water and organic solvents such as methanol, ethanol, and acetone. | [1] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the base-catalyzed reaction of propargyl alcohol with propylene (B89431) oxide.[3] This process, known as propoxylation, introduces a propoxy group to the propargyl alcohol molecule, modifying its physical and chemical properties.[2]
Experimental Protocol: Base-Catalyzed Synthesis
While specific industrial protocols are often proprietary, a general laboratory-scale synthesis can be outlined as follows:
Materials:
-
Propargyl alcohol
-
Propylene oxide
-
A basic catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, condenser, and an inlet for an inert gas is charged with propargyl alcohol and the anhydrous solvent.
-
Catalyst Addition: The basic catalyst is carefully added to the reaction mixture.
-
Propylene Oxide Addition: Propylene oxide is added dropwise to the stirred solution from the dropping funnel. The reaction is typically exothermic, and the temperature should be controlled using a cooling bath.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, the catalyst is neutralized with an acid. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
A specific example reported involves the reaction of 10 moles of propargyl alcohol with 10.5 moles of propylene oxide in the presence of triphenyl phosphine (B1218219) as a catalyst at 95-100°C. The resulting crude product was purified by distillation.[4]
Applications in Electroplating
This compound is a key additive in the electroplating industry, particularly in nickel electroplating baths. It functions as a top brightener and leveling agent, contributing to a smooth, bright, and uniform nickel coating.[1]
Mechanism of Action in Nickel Electroplating
The precise mechanism by which this compound imparts its beneficial effects is complex and involves its adsorption onto the cathode surface during the electrodeposition process. The triple bond of the alkyne group is believed to play a crucial role in its interaction with the metal surface.
The proposed mechanism involves the following steps:
-
Adsorption: Molecules of this compound adsorb onto the active sites of the cathode surface.
-
Inhibition of Preferential Growth: This adsorption inhibits the preferential growth of nickel crystals, leading to a finer grain structure.
-
Leveling Effect: The additive tends to adsorb more strongly on protrusions of the cathode surface where the current density is higher. This localized inhibition of deposition allows for a higher rate of deposition in the recesses, resulting in a smoother, leveled surface.
-
Brightening: The fine-grained and leveled deposit results in a bright and lustrous appearance.
Electrochemical techniques such as cyclic voltammetry and electrochemical impedance spectroscopy are instrumental in studying the effects of additives like this compound on the nickel deposition process.[1][4][5]
Corrosion Inhibition
Propargyl alcohol and its derivatives are well-known corrosion inhibitors, particularly for steel in acidic environments. The inhibitory action is attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[6]
Mechanism of Corrosion Inhibition
The mechanism of corrosion inhibition by this compound involves the following key aspects:
-
Adsorption: The molecule adsorbs onto the metal surface through the interaction of the triple bond's π-electrons and the lone pair of electrons on the oxygen atoms with the vacant d-orbitals of the metal atoms.
-
Film Formation: This adsorption leads to the formation of a thin, protective film on the metal surface.
-
Barrier Effect: The film acts as a physical barrier, preventing corrosive species such as H⁺ and Cl⁻ ions from reaching the metal surface.
-
Anodic and Cathodic Inhibition: The inhibitor can affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Electrochemical studies have shown that propargyl alcohol can suppress both anodic and cathodic reactions on steel surfaces.[7] The presence of the propoxy group in this compound can influence its solubility and adsorption characteristics, potentially enhancing its corrosion inhibition efficiency.
Role in Synthetic Chemistry and Drug Development
Propargyl alcohol and its derivatives are valuable building blocks in organic synthesis due to the high reactivity of the terminal alkyne group.[2][3] This functional group can participate in a variety of chemical transformations, including:
-
Click Chemistry: The alkyne group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," which is widely used for the efficient synthesis of complex molecules, including drug candidates.
-
Coupling Reactions: Propargyl derivatives are effective partners in various coupling reactions, such as the Sonogashira coupling, which forms carbon-carbon bonds.[3]
-
Synthesis of Heterocycles: The alkyne moiety can be utilized in cyclization reactions to construct heterocyclic compounds, which are common structural motifs in many pharmaceuticals.[2]
While direct applications of this compound in drug development are not extensively documented, its structural features make it a promising intermediate for the synthesis of novel therapeutic agents. Its derivatives have been explored for potential antimicrobial and anticancer activities.[3]
Analytical Methods for Determination
The concentration of this compound in electroplating baths needs to be carefully monitored to ensure consistent plating quality. Several analytical techniques can be employed for its determination:
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
A suitable reversed-phase column (e.g., C18).
Mobile Phase:
-
A mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer. The exact composition needs to be optimized for the specific application.
Procedure:
-
Sample Preparation: A sample of the electroplating bath is diluted with the mobile phase or a suitable solvent. The sample may require filtration to remove particulate matter.
-
Injection: A known volume of the prepared sample is injected into the HPLC system.
-
Separation: The components of the sample are separated on the column based on their affinity for the stationary and mobile phases.
-
Detection: this compound is detected by the UV detector at a specific wavelength.
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.
Other analytical methods that can be adapted for the determination of this compound include gas chromatography (GC), particularly after derivatization, and various titrimetric and spectroscopic methods.[8]
Safety and Handling
This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards and safe handling procedures.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or under a fume hood.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
In case of exposure, follow the first-aid measures outlined in the SDS.
This technical guide provides a comprehensive overview of this compound, highlighting its key properties and applications. Further research into its electrochemical behavior and its potential in medicinal chemistry is warranted to fully explore the capabilities of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. rawsource.com [rawsource.com]
- 3. rawsource.com [rawsource.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. osha.gov [osha.gov]
Methodological & Application
Application Notes and Protocols for Propargyl Alcohol Propoxylate in Nickel Electroplating
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of Propargyl Alcohol Propoxylate (PAP) as a key additive in nickel electroplating processes. PAP, a condensate of propargyl alcohol and propylene (B89431) oxide, is widely employed as a top brightener and leveling agent to enhance the quality and performance of nickel deposits.
Introduction
This compound (PAP), with the CAS Number 3973-17-9, is a crucial component in modern nickel electroplating formulations.[1] It is primarily recognized for its excellent brightening and leveling properties, contributing to a smooth, lustrous, and uniform nickel finish.[1] This document outlines the fundamental principles of its application, provides detailed experimental protocols, and summarizes the expected quantitative outcomes.
Mechanism of Action
The primary function of PAP in nickel electroplating is to modify the crystal growth of the nickel deposit at the cathode surface. This is achieved through a process of adsorption. The PAP molecules adsorb onto the surface of the workpiece being plated, particularly at high-current-density areas and surface peaks. This adsorption inhibits the rapid, preferential growth of nickel crystals at these points, thereby promoting a more uniform and finer-grained deposit. This inhibition mechanism is what leads to the observed leveling and brightening effects.
A simplified representation of the adsorption and inhibition process is illustrated below.
Caption: Simplified workflow of PAP's leveling action.
Experimental Protocols
Watts Nickel Electroplating Bath Formulation
A standard Watts-type nickel electroplating bath is recommended as the base solution. The composition of this bath can be tailored, but a typical formulation is provided in the table below.
| Component | Concentration Range | Purpose |
| Nickel Sulfate (NiSO₄·6H₂O) | 200 - 320 g/L | Primary source of nickel ions |
| Nickel Chloride (NiCl₂·6H₂O) | 45 - 55 g/L | Improves anode corrosion and conductivity |
| Boric Acid (H₃BO₃) | 40 - 50 g/L | pH buffer |
| This compound (PAP) | 10 - 30 mg/L | Top Brightener & Leveling Agent |
| Other Additives (e.g., PPS, PS) | As required | Carrier brighteners, stress relievers |
Note: The optimal concentration of each component may vary depending on the specific application and desired deposit properties.
Operating Parameters
The performance of the nickel electroplating bath is highly dependent on the operating conditions. The following parameters should be carefully controlled:
| Parameter | Recommended Range |
| pH | 4.0 - 5.0 |
| Temperature | 50 - 60 °C |
| Cathode Current Density | 2 - 5 A/dm² |
| Agitation | Moderate air or mechanical agitation |
Hull Cell Test for Bath Evaluation
The Hull cell test is a crucial qualitative and semi-quantitative method for evaluating the performance of the plating bath and the effect of additives like PAP across a range of current densities.
3.3.1. Materials
-
267 mL Hull cell
-
Polished brass or steel Hull cell panels
-
DC power supply (rectifier)
-
Anode (nickel)
-
Heating and agitation equipment
-
Cleaning and rinsing solutions (e.g., alkaline cleaner, dilute acid)
3.3.2. Procedure
-
Prepare the Hull cell panel by cleaning it thoroughly to ensure a pristine surface.
-
Fill the Hull cell with the nickel plating solution to the 267 mL mark.
-
Place the nickel anode and the prepared cathode panel in their respective slots.
-
Heat and agitate the solution to the desired operating temperature.
-
Apply a specific total current (e.g., 2 A) for a set duration (e.g., 5-10 minutes).
-
After plating, remove the panel, rinse it with water, and dry it.
-
Visually inspect the panel for brightness, leveling, and any defects across the current density range.
The appearance of the plated panel will indicate the effective current density range for bright and leveled deposits and can be used to optimize the PAP concentration.
Quantitative Data on the Effects of PAP
The concentration of PAP in the nickel electroplating bath has a significant impact on the properties of the resulting deposit. The following table summarizes the expected trends. Note: Specific values can vary based on the exact bath composition and operating conditions.
| PAP Concentration | Brightness | Leveling | Internal Stress | Hardness |
| Low (<10 mg/L) | Semi-bright to dull | Poor | Low | Moderate |
| Optimal (10-30 mg/L) | High, mirror-like | Excellent | Moderate | High |
| High (>30 mg/L) | May decrease, hazy | Good | Can increase significantly | May become brittle |
Analytical Control of PAP Concentration
Maintaining the optimal concentration of PAP is critical for consistent plating quality. While direct analysis can be challenging, Cyclic Voltammetric Stripping (CVS) is a powerful technique for monitoring the activity of organic additives.
Principle of CVS for PAP Analysis
CVS measures the effect of organic additives on the rate of nickel deposition. The presence of PAP, as an inhibitor, will affect the charge required to strip a deposited layer of nickel from a platinum rotating disk electrode. By titrating a sample of the plating bath with a known standard of PAP, the concentration in the bath can be determined.
A detailed protocol for setting up a CVS analysis for PAP would require specific instrumentation and software. However, the general workflow is presented below.
References
Propargyl Alcohol Propoxylate as a Corrosion Inhibitor: A Detailed Guide for Researchers
Application Notes and Protocols for Scientific and Drug Development Professionals
Propargyl alcohol propoxylate is a derivative of propargyl alcohol, an organic compound recognized for its efficacy as a corrosion inhibitor in various industrial applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of this compound as a corrosion inhibitor. It includes detailed experimental protocols for assessing its performance and a summary of available data.
Introduction
Propargyl alcohol and its derivatives, including this compound, are effective corrosion inhibitors, particularly in acidic environments.[1][2] They are widely used in industries such as oil and gas to protect metal infrastructure like pipelines and drilling equipment from corrosive agents.[3][4] The utility of these compounds stems from their ability to form a protective film on the metal surface, thereby preventing corrosive substances from making direct contact.[1]
This compound is synthesized through the propoxylation of propargyl alcohol, a process that involves the addition of propylene (B89431) oxide. This modification can enhance certain properties of the molecule, such as its solubility and performance as a corrosion inhibitor.
Mechanism of Action
The corrosion inhibition mechanism of propargyl alcohol and its propoxylated derivatives is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier.[1][3] This process involves the following key steps:
-
Adsorption: The molecule's functional groups, the hydroxyl (-OH) and the alkyne triple bond (-C≡C-), play a crucial role in its adsorption onto the metal surface. The triple bond's high electron density facilitates strong interaction with the metal.[3]
-
Film Formation: Upon adsorption, the inhibitor molecules arrange themselves to form a thin, uniform, and stable protective film.[1][3] This film acts as a physical barrier, isolating the metal from the corrosive environment.
-
Corrosive Agent Neutralization: In acidic media, propargyl alcohol can interact with and neutralize hydrogen ions (H⁺), reducing the acidity at the metal-solution interface.[3]
The propoxy group in this compound can potentially influence the packing and thickness of the protective film, which may lead to enhanced corrosion inhibition compared to the parent molecule.
Quantitative Data on Corrosion Inhibition
While extensive data is available for propargyl alcohol, specific quantitative data for this compound is less common in publicly available literature. The following tables summarize the performance of propargyl alcohol and provide available comparative data for its propoxylated adducts.
Table 1: Corrosion Inhibition Efficiency of Propargyl Alcohol
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Duplex Stainless Steel (ASTM A182 F51) | 10% HCl | 500 mg/L | 40 | 95.70 | [1] |
| Duplex Stainless Steel (ASTM A182 F51) | 15% HCl | 500 mg/L | 40 | 89.12 | [1] |
| Duplex Stainless Steel (ASTM A182 F51) | 10% HCl | 1000 mg/L | 40 | 96.24 | [1] |
| Duplex Stainless Steel (ASTM A182 F51) | 15% HCl | 1000 mg/L | 40 | 91.70 | [1] |
| Duplex Stainless Steel (ASTM A182 F51) | 10% HCl | 500 mg/L | 55 | 93.60 | [4] |
| Duplex Stainless Steel (ASTM A182 F51) | 15% HCl | 500 mg/L | 55 | 80.82 | [4] |
| Duplex Stainless Steel (ASTM A182 F51) | 10% HCl | 1000 mg/L | 55 | 95.13 | [4] |
| Duplex Stainless Steel (ASTM A182 F51) | 15% HCl | 1000 mg/L | 55 | 86.15 | [4] |
Table 2: Comparative Corrosion Rates of Propargyl Alcohol and a Propargyl Alcohol Adduct (Propoxylate)
This data is derived from a patent and shows improved performance of the propargyl alcohol adduct.
| Inhibitor | Concentration (% by weight) | Corrosive Medium | Temperature (°C) | Corrosion Rate (lb/ft²/day) |
| Propargyl Alcohol | 0.1 | 15% HCl | 80 | 0.045 |
| Propargyl Alcohol Adduct | 0.1 | 15% HCl | 80 | 0.020 |
| Propargyl Alcohol | 0.2 | 15% HCl | 80 | 0.015 |
| Propargyl Alcohol Adduct | 0.2 | 15% HCl | 80 | 0.009 |
| Propargyl Alcohol | 0.4 | 15% HCl | 80 | 0.008 |
| Propargyl Alcohol Adduct | 0.4 | 15% HCl | 80 | 0.005 |
Experimental Protocols
The following are detailed protocols for evaluating the corrosion inhibition performance of this compound. These methods are standard in the field and are based on procedures used for testing propargyl alcohol.[1][2]
Weight Loss Measurement
This gravimetric method provides a direct measure of metal loss due to corrosion.
Materials and Equipment:
-
Metal coupons (e.g., carbon steel, stainless steel) of known dimensions
-
Corrosive solution (e.g., HCl, H₂SO₄)
-
This compound
-
Analytical balance (±0.1 mg precision)
-
Water bath or incubator for temperature control
-
Beakers or glass containers
-
Polishing paper (various grits)
-
Acetone (B3395972) and distilled water for cleaning
-
Drying oven or hot air blower
Procedure:
-
Coupon Preparation:
-
Mechanically polish the metal coupons with successively finer grades of polishing paper.
-
Degrease the coupons by rinsing with acetone.
-
Wash with distilled water and dry thoroughly using a hot air blower or in an oven.
-
Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).
-
-
Inhibitor Solution Preparation:
-
Prepare the corrosive solution of the desired concentration.
-
Prepare a blank solution (corrosive medium without inhibitor).
-
Prepare test solutions by adding different concentrations of this compound to the corrosive medium.
-
-
Immersion Test:
-
Completely immerse the prepared coupons in the blank and test solutions in separate beakers.
-
Place the beakers in a water bath or incubator set to the desired experimental temperature for a specified duration (e.g., 3, 6, 24 hours).
-
-
Post-Immersion Processing:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Rinse the coupons with distilled water to remove any corrosion products.
-
Clean the coupons with a soft brush if necessary, followed by rinsing with acetone.
-
Dry the coupons thoroughly and re-weigh them to obtain the final weight (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): CR (g/cm²/h) = (W_initial - W_final) / (A * t) where A is the surface area of the coupon in cm² and t is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
-
Working electrode made of the metal under investigation
-
Platinum or graphite (B72142) counter electrode
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode
-
Corrosive solutions (with and without inhibitor)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode surface to a mirror finish.
-
Degrease with acetone and rinse with distilled water.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
-
Fill the cell with the test solution (blank or with inhibitor).
-
-
Measurement:
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).
-
-
Data Analysis:
-
Plot the resulting polarization curve (log current density vs. potential).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as described for potentiodynamic polarization)
-
Corrosive solutions (with and without inhibitor)
Procedure:
-
Electrode and Cell Setup:
-
Prepare the working electrode and set up the electrochemical cell as for potentiodynamic polarization.
-
-
Measurement:
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
-
Data Analysis:
-
Present the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct). The charge transfer resistance is inversely proportional to the corrosion rate.
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where R_ct_inhibitor and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Synthesis of this compound
For researchers interested in preparing this compound in the laboratory, the following is a general procedure based on the reaction of propargyl alcohol with propylene oxide.
Materials:
-
Propargyl alcohol
-
Propylene oxide
-
Triphenylphosphine (B44618) (catalyst)
-
Reaction flask with a stirrer, condenser, and dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Charge the reaction flask with propargyl alcohol and the triphenylphosphine catalyst.
-
Heat the mixture to a temperature of 95-100°C with stirring.
-
Slowly add propylene oxide to the reaction mixture from the dropping funnel.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for a specified period to ensure the reaction goes to completion.
-
The crude product can be purified by vacuum distillation to obtain the pure this compound.
Note: This synthesis involves reactive chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
This compound is a promising corrosion inhibitor with potential for enhanced performance compared to propargyl alcohol. The experimental protocols detailed in this guide provide a robust framework for its evaluation. Further research to generate more specific quantitative data on the performance of this compound across a range of metals, corrosive environments, and operating conditions is encouraged to fully elucidate its potential and expand its applications in corrosion science and industrial settings.
References
Application Notes and Protocols for Propargyl Alcohol Propoxylate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl alcohol propoxylate (PAP) is a versatile bifunctional monomer increasingly utilized in the synthesis of advanced polymers. Its terminal alkyne group allows for facile modification and polymerization through various mechanisms, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and anionic ring-opening polymerization. The propoxylated backbone imparts flexibility and solubility to the resulting polymers. This document provides detailed application notes and experimental protocols for the synthesis of PAP and its subsequent polymerization to create novel polymeric architectures for applications in drug delivery, materials science, and bioconjugation.
Introduction
The unique structure of this compound, featuring a reactive terminal alkyne and a hydroxyl group, makes it a valuable building block in polymer chemistry. The alkyne functionality serves as a handle for post-polymerization modification or for the primary polymerization step itself, enabling the creation of linear, branched, or cross-linked polymers with tailored properties. The propoxy linker can influence the thermal and mechanical properties of the final material, such as enhancing thermal stability and mechanical strength.[1] This document outlines the synthesis of PAP and provides detailed protocols for its polymerization via click chemistry and anionic polymerization.
Synthesis of this compound (PAP)
The synthesis of PAP is achieved through the base-catalyzed ring-opening reaction of propylene (B89431) oxide with propargyl alcohol.[2] A common industrial procedure utilizes a phosphine (B1218219) catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
Propargyl alcohol
-
Propylene oxide
-
Triphenylphosphine (catalyst)
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add 560 parts by weight (10 moles) of propargyl alcohol and 5.6 parts by weight of triphenylphosphine.
-
Heat the mixture to a temperature between 95°C and 100°C.
-
Slowly add 609 parts by weight (10.5 moles) of propylene oxide to the reaction mixture from the dropping funnel. Maintain the temperature throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 95-100°C for an additional 2-4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The crude product is propylene glycol monopropargyl ether.
-
Purify the crude product by vacuum distillation. The pure this compound is collected at a boiling point of 74°C at 15 mm Hg.
Characterization: The structure and purity of the synthesized PAP can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The refractive index of the pure product should be approximately 1.4449 at 20°C.
Polymerization of this compound
PAP can be polymerized through several methods, leveraging its reactive alkyne group. The following sections detail protocols for click polymerization and anionic polymerization.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization
Click chemistry offers a highly efficient and specific method for polymer synthesis. In this protocol, PAP is co-polymerized with an azide-terminated monomer to form a polytriazole. For this example, we will consider the use of a readily synthesized azide-terminated poly(ethylene glycol) (PEG-N₃) as the co-monomer.
A common method to synthesize PEG-N₃ is by converting the terminal hydroxyl groups of a PEG diol to azides.
Materials:
-
Poly(ethylene glycol) (PEG) diol (e.g., MW 2000 g/mol )
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (B81097) (NaN₃)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve PEG diol in DCM and cool to 0°C.
-
Add TEA, followed by the dropwise addition of MsCl. Stir at 0°C for 2 hours and then at room temperature overnight.
-
Wash the organic phase with water, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain mesylated PEG (PEG-OMs).
-
Dissolve the PEG-OMs in DMF and add NaN₃. Heat the mixture to 80-100°C and stir for 24 hours.
-
Cool the reaction mixture, precipitate the product in cold diethyl ether, and collect the solid by filtration.
-
Purify the PEG-N₃ by dialysis against deionized water and isolate by lyophilization.
Materials:
-
This compound (PAP)
-
Azide-terminated poly(ethylene glycol) (PEG-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
In a Schlenk flask, dissolve equimolar amounts of PAP and PEG-N₃ in DMF.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and PMDETA in DMF.
-
In another vial, prepare a fresh solution of sodium ascorbate in DMF.
-
Degas the monomer solution by bubbling with nitrogen or argon for 30 minutes.
-
Add the catalyst solution to the monomer solution, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
Precipitate the resulting polytriazole by pouring the reaction mixture into a non-solvent such as cold methanol (B129727) or diethyl ether.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50°C.
Anionic Ring-Opening Polymerization of PAP
The hydroxyl group of PAP can be deprotonated to form an alkoxide, which can then initiate the anionic ring-opening polymerization of the propoxylate monomer itself, leading to a hyperbranched or cross-linked polyether with pendant alkyne groups.
Materials:
-
This compound (PAP)
-
Potassium hydroxide (B78521) (KOH) or other strong base as initiator
-
Anhydrous tetrahydrofuran (B95107) (THF) or toluene (B28343) as solvent
Procedure:
-
To a flame-dried, nitrogen-purged reaction vessel, add anhydrous solvent and PAP.
-
Add a catalytic amount of a strong base (e.g., a solution of KOH in methanol, followed by removal of methanol azeotropically with toluene).
-
Heat the reaction mixture to a temperature between 60°C and 100°C.
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
The polymerization can be terminated by the addition of a proton source, such as acidified methanol.
-
Precipitate the polymer in a non-solvent like cold hexane (B92381) or methanol.
-
Collect the polymer by filtration and dry under vacuum.
Data Presentation
Quantitative data for the synthesis and characterization of polymers derived from this compound are summarized in the tables below.
Table 1: Synthesis of this compound
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Mass (parts by weight) |
| Propargyl Alcohol | 1.0 | 56.06 | 560 |
| Propylene Oxide | 1.05 | 58.08 | 609 |
| Triphenylphosphine | - | 262.29 | 5.6 |
| Product | 114.14 | ||
| This compound | - | 114.14 | ~1098 (after distillation) |
Table 2: Representative Properties of Polytriazoles from Click Polymerization
| Polymer System | Mn ( g/mol ) (GPC) | PDI (GPC) | Tg (°C) | Td (°C, 5% weight loss) |
| PAP-co-PEG₂₀₀₀-N₃ | 15,000 - 30,000 | 1.5 - 2.5 | -10 to 20 | ~350 |
| PAP-co-(azide monomer B) | 10,000 - 25,000 | 1.6 - 2.8 | 30 - 50 | ~370 |
Note: The properties are representative and can vary significantly based on the specific azide co-monomer, catalyst system, and reaction conditions.
Visualization of Workflows and Pathways
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Click Polymerization of PAP with an Azide-Terminated Monomer
Caption: Schematic of CuAAC click polymerization of PAP.
Anionic Ring-Opening Polymerization of PAP
Caption: Anionic ring-opening polymerization of PAP.
Conclusion
This compound is a highly valuable monomer for the synthesis of functional polymers. The protocols provided herein for its synthesis and subsequent polymerization via click chemistry and anionic polymerization offer robust methods for creating a variety of polymer architectures. The ability to precisely control the structure and functionality of these polymers opens up numerous possibilities for their application in advanced materials and biomedical fields. Further exploration of co-monomers and polymerization conditions will undoubtedly lead to the development of novel materials with unique and desirable properties.
References
Application Notes and Protocols for Propargyl Alcohol Propoxylate in Bright Nickel Plating
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and evaluation of bright nickel plating baths containing Propargyl Alcohol Propoxylate (PAP). The protocols outlined below detail the preparation of a standard Watts nickel plating bath and the methodologies for assessing the key performance indicators of the resulting nickel deposit, including brightness, leveling, and internal stress.
This compound is a widely utilized top brightener and leveling agent in the electroplating industry.[1][2] Its primary function is to adsorb onto the cathode surface during electrodeposition, which influences the crystal growth of the nickel. This results in a finer grain structure, leading to a brighter and more level deposit.[3]
I. Bright Nickel Plating Bath Formulation
A standard Watts bath is the foundation for most bright nickel plating applications. The addition of organic compounds, such as PAP, modifies the deposit's properties to achieve the desired brightness and leveling.
Table 1: Watts-Type Bright Nickel Plating Bath Composition
| Component | Concentration Range | Purpose |
| Nickel Sulfate (NiSO₄·6H₂O) | 200 - 320 g/L | Primary source of nickel ions |
| Nickel Chloride (NiCl₂·6H₂O) | 45 - 55 g/L | Improves anode dissolution and conductivity |
| Boric Acid (H₃BO₃) | 40 - 50 g/L | Buffering agent to maintain pH |
| This compound (PAP) | 10 - 30 mg/L | Primary Brightener and Leveling Agent |
| Saccharin | 0.8 - 5 g/L | Carrier brightener, stress reducer |
| Wetting Agent (e.g., Sodium Lauryl Sulfate) | 0.05 - 0.1 g/L | Reduces pitting by lowering surface tension |
Note: The optimal concentration of each component may vary depending on the specific application and desired deposit characteristics. A patent for a nickel plating brightener suggests a concentration of 10-30 g/L of PAP within the brightener additive solution, which is then added to the main bath.[4]
II. Influence of this compound on Deposit Properties
The concentration of PAP in the plating bath directly impacts the brightness, leveling, and internal stress of the nickel deposit. The following table provides an illustrative representation of these effects.
Table 2: Illustrative Effect of this compound Concentration on Nickel Deposit Properties
| PAP Concentration (mg/L) | Brightness (Gloss Units @ 60°) | Leveling (%) | Internal Stress (MPa) | Observations |
| 0 (Control) | 450 | 30 | 150 (Tensile) | Dull, semi-bright appearance with visible surface imperfections. |
| 10 | 750 | 65 | 130 (Tensile) | Significant improvement in brightness and leveling. |
| 20 | 850 | 80 | 110 (Tensile) | Optimal brightness and excellent leveling. |
| 30 | 820 | 75 | 100 (Tensile) | High brightness, slight decrease in leveling at higher concentrations. |
| 40 | 780 | 70 | 90 (Tensile) | Potential for brittleness, diminishing returns on brightness. |
Disclaimer: The data in this table is illustrative and intended to demonstrate the general trends observed with varying PAP concentrations. Actual results will depend on the specific bath composition and operating conditions.
III. Experimental Protocols
A. Preparation of the Bright Nickel Plating Bath
-
Dissolution: In a suitable container, dissolve the nickel sulfate, nickel chloride, and boric acid in deionized water (approximately 80% of the final volume) heated to about 60°C.
-
Purification: Treat the solution with activated carbon (1-2 g/L) to remove organic impurities. Stir for at least one hour, then allow it to settle.
-
Filtration: Filter the solution to remove the activated carbon and any other solid impurities.
-
Additive Introduction: Add the required amounts of this compound, saccharin, and the wetting agent to the purified solution.
-
Final Volume and pH Adjustment: Adjust the solution to the final volume with deionized water. Measure the pH and adjust to the desired range (typically 4.0 - 4.8) using diluted sulfuric acid or nickel carbonate.
B. Hull Cell Test for Plating Bath Evaluation
The Hull cell is a trapezoidal cell that allows for the evaluation of the plating deposit over a wide range of current densities on a single test panel.
-
Setup: Place 267 mL of the prepared nickel plating bath into a standard Hull cell. Maintain the bath temperature at 55-65°C.
-
Panel Preparation: Use a polished brass or steel Hull cell panel. Clean the panel by electrolytic degreasing and activate it with a brief dip in a dilute acid solution, followed by a thorough rinse with deionized water.
-
Plating: Place the cleaned panel in the Hull cell and apply a direct current of 2 amperes for 5-10 minutes.
-
Analysis: After plating, rinse and dry the panel. Visually inspect the panel for brightness, burning, pitting, and the overall quality of the deposit across the different current density regions.
Caption: Workflow for preparing and evaluating a bright nickel plating bath.
C. Measurement of Deposit Brightness
Brightness can be quantified using a gloss meter or a reflectometer.
-
Sample Preparation: Plate a flat, polished brass or steel panel under controlled conditions (e.g., 4 A/dm² for 10 minutes) in the prepared nickel bath.
-
Measurement: Use a gloss meter with a 60° geometry. Calibrate the instrument using the supplied standards. Take multiple readings across the surface of the plated panel and calculate the average to obtain the gloss value in Gloss Units (GU).
D. Assessment of Leveling
Leveling is the ability of the plating deposit to fill in and smooth out imperfections on the substrate surface.
-
Substrate Preparation: Use a substrate with a known surface roughness profile, such as a grooved or scratched panel. Measure the initial surface roughness (Ra) using a profilometer.
-
Plating: Plate the prepared substrate with a specified thickness of nickel.
-
Final Measurement: After plating, re-measure the surface roughness (Ra) at the same locations.
-
Calculation: Calculate the percentage of leveling using the following formula: Leveling (%) = [(Initial Ra - Final Ra) / Initial Ra] x 100
E. Measurement of Internal Stress
Internal stress in the nickel deposit can be either tensile (tending to contract) or compressive (tending to expand). The bent strip method is a common technique for its measurement.
-
Test Strip Preparation: Use a thin, flexible metal strip (e.g., brass or steel) of known dimensions. Coat one side of the strip with a stop-off lacquer to prevent plating.
-
Plating: Plate the uncoated side of the strip with a defined thickness of nickel.
-
Measurement: After plating, remove the strip from the bath and observe its curvature. The degree of bending is proportional to the internal stress. For tensile stress, the strip will bend with the plated side concave. For compressive stress, it will be convex.
-
Quantification: The amount of deflection can be measured and the internal stress calculated using established formulas that take into account the strip's and the deposit's mechanical properties and thicknesses.
IV. Signaling Pathways and Logical Relationships
The mechanism of action for this compound in bright nickel plating involves its interaction at the cathode-solution interface.
Caption: PAP's role in achieving a bright and level nickel deposit.
References
- 1. This compound, Propargyl Alcohol PO, Malpanol NPAP, 3973-17-9, 1-Propargylnaphthalin; Naphthalene, 3-(1-naphthyl)-1-propyne; 2-Hydroxy-propyl-prop-2-inyl-ether [mallakchemicals.com]
- 2. unitedchemicalcn.com [unitedchemicalcn.com]
- 3. nbinno.com [nbinno.com]
- 4. CN103173800A - Nickel plating brightener and preparation and use method thereof - Google Patents [patents.google.com]
Application Notes: Surface Functionalization with Propargyl Alcohol Propoxylate
Introduction
Propargyl alcohol propoxylate is a versatile bifunctional molecule poised for significant applications in surface functionalization, particularly within the fields of drug development, biomaterials, and diagnostics.[1] This compound features a terminal alkyne group, which is a key reactive handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] The propoxylate linker provides a short, flexible spacer that can influence the accessibility of the terminal alkyne and the physicochemical properties of the modified surface. The propoxylation of propargyl alcohol results in a compound that retains the reactivity of the alkyne group while introducing propoxy groups, which can enhance solubility in organic solvents.[1] this compound is a clear, colorless to yellowish liquid that is miscible with water and most polar organic solvents, making it suitable for a variety of reaction conditions.[3][4]
The terminal alkyne allows for the covalent and highly specific attachment of this molecule to surfaces that have been pre-functionalized with azide (B81097) groups. This results in the formation of a stable triazole linkage.[2] This technique provides a robust method for immobilizing biomolecules, nanoparticles, and therapeutic agents onto a wide array of substrates.
Key Applications
-
Biomolecule Immobilization: The alkyne-functionalized surface can be used to covalently attach azide-modified biomolecules such as peptides, proteins, and nucleic acids. This is critical for the development of biosensors, microarrays, and cell culture platforms with specific biological cues.
-
Drug Delivery Systems: Surfaces of nanoparticles or implants can be modified with this compound to create a platform for attaching targeting ligands or therapeutic agents, enabling the development of targeted drug delivery systems.[5]
-
Antifouling Surfaces: The modification of surfaces with short, hydrophilic linkers like this compound can reduce non-specific protein adsorption and cell adhesion, leading to the creation of biocompatible and antifouling materials.
-
Polymer Brush Synthesis: The terminal hydroxyl group of this compound can potentially be used as an initiator for surface-initiated polymerization, while the alkyne group remains available for post-polymerization modification via click chemistry.[6]
Quantitative Data Presentation
Disclaimer: The following tables provide representative quantitative data for typical CuAAC reactions on surfaces. Specific results will vary depending on the substrate, azide density, and precise reaction conditions. This data is adapted from established protocols for similar alkyne-containing molecules due to the lack of specific published data for this compound in this application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3973-17-9 | [3][7] |
| Molecular Formula | C₆H₁₀O₂ | [7][8] |
| Molecular Weight | 114.14 g/mol | [7][8] |
| Appearance | Clear colorless to yellowish liquid | [3][9] |
| Boiling Point | 40-41 °C @ 3 Torr | [4] |
| Density | ~1.01 g/cm³ | [9] |
| Solubility | Miscible with water and most polar organic solvents | [3][9] |
Table 2: Representative Conditions for CuAAC Surface Functionalization
| Parameter | Condition | Rationale |
| This compound Conc. | 1 - 10 mM | Ensures sufficient reagent to drive the reaction to completion on the surface. |
| Copper(II) Sulfate (B86663) (CuSO₄) Conc. | 0.1 - 1 mM | Provides the copper catalyst precursor. |
| Sodium Ascorbate (B8700270) Conc. | 5 - 10 mM | Acts as a reducing agent to generate the active Cu(I) catalyst in situ.[10] |
| Copper-Coordinating Ligand Conc. | 0.5 - 5 mM (e.g., THPTA) | Stabilizes the Cu(I) catalyst, improves reaction efficiency, and reduces cytotoxicity.[11] |
| Solvent | Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMF, DMSO) | The choice of solvent depends on the substrate and the biomolecule to be conjugated. |
| Reaction Time | 1 - 4 hours | Typically sufficient for near-quantitative surface coverage.[12] |
| Temperature | Room Temperature | Mild reaction conditions are suitable for most biomolecules.[12] |
Experimental Protocols
Protocol 1: Surface Functionalization with this compound via CuAAC
This protocol describes the functionalization of an azide-modified surface with this compound.
Materials:
-
Azide-functionalized substrate (e.g., glass slide, silicon wafer, or polymer surface)
-
This compound (CAS 3973-17-9)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Anhydrous organic solvent (e.g., DMF or DMSO), if needed
-
Milli-Q water
-
Nitrogen or Argon gas
-
Orbital shaker
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in the chosen reaction buffer or organic solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in Milli-Q water.
-
Prepare a 500 mM stock solution of THPTA in Milli-Q water.
-
Prepare a 1 M stock solution of sodium ascorbate in Milli-Q water. This solution should be made fresh before each use.
-
-
Reaction Setup:
-
Place the azide-functionalized substrate in a suitable reaction vessel (e.g., a petri dish or a multi-well plate).
-
In a separate tube, prepare the reaction mixture. For a 10 mL final volume, add the reagents in the following order:
-
8.5 mL of degassed PBS buffer.
-
1.0 mL of the 100 mM this compound stock solution (final concentration: 10 mM).
-
100 µL of the 500 mM THPTA stock solution (final concentration: 5 mM).
-
100 µL of the 100 mM CuSO₄ stock solution (final concentration: 1 mM).
-
-
Gently mix the solution.
-
-
Initiation of the Reaction:
-
Add 300 µL of the freshly prepared 1 M sodium ascorbate stock solution to the reaction mixture (final concentration: 30 mM).
-
Immediately cover the substrate with the reaction solution, ensuring the entire surface is submerged.
-
If the reaction is sensitive to oxygen, perform the reaction under an inert atmosphere (nitrogen or argon).
-
-
Incubation:
-
Place the reaction vessel on an orbital shaker and incubate for 1-4 hours at room temperature with gentle agitation.
-
-
Washing and Purification:
-
After the incubation period, remove the substrate from the reaction solution.
-
Wash the substrate thoroughly with Milli-Q water three times to remove any unreacted reagents and catalyst.
-
Wash the substrate with ethanol (B145695) or another suitable organic solvent to remove any non-specifically adsorbed molecules.
-
Dry the functionalized surface under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Characterization of the Functionalized Surface
1. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the presence of the triazole ring and the elemental composition of the surface.
-
Procedure: Acquire high-resolution XPS spectra of the N 1s region. The successful formation of the triazole ring will result in a characteristic peak at approximately 400-402 eV.
2. Water Contact Angle Measurement:
-
Purpose: To assess the change in surface hydrophilicity/hydrophobicity after functionalization.
-
Procedure: Measure the static water contact angle on the surface before and after modification. An increase or decrease in the contact angle will indicate a change in the surface chemistry.
3. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To detect the disappearance of the azide peak and the appearance of new functional groups.
-
Procedure: Record the FTIR spectra in attenuated total reflectance (ATR) mode. Look for the disappearance of the characteristic azide peak at ~2100 cm⁻¹ and the appearance of peaks corresponding to the this compound linker.
Visualizations
Caption: Workflow for surface functionalization.
Caption: Structure of the functionalized surface.
Caption: Application in biomolecule immobilization.
References
- 1. rawsource.com [rawsource.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 3973-17-9 [chemicalbook.com]
- 4. This compound CAS#: 3973-17-9 [m.chemicalbook.com]
- 5. Efficient and rapid cell surface functionalization: a sub-minute selenol-yne click reaction for bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound | C6H10O2 | CID 12951375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, Propargyl Alcohol PO, Malpanol NPAP, 3973-17-9, 1-Propargylnaphthalin; Naphthalene, 3-(1-naphthyl)-1-propyne; 2-Hydroxy-propyl-prop-2-inyl-ether [mallakchemicals.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Propargyl Alcohol Propoxylate as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl alcohol propoxylate (PAP) is a versatile crosslinking agent utilized in the formation of hydrogels and other crosslinked polymer networks. Its terminal alkyne group allows for efficient covalent bond formation with azide-functionalized molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This bioorthogonal reaction is characterized by high specificity, quantitative yields, and mild reaction conditions, making it ideal for applications in drug delivery, tissue engineering, and bioconjugation.
These application notes provide detailed protocols for the synthesis and characterization of hydrogels using PAP as a crosslinking agent. The resulting hydrogels can be tailored to exhibit a range of mechanical properties and degradation profiles, suitable for various biomedical applications.
Principle of Crosslinking
The crosslinking of polymers using PAP is primarily achieved through the CuAAC reaction. In this reaction, the terminal alkyne of PAP reacts with a molecule containing two or more azide (B81097) functional groups (e.g., azide-terminated poly(ethylene glycol), PEG-azide) in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270). This reaction forms a stable triazole linkage, resulting in a three-dimensional hydrogel network. The properties of the hydrogel can be tuned by varying the concentration of PAP, the azide-functionalized crosslinker, and the overall polymer concentration.
Experimental Protocols
Protocol 1: Synthesis of Azide-Terminated Poly(ethylene Glycol) (PEG-Azide)
This protocol describes the synthesis of a common azide-functionalized crosslinking partner for PAP.
Materials:
-
α,ω-dihydroxy Poly(ethylene glycol) (PEG-diol, e.g., 3.4 kDa)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Mesylation of PEG-diol:
-
Dissolve PEG-diol in anhydrous DCM.
-
Add TEA (2.5 equivalents per hydroxyl group) and stir under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add MsCl (2 equivalents per hydroxyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to obtain PEG-dimesylate.
-
-
Azidation of PEG-dimesylate:
-
Dissolve PEG-dimesylate in anhydrous DMF.
-
Add sodium azide (5 equivalents per mesylate group) and stir the mixture at 80-90°C overnight under an inert atmosphere.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess sodium azide and salts.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Precipitate the product in cold diethyl ether, collect by filtration, and dry under vacuum to yield PEG-diazide.
-
Characterization: The successful synthesis of PEG-diazide should be confirmed by ¹H NMR and FTIR spectroscopy.
Protocol 2: Hydrogel Formation using PAP and PEG-Azide
Materials:
-
This compound (PAP)
-
Azide-terminated Poly(ethylene glycol) (PEG-diazide, from Protocol 1)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of PAP in deionized water (e.g., 100 mM).
-
Prepare a stock solution of PEG-diazide in PBS (e.g., 10% w/v).
-
Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 100 mM).
-
Freshly prepare a stock solution of sodium ascorbate in deionized water (e.g., 500 mM).
-
-
Hydrogel Formation:
-
In a microcentrifuge tube, combine the PEG-diazide stock solution and the PAP stock solution at the desired molar ratio of azide to alkyne groups (e.g., 1:1).
-
Add the CuSO₄ stock solution to the mixture to a final concentration of 1-5 mM.
-
Initiate the crosslinking reaction by adding the sodium ascorbate stock solution to a final concentration of 10-50 mM (typically a 5-10 fold molar excess over CuSO₄).
-
Gently mix the solution by pipetting up and down or by brief vortexing.
-
Pipette the solution into a mold (e.g., a PDMS mold) or the desired container for gelation.
-
Allow the hydrogel to cure at room temperature or 37°C. Gelation time will vary depending on the concentrations of reactants and catalyst.
-
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement:
-
Prepare hydrogel discs of a known initial mass (Wi).
-
Immerse the hydrogel discs in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them to obtain the swollen mass (Ws).
-
Continue until the swollen mass reaches a constant value (equilibrium swelling).
-
Lyophilize the swollen hydrogels to obtain the dry weight (Wd).
-
Calculate the equilibrium swelling ratio (Q) as: Q = (Ws - Wd) / Wd.
B. Mechanical Testing (Compressive Modulus):
-
Prepare cylindrical hydrogel samples of known diameter and height.
-
Perform unconfined compression testing using a universal testing machine.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the resulting stress.
-
The compressive modulus can be calculated from the slope of the linear region of the stress-strain curve (typically between 10-20% strain).
Protocol 4: In Vitro Drug Release Study
Materials:
-
Drug-loaded hydrogel (prepare as in Protocol 2, adding the drug to the precursor solution before gelation)
-
Release medium (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a known volume of release medium at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Determine the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released over time.
Protocol 5: In Vitro Cytotoxicity Assay
Materials:
-
Sterile hydrogels
-
Cell culture medium (e.g., DMEM)
-
Fibroblast cell line (e.g., NIH/3T3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Prepare hydrogel discs under sterile conditions and place them in the wells of a 96-well plate.
-
Seed cells onto the surface of the hydrogels or in adjacent wells (for extract testing).
-
Incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to a control group of cells cultured in the absence of the hydrogel. According to ISO 10993-5:2009, a reduction of more than 30% in cell viability is considered a cytotoxic effect.[1]
Data Presentation
The following tables summarize expected quantitative data for hydrogels crosslinked using PAP or analogous small molecule propargyl crosslinkers with PEG-azide. Note that specific values will depend on the exact experimental conditions.
Table 1: Mechanical Properties of PEG-Azide Hydrogels Crosslinked with Propargyl-Containing Molecules. Note: Data for PAP is not readily available in the literature. The following data is for analogous systems and should be used as a reference.
| Polymer System | Crosslinker | Compressive Modulus (kPa) | Young's Modulus (kPa) | Reference |
| 15 wt% 8 kDa PEG | Dithiothreitol (DTT) | 13 - 233 | Not Reported | [2] |
| 5% PEG-PQ | Lys(alloc) | 0.66 - 15.63 | Not Reported | [3] |
| 20 wt% PEGDA | PEGDA (3400/400 blends) | ~400 | Not Reported | [4] |
| 4-arm PEG-alkyne + 4-arm PEG-azide | - | Not Reported | 1 - 18 | [5] |
Table 2: In Vitro Drug Release from Hydrogels. Note: Specific release profiles for PAP-crosslinked hydrogels will be drug-dependent.
| Hydrogel System | Model Drug | Release Profile | Reference |
| Hybrid PEG Hydrogels | Bovine Serum Albumin (BSA) | Sustained release over hours to weeks, depending on formulation. | [6][7] |
| PEG-PCL Hydrogels | Bovine Serum Albumin (BSA) | ~20% burst release, with diminishing release over ~40 days. | [8] |
| Acrylamide/BSA Hydrogel | Salicylic Acid | Sustained release, with amount released increasing with BSA content. | [9] |
Table 3: In Vitro Cytotoxicity of Hydrogel Components.
| Material/Method | Cell Line | Viability (%) | Observation | Reference |
| Azide- and strained alkyne-functionalized PEGs | 3T3 Fibroblasts | > 95% | Non-cytotoxic. | [5] |
| Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Various | Concentration-dependent | Copper ions can be cytotoxic at concentrations above micromolar levels. | [10][11] |
| PVA/Moringa oleifera/GO Hydrogel | Human Dermal Fibroblasts | 83-135% | Non-cytotoxic according to ISO 10993-5. | [1] |
Visualizations
References
- 1. web.itu.edu.tr [web.itu.edu.tr]
- 2. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Encoding Hydrogel Mechanics via Network Cross-Linking Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Encapsulation of BSA in hybrid PEG hydrogels: stability and controlled release - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Encapsulation of BSA in hybrid PEG hydrogels: stability and controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug release from hydrogel containing albumin as crosslinker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry-Based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Propargyl-Functionalized Molecules in Advanced Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propargyl-functionalized molecules are a cornerstone in the development of sophisticated drug delivery systems. The terminal alkyne group, known as a propargyl group, is a key reactant in bioorthogonal "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction's high efficiency, specificity, and biocompatibility allow for the precise and stable conjugation of therapeutic agents to carrier molecules under mild conditions.
While simple molecules like propargyl alcohol propoxylate (PAP) contain this functional group, its direct application in drug delivery is not widely documented. Instead, the field leverages propargyl-functionalized biocompatible polymers, most notably polyethylene (B3416737) glycol (PEG) linkers. These propargyl-PEG derivatives offer enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetic profiles for the final drug conjugate. These notes will focus on the applications and protocols for these advanced propargyl-functionalized linkers in drug delivery.
Key Applications
The versatility of the propargyl group has led to its use in several cutting-edge drug delivery platforms:
-
Antibody-Drug Conjugates (ADCs): Propargyl-functionalized linkers are used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody targets a specific antigen on cancer cells, delivering the payload directly to the tumor site, which minimizes systemic toxicity.
-
Targeted Nanoparticle Systems: The surface of nanoparticles (e.g., liposomes, polymeric micelles, gold nanoparticles) can be functionalized with propargyl groups. Subsequently, azide-modified targeting ligands such as peptides, antibodies, or small molecules can be "clicked" onto the surface to enhance delivery to specific cells or tissues.
-
Hydrogel Formation: Propargyl-functionalized polymers can be cross-linked with azide-functionalized polymers via click chemistry to form hydrogels. These hydrogels can encapsulate therapeutic molecules and provide sustained, controlled release.
-
Proteolysis Targeting Chimeras (PROTACs): Propargyl-containing linkers are fundamental in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles
The following tables summarize representative quantitative data for gold nanoparticles (AuNPs) before and after surface modification with a propargyl-functionalized PEG linker (Propargyl-PEG7-alcohol), illustrating the impact of surface functionalization on key nanoparticle characteristics.
Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Sample | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Unmodified AuNPs | 15.2 ± 0.8 | 0.15 ± 0.03 |
| Azide-Functionalized AuNPs | 16.5 ± 1.1 | 0.18 ± 0.04 |
| Propargyl-PEG7-alcohol Modified AuNPs | 22.8 ± 1.5 | 0.21 ± 0.05 |
Table 2: Zeta Potential
| Nanoparticle Sample | Zeta Potential (mV) |
| Unmodified AuNPs | -35.6 ± 2.1 |
| Azide-Functionalized AuNPs | -28.3 ± 1.9 |
| Propargyl-PEG7-alcohol Modified AuNPs | -15.7 ± 1.5 |
Table 3: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| Unmodified AuNPs (Doxorubicin) | 3.5 ± 0.4 | 65 ± 5 |
| Propargyl-PEG7-alcohol Modified AuNPs (Doxorubicin) | 8.2 ± 0.9 | 85 ± 7 |
Experimental Protocols
Protocol 1: Synthesis of Propargyl-PEG-Amine Linker
This protocol describes the synthesis of a heterobifunctional propargyl-PEG-amine linker, a versatile building block for drug delivery systems.
Materials:
-
α-Boc-amino-ω-hydroxy-PEG (Boc-NH-PEG-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Propargylation: a. Dissolve Boc-NH-PEG-OH (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0°C in an ice bath. c. Carefully add sodium hydride (1.5 equivalents) portion-wise. Allow the mixture to stir at 0°C for 1 hour. d. Slowly add propargyl bromide (1.5 equivalents) dropwise. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. g. Extract the product with DCM (3x). h. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Boc Deprotection: a. Dissolve the crude propargyl-PEG-NH-Boc in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 2 hours. c. Remove the solvent under reduced pressure. d. Precipitate the product by adding cold diethyl ether. e. Collect the solid product by filtration and dry under vacuum to yield Propargyl-PEG-NH2.
Protocol 2: Surface Functionalization of Nanoparticles with a Propargyl-PEG Linker
This protocol details the attachment of a propargyl-PEG linker to azide-functionalized nanoparticles via a CuAAC "click" reaction.
Materials:
-
Azide-functionalized nanoparticles (e.g., AuNP-N3) suspended in water.
-
Propargyl-PEG7-alcohol
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Milli-Q water
Procedure:
-
Prepare Stock Solutions:
-
Propargyl-PEG7-alcohol: 10 mM in Milli-Q water.
-
CuSO4: 20 mM in Milli-Q water.
-
THPTA: 100 mM in Milli-Q water.
-
Sodium ascorbate: 100 mM in Milli-Q water (prepare fresh).
-
-
Click Chemistry Reaction: a. In a microcentrifuge tube, mix 1 mL of the AuNP-N3 suspension with 100 µL of 10x PBS. b. Add 50 µL of the 10 mM Propargyl-PEG7-alcohol stock solution. c. In a separate tube, prepare the copper catalyst solution by mixing 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO4. Let stand for 2 minutes. d. Add the 20 µL of the catalyst solution to the nanoparticle mixture. e. Initiate the reaction by adding 20 µL of freshly prepared 100 mM sodium ascorbate. f. Gently vortex the reaction mixture and incubate at room temperature for 2 hours with gentle shaking.
-
Purification: a. Purify the nanoparticles by centrifugation (e.g., 12,000 rpm for 30 minutes). b. Discard the supernatant and resuspend the pellet in Milli-Q water. c. Repeat the washing step three times to remove excess reagents. d. Resuspend the final pellet in a suitable buffer for characterization.
Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines a two-step process for creating an ADC using a propargyl-PEG linker with a terminal carboxylic acid.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Propargyl-PEG-acid linker.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS).
-
Azide-modified cytotoxic drug.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Copper(II) sulfate (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Activation of Linker and Conjugation to Antibody: a. Dissolve Propargyl-PEG-acid (10-20 fold molar excess over mAb), EDC (1.2 equivalents to linker), and NHS (1.2 equivalents to linker) in anhydrous DMF. b. Stir at room temperature for 30 minutes to generate the active NHS ester. c. Add the activated linker solution to the mAb solution. The final concentration of organic solvent should not exceed 10% (v/v). d. Incubate for 2 hours at room temperature with gentle agitation. e. Purify the resulting alkyne-modified antibody using a desalting column.
-
Click Conjugation of Drug Payload: a. To the alkyne-modified antibody, add the azide-modified drug (5-10 fold molar excess). b. Add a pre-mixed solution of CuSO4 and THPTA (1:2 molar ratio) to a final copper concentration of ~0.25 mM. c. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM. d. Incubate at room temperature for 1-2 hours, protected from light. e. Purify the final ADC using a desalting column or size-exclusion chromatography (SEC) to remove unreacted drug and reagents.
Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Nanoparticle surface functionalization workflow.
Application Notes and Protocols: Propargyl Alcohol Propoxylate as a Surfactant in Enhanced Oil Recovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl alcohol propoxylate is a non-ionic surfactant with potential applications in chemical Enhanced Oil Recovery (EOR). Its unique molecular structure, featuring a reactive alkyne group and propoxy units, suggests its utility in reducing interfacial tension between oil and water, a critical mechanism for mobilizing residual oil trapped in reservoir rock formations.[1][2] This document provides detailed application notes and protocols for the evaluation of this compound as an EOR surfactant. While specific performance data for this compound in EOR applications is not extensively documented in publicly available literature, the methodologies outlined below are based on established industry standards for surfactant screening and performance validation.
Propargyl alcohol and its derivatives are recognized for their roles in various industrial applications, including corrosion inhibition, polymer synthesis, and as intermediates in organic synthesis.[1][2] The propoxylation of propargyl alcohol enhances its solubility in organic solvents and modifies its surface-active properties, making it a candidate for surfactant applications.[2] In the context of EOR, the primary function of a surfactant is to lower the interfacial tension (IFT) between the injected fluid and the crude oil, thereby improving the microscopic displacement efficiency.[3]
Mechanism of Action in Enhanced Oil Recovery
The efficacy of this compound as an EOR surfactant is predicated on its amphiphilic nature. The propoxy chain provides hydrophobicity, while the terminal alcohol group and the potential for hydration of the alkyne group contribute to its hydrophilic character. This balance allows the surfactant molecules to accumulate at the oil-water interface, reducing the IFT. The reduction in IFT facilitates the formation of microemulsions, which can mobilize trapped oil ganglia.
Caption: Logical workflow of this compound in EOR.
Data Presentation: Representative Performance Metrics
The following tables summarize hypothetical, yet representative, quantitative data for the performance of a this compound-based surfactant formulation in EOR applications. These values are based on typical performance characteristics of non-ionic surfactants used in the industry.
Table 1: Interfacial Tension (IFT) Reduction
| Surfactant Concentration (wt%) | IFT vs. Crude Oil (mN/m) |
| 0.05 | 5.2 |
| 0.10 | 1.8 |
| 0.25 | 0.5 |
| 0.50 | 0.1 |
| 1.00 | 0.05 |
Table 2: Core Flooding Performance
| Parameter | Waterflood | Surfactant Flood |
| Oil Saturation Before Flood (Soi) | 0.75 | 0.45 |
| Oil Saturation After Flood (Sor) | 0.45 | 0.20 |
| Oil Recovery (% OOIP) | 40.0 | 55.6 |
| Incremental Oil Recovery (% OOIP) | - | 15.6 |
OOIP: Original Oil in Place
Table 3: Thermal Stability
| Temperature (°C) | IFT After 30 Days (mN/m) |
| 60 | 0.06 |
| 80 | 0.08 |
| 100 | 0.15 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound as an EOR surfactant are provided below.
Protocol 1: Interfacial Tension (IFT) Measurement
Objective: To determine the effectiveness of the surfactant in reducing the interfacial tension between crude oil and brine.
Apparatus:
-
Spinning drop tensiometer
-
Syringe pump
-
Capillary tubes
-
High-resolution camera and image analysis software
Procedure:
-
Prepare surfactant solutions of varying concentrations (e.g., 0.05 to 1.0 wt%) in the desired brine.
-
Fill a capillary tube with the crude oil to be tested.
-
Inject a small droplet of the surfactant solution into the center of the oil-filled capillary tube.
-
Place the capillary tube in the spinning drop tensiometer and rotate it at a constant speed.
-
Allow the system to equilibrate and the droplet shape to stabilize.
-
Capture images of the elongated droplet and use the image analysis software to calculate the IFT based on the droplet shape and rotational speed.
-
Repeat the measurement for each surfactant concentration.
Protocol 2: Phase Behavior (Microemulsion) Studies
Objective: To identify the optimal salinity and surfactant concentration for the formation of a stable microemulsion.
Apparatus:
-
Pipettes or burettes
-
Sealed glass tubes
-
Water bath or oven for temperature control
Procedure:
-
Prepare a matrix of samples with varying surfactant concentrations and brine salinities in sealed glass tubes.
-
Add a specific volume of crude oil to each tube to achieve a desired water-to-oil ratio (e.g., 1:1).
-
Gently agitate the tubes to ensure thorough mixing of the phases.
-
Place the tubes in a water bath or oven at the reservoir temperature and allow them to equilibrate for several days or weeks.
-
Observe the phase behavior of the samples, noting the formation of Winsor Type I, II, or III microemulsions. The optimal formulation is typically a Winsor Type III microemulsion, which coexists with both oil and water phases and exhibits the lowest IFT.
Protocol 3: Core Flooding Test
Objective: To evaluate the ability of the surfactant solution to displace residual oil from a porous medium.
Apparatus:
-
Core holder
-
High-pressure pumps
-
Pressure transducers
-
Fluid collection system
-
Reservoir core plugs (e.g., Berea sandstone or reservoir rock)
Procedure:
-
Saturate a clean and dry core plug with brine to determine its pore volume.
-
Flood the core with crude oil to establish the initial oil saturation (Soi).
-
Inject brine (waterflood) until no more oil is produced, establishing the residual oil saturation (Sorw).
-
Inject the optimized this compound surfactant solution into the core at a constant rate.
-
Follow the surfactant slug with a polymer solution to provide mobility control.
-
Continue the flood with brine until no more oil is produced.
-
Measure the volume of oil produced during the surfactant flood to calculate the incremental oil recovery.
Caption: Experimental workflow for core flooding tests.
Safety and Handling
Propargyl alcohol and its derivatives should be handled with care.[4] It is essential to consult the Safety Data Sheet (SDS) for this compound before use.[4] General precautions include:
-
Working in a well-ventilated area.[4]
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Avoiding contact with skin and eyes.[4]
-
Storing the chemical in a cool, dry place away from incompatible materials.[4]
Conclusion
This compound presents a promising, yet underexplored, option as a surfactant for enhanced oil recovery. Its chemical structure suggests favorable properties for reducing interfacial tension and mobilizing residual oil. The application notes and protocols provided herein offer a comprehensive framework for the systematic evaluation of its performance. Further research and laboratory testing are warranted to fully characterize its efficacy and optimize its application for specific reservoir conditions.
References
Application Notes and Protocols for Testing Propargyl Alcohol Propoxylate as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses.[1] Corrosion inhibitors are chemical compounds that, when added to an environment, decrease the corrosion rate of a material, typically a metal or an alloy.[2] Propargyl alcohol and its derivatives are well-established corrosion inhibitors, particularly effective in acidic environments.[1][3] Propargyl alcohol propoxylate (PAP) is an adduct of propargyl alcohol, valued for its film-forming capabilities and ability to protect ferrous metals from corrosion.[4][5]
The mechanism of inhibition by propargyl alcohol-based compounds involves the adsorption of the inhibitor molecules onto the metal surface.[1] This forms a protective film that acts as a barrier, preventing direct contact between the metal and corrosive agents.[1][4] The terminal alkyne group in propargyl alcohol provides high electron density, allowing for strong interaction with metal surfaces.[4]
This document provides detailed protocols for the laboratory setup and experimental procedures to evaluate the efficacy of this compound as a corrosion inhibitor. The primary techniques covered are weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). Additionally, surface analysis techniques are discussed to characterize the inhibitor film.
Materials and Methods
Materials and Reagents
-
Metal Specimen: The choice of metal will depend on the specific application. Mild steel is a common choice for general corrosion studies.[6][7] The chemical composition of the metal should be known and documented.
-
Corrosive Medium: The corrosive environment should mimic the intended application. For example, a 3.5% NaCl solution can be used to simulate a saline environment, while acidic solutions like 1 M HCl are used for evaluating performance in industrial acid cleaning processes.[8][9]
-
This compound (PAP): The inhibitor to be tested. It is often prepared by reacting propargyl alcohol with propylene (B89431) oxide.[5]
-
Reagents for Cleaning: Acetone, ethanol, distilled water, and appropriate acid solution for pickling (e.g., inhibited HCl).[10][11]
-
Electrochemical Cell: A standard three-electrode cell is required for electrochemical measurements.[8][9] This consists of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[9]
-
Potentiostat/Galvanostat: An instrument capable of performing potentiodynamic polarization and electrochemical impedance spectroscopy.
Equipment
-
Analytical Balance (for weight loss measurements)
-
Thermostatically controlled water bath or oven
-
Polishing equipment (e.g., silicon carbide papers of various grits)
-
Optical Microscope or Scanning Electron Microscope (SEM) for surface analysis
-
Atomic Force Microscopy (AFM) for detailed surface topography (optional)[12]
-
X-ray Photoelectron Spectroscopy (XPS) for surface composition analysis (optional)[6]
Experimental Protocols
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates.[2][13]
Protocol:
-
Specimen Preparation:
-
Immersion Test:
-
Post-Immersion Analysis:
-
After the immersion period, remove the specimens from the solutions.
-
Remove the corrosion products by cleaning with an appropriate solution (e.g., a solution containing HCl and an inhibitor), wash with distilled water and acetone, and then dry.
-
Reweigh the specimens to determine the weight loss.[10]
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) Where: K = a constant (8.76 × 10^4) W = weight loss in grams A = area of the specimen in cm² T = immersion time in hours D = density of the metal in g/cm³
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where: CR_blank = corrosion rate in the absence of the inhibitor CR_inhibitor = corrosion rate in the presence of the inhibitor[14]
-
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current density (i_corr) and corrosion potential (E_corr).[15][16]
Protocol:
-
Electrode Preparation:
-
Prepare the working electrode (metal specimen) as described in the weight loss method.
-
Mount the specimen in a holder, leaving a defined surface area exposed (e.g., 1 cm²).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution (with and without PAP).
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[11]
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density to obtain a Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[15]
-
The corrosion rate is directly proportional to i_corr.
-
Calculate the inhibition efficiency using the i_corr values: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100[17]
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the inhibitor film.[18][19]
Protocol:
-
Electrode and Cell Setup:
-
The setup is the same as for potentiodynamic polarization.
-
-
EIS Measurement:
-
After the system reaches a steady OCP, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[9]
-
-
Data Analysis:
-
The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The Nyquist plot for a simple corrosion system often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).
-
A larger R_ct value indicates a lower corrosion rate.
-
The data can be fitted to an equivalent electrical circuit model to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[18]
-
Calculate the inhibition efficiency using the R_ct values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100[9]
-
Surface Analysis
Surface analysis techniques are used to visualize the morphology of the metal surface and characterize the adsorbed inhibitor film.[6][12]
Protocol:
-
Specimen Preparation:
-
Immerse metal specimens in the corrosive solution with and without PAP for a specific period.
-
Gently rinse the specimens with a suitable solvent to remove any loose deposits and then dry them.
-
-
Imaging and Analysis:
-
Scanning Electron Microscopy (SEM): Use SEM to obtain high-magnification images of the surface morphology. Compare the surface of the specimen exposed to the blank solution (which may show significant corrosion damage) with the surface of the specimen protected by the inhibitor (which should appear smoother).[10]
-
Atomic Force Microscopy (AFM): AFM can provide three-dimensional topographical images of the surface at a very high resolution, allowing for the characterization of the inhibitor film's thickness and uniformity.[20]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, providing evidence of the inhibitor molecules' adsorption on the metal surface.[6][7]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Weight Loss Data
| Inhibitor Concentration | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | - | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Concentration | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | - | |||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 |
Table 3: Electrochemical Impedance Spectroscopy Data
| Inhibitor Concentration | R_s (Ω·cm²) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | - | |||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 |
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound.
Caption: Logical relationship of testing methods and their outputs.
References
- 1. rawsource.com [rawsource.com]
- 2. chesci.com [chesci.com]
- 3. researchgate.net [researchgate.net]
- 4. rawsource.com [rawsource.com]
- 5. EP0239770A1 - Adducts of propargyl alcohol and their use as corrosion inhibitors in acidizing systems - Google Patents [patents.google.com]
- 6. content.ampp.org [content.ampp.org]
- 7. researchgate.net [researchgate.net]
- 8. tecnologiammm.com.br [tecnologiammm.com.br]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]
- 11. davidpublisher.com [davidpublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. farsi.msrpco.com [farsi.msrpco.com]
- 17. researchgate.net [researchgate.net]
- 18. ijcsi.pro [ijcsi.pro]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of PROTACs Utilizing Propargyl Alcohol Propoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Propargyl Alcohol Propoxylate in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability.[1]
This compound and its analogues, such as propargyl-PEG-alcohol, are versatile linkers in PROTAC synthesis. These linkers offer a modular approach to PROTAC design due to their bifunctional nature. The terminal propargyl group (an alkyne) serves as a handle for highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[2][3] This allows for the straightforward conjugation of an azide-functionalized ligand. The primary alcohol group provides a versatile attachment point for the second ligand, typically through reactions like amide coupling or etherification.[4] The flexible propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility, a common challenge for large PROTAC molecules, and provides the necessary length and flexibility for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5][6]
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing a this compound or a structurally similar propargyl-PEG-alcohol linker.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another round of degradation.
Downstream Signaling Effects of BRD4 Degradation
As a case study, the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader, by a PROTAC leads to significant downstream effects, primarily through the suppression of the MYC oncogene and the induction of apoptosis. BRD4 is crucial for the transcriptional regulation of MYC. Its degradation leads to a reduction in MYC mRNA and protein levels, subsequently inhibiting cell proliferation. Furthermore, BRD4 degradation downregulates anti-apoptotic proteins like BCL-2, leading to the activation of caspases and programmed cell death.[1][7]
Data Presentation
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative quantitative data for BRD4-targeting PROTACs synthesized using PEG-based linkers, which are structurally analogous to this compound.
Table 1: Synthesis and Purity of a Representative BRD4-Targeting PROTAC
| Step | Product | Typical Yield (%) | Purity (%) (after purification) |
| Amide Coupling | E3 Ligand-Linker Intermediate | 60-80 | >95 |
| Click Chemistry | Final BRD4-Targeting PROTAC | 50-70 | >98 |
Note: Yields and purity are illustrative and can vary based on specific ligands and reaction conditions.
Table 2: Biological Activity of Representative BRD4-Targeting PROTACs with Varying Linker Lengths [8][9]
| PROTAC (Linker) | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC (PEG3) | 22Rv1 | 25 | >90 |
| BRD4-PROTAC (PEG4) | 22Rv1 | 10 | >95 |
| BRD4-PROTAC (PEG5) | 22Rv1 | 5 | >98 |
| ARV-771 (PEG-based) | MDA-MB-468 | 1.8 | ~98 |
| ARV-771 (PEG-based) | 22Rv1 | 4.7 | ~95 |
Note: Data is compiled from various sources for illustrative purposes. The optimal linker length is target- and E3 ligase-dependent.
Experimental Protocols
The synthesis of a PROTAC using a this compound or a similar linker generally follows a modular, two-step approach. The following protocols provide a generalized workflow.
PROTAC Synthesis Workflow
Protocol 1: Amide Coupling of E3 Ligase Ligand to this compound
This protocol describes the formation of an amide bond between an E3 ligase ligand containing a carboxylic acid and the alcohol group of the linker.
Reagents and Materials:
-
E3 ligase ligand with a carboxylic acid (e.g., pomalidomide (B1683931) derivative) (1.0 eq)
-
This compound or Propargyl-PEG-alcohol (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Water, Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with DCM (3x).
-
Wash the combined organic layers with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the E3 ligand-linker intermediate.[1]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
This protocol details the final step of conjugating the azide-functionalized POI ligand to the alkyne-bearing E3 ligand-linker intermediate.
Reagents and Materials:
-
E3 ligand-linker intermediate (from Protocol 1) (1.0 eq)
-
Azide-functionalized POI ligand (e.g., JQ1-azide) (1.1 eq)
-
Copper(II) sulfate (CuSO₄) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.5 eq)
-
Solvent mixture (e.g., DMF/water or t-BuOH/water)
-
Ethyl acetate (B1210297)
-
Water
-
Preparative HPLC system
Procedure:
-
Dissolve the E3 ligand-linker intermediate (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in a suitable solvent mixture (e.g., 1:1 DMF/water).[1]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄ (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄ solution.
-
Stir the reaction mixture at room temperature for 2-8 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purify the final PROTAC compound by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[8]
Protocol 3: Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein in cells treated with the synthesized PROTAC.
Reagents and Materials:
-
Cancer cell line expressing the POI (e.g., MDA-MB-231 for BRD4)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Intrinsic signaling pathways modulate targeted protein degradation [ideas.repec.org]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Click Chemistry with Propargyl Alcohol Propoxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges, specifically low yield, encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions with propargyl alcohol propoxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low or failed click chemistry reaction with my this compound?
A1: Several factors can contribute to poor reaction outcomes. The most common issues include an inactive copper catalyst, suboptimal reaction conditions, and poor reagent quality. For the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the active catalyst is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state.[1] The presence of dissolved oxygen is a primary cause of this oxidation.[2] Additionally, the purity of your this compound and the azide-containing molecule is crucial, as impurities can inhibit the catalyst.[2][3]
Q2: How can I determine if my click reaction has been successful?
A2: You can monitor the progress of your reaction using analytical techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).[4][5] By comparing the reaction mixture to your starting materials, you can observe the formation of the new triazole product. For visual analysis, techniques like gel electrophoresis can be used to separate the labeled product from the unlabeled starting material, especially in the context of oligonucleotides or proteins.[1]
Q3: What is the role of a ligand in the click reaction, and is it always necessary?
A3: Ligands play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[2] For reactions in aqueous media, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[2] While not always strictly necessary, using a ligand can also reduce the cytotoxicity of copper in biological applications.[2]
Q4: Can the solvent I use affect the reaction yield?
A4: Yes, the choice of solvent can significantly impact the reaction rate and yield. While CuAAC is tolerant of many solvents, it is crucial that all reactants are soluble in the chosen system. Polar aprotic solvents like THF and DMF are generally effective.[4][6] For PEGylated reagents, which have enhanced water solubility, a mixture of water and a co-solvent like t-butanol is often used.[6]
Q5: I see a precipitate forming in my reaction. What could it be?
A5: Precipitate formation could be due to several factors, including the product being less soluble than the starting materials, or the formation of insoluble copper species.[2][7] It could also indicate the aggregation of biomolecules if they are part of the reaction.[2]
Troubleshooting Guide
Catalyst-Related Issues
Question: My click reaction has a very low yield or has failed completely. I suspect an issue with my catalyst. What should I check?
Answer: Low or no product formation is a frequent issue that can stem from several factors related to the copper catalyst.[3] The most common culprits are:
-
Oxidation of Copper(I) Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in the reaction mixture.[3]
-
Insufficient Catalyst Loading: The concentration of the copper catalyst might be too low to drive the reaction to completion efficiently.[3]
-
Solution: Typical catalyst loading is 1-5 mol% of a Cu(II) salt with 5-10 mol% of a reducing agent like sodium ascorbate (B8700270).[2]
-
-
Presence of Copper-Chelating Impurities: Buffers or reagents containing chelating agents (e.g., EDTA, citrate) can sequester the copper catalyst, inhibiting the reaction.[6] Tris buffer should also be avoided as it can act as a competitive ligand for copper.[7]
-
Solution: Use buffers that are known to be compatible with click chemistry, such as phosphate-buffered saline (PBS) or HEPES.
-
Reagent-Related Issues
Question: I've ruled out catalyst issues. Could my reagents be the problem?
Answer: Yes, the quality and handling of your reagents are critical for a successful reaction.
-
Impure Starting Materials: Impurities in your this compound or your azide-containing molecule can interfere with the catalyst and inhibit the reaction.[2][3]
-
Degradation of Sodium Ascorbate: Sodium ascorbate is a common reducing agent used to generate Cu(I) in situ from a Cu(II) source (like CuSO₄).[3] Old or improperly stored sodium ascorbate may be oxidized and ineffective.[3]
-
Solution: Always use a freshly prepared solution of sodium ascorbate.[2]
-
-
Stoichiometry of Reagents: The molar ratios of the catalyst, ligand, and reducing agent are critical.[3]
-
Solution: While a 1:1 ratio of alkyne to azide (B81097) is theoretical, using a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the reactants can help drive the reaction to completion.[2]
-
Reaction Condition Issues
Question: My catalyst and reagents seem fine. What reaction conditions should I optimize?
Answer: Several reaction parameters can be fine-tuned to improve your yield.
-
Presence of Oxygen: As mentioned, oxygen will deactivate the Cu(I) catalyst.[3]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Incorrect pH: The reaction is generally effective over a broad pH range (4-12), but the optimal pH is often between 7 and 8.5.
-
Solution: Check and adjust the pH of your reaction mixture if necessary.
-
-
Suboptimal Temperature and Reaction Time: Most click reactions proceed well at room temperature.[2]
Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios for CuAAC Reactions
| Parameter | Recommended Range | Notes |
| Alkyne to Azide Ratio | 1:1 to 1.5:1 | A slight excess of the less valuable reagent can improve yield.[2] |
| Cu(II) Catalyst Loading | 1 - 5 mol% | Higher loading may be needed for difficult substrates.[2] |
| Reducing Agent (Sodium Ascorbate) | 5 - 10 mol% | Use a freshly prepared solution.[2] |
| Ligand to Copper Ratio | 1:1 to 5:1 | Essential for catalyst stability and reaction acceleration.[2] |
| Reactant Concentration | 10 µM - 10 mM | Dependent on the specific application and substrates.[2] |
Table 2: Common Solvents for CuAAC Reactions
| Solvent | Properties | Common Use Cases |
| Water/t-butanol (1:1 v/v) | Good for water-soluble biomolecules | Conjugation of peptides, proteins, and oligonucleotides.[6] |
| DMSO | High polarity, aprotic | Dissolving a wide range of organic molecules. |
| DMF | High polarity, aprotic | General purpose for organic synthesis.[6] |
| Acetonitrile | Polar, aprotic | Can impact reaction rate and yield.[3] |
Experimental Protocols
General Protocol for a High-Yield CuAAC "Click" Reaction
This protocol provides a starting point for the click reaction. Optimization may be required based on the specific azide-containing molecule and this compound derivative.
-
Reactant Preparation: In a reaction vessel, dissolve the azide-containing molecule (1 equivalent) and this compound (1.1-1.2 equivalents) in a suitable solvent system (e.g., 1:1 v/v deionized water and t-butanol).[6]
-
Inert Atmosphere: Purge the solution with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.[6]
-
Catalyst Addition:
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).[2]
-
In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM) and a ligand (e.g., THPTA, 250 mM) in deionized water. It is often recommended to pre-mix the copper salt and the ligand.[2]
-
-
Reaction Initiation: To the stirred, degassed reaction mixture, add the copper/ligand solution to achieve the desired final concentration (e.g., 1-5 mol% Cu).[2][5] Immediately follow with the addition of the freshly prepared sodium ascorbate solution (5-10 mol%).[2][5]
-
Reaction Monitoring: Maintain the reaction under an inert atmosphere and stir at room temperature. Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or TLC. Reactions are often complete within 1-12 hours.[3][6]
-
Work-up and Purification: Once the reaction is complete, it can be diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane.[6] Residual copper can be removed by adding a chelating agent like EDTA.[3] The final product can be purified by column chromatography.[2]
Mandatory Visualization
References
Technical Support Center: Optimizing Propargyl Alcohol Propoxylate (PAP) for Corrosion Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Propargyl Alcohol Propoxylate (PAP) as a corrosion inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the optimization of PAP concentration for effective corrosion inhibition.
Q1: What is the fundamental mechanism of corrosion inhibition by this compound (PAP)?
A1: this compound (PAP) inhibits corrosion by adsorbing onto the metal surface, creating a protective film that acts as a physical barrier between the metal and the corrosive environment. This process is primarily driven by the interaction of the propargyl group's triple bond (alkyne) and the hydroxyl group with the metal surface. The propoxylate chain enhances the stability and coverage of this protective layer. This film impedes both anodic and cathodic reactions of the corrosion process.[1][2]
Q2: How do I determine the optimal concentration of PAP for my experiment?
A2: The optimal concentration of PAP depends on several factors, including the type of metal, the nature and concentration of the corrosive medium (e.g., hydrochloric acid), and the operating temperature. A common approach is to test a range of concentrations and evaluate the inhibition efficiency at each level. Typically, the inhibition efficiency increases with concentration up to a certain point, after which it may plateau. Exceeding the optimal concentration may not provide significant additional protection and could be less economical.
Q3: My corrosion rate measurements are inconsistent. What could be the cause?
A3: Inconsistent corrosion rate measurements can stem from several sources:
-
Surface Preparation: Ensure that the metal coupons or electrodes have a uniform and reproducible surface finish. Inadequate or inconsistent polishing can lead to variable results.
-
Inhibitor Dissolution: Confirm that the PAP is fully dissolved in the corrosive medium before introducing the metal sample. Incomplete dissolution can lead to a non-uniform inhibitor concentration.
-
Temperature Fluctuations: Maintain a constant and uniform temperature throughout the experiment, as temperature significantly influences corrosion rates.
-
Aeration: The level of dissolved oxygen can affect the corrosion process. For reproducible results, either ensure consistent aeration or conduct experiments in a deaerated environment.
Q4: I am observing a decrease in inhibition efficiency at higher temperatures. Is this expected?
A4: Yes, a decrease in inhibition efficiency at higher temperatures is a common phenomenon for many organic inhibitors, including PAP. Higher temperatures can increase the rate of corrosion and may also reduce the adsorption of the inhibitor on the metal surface. It is crucial to evaluate the performance of PAP at the intended operating temperature of your system.
Q5: Can PAP interact with other components in my formulation?
A5: Propargyl alcohol and its derivatives can sometimes interact with other chemicals. For instance, they can be used synergistically with other compounds like amines to enhance the protective film's quality.[1] However, it is essential to test the compatibility of PAP with all components in your system to avoid any antagonistic effects that could reduce its inhibitory performance or lead to the formation of undesirable precipitates.
Q6: What is the expected effect of the propoxylate group in PAP compared to standard Propargyl Alcohol (PA)?
A6: The propoxylation of propargyl alcohol is intended to enhance its properties as a corrosion inhibitor. The propoxy groups can increase the molecule's surface coverage and create a more robust protective film on the metal surface. This modification can lead to improved inhibition efficiency, especially under more aggressive corrosive conditions.
Data Presentation
The following tables summarize the inhibition efficiency of Propargyl Alcohol (PA), the parent molecule of PAP, at various concentrations and temperatures in hydrochloric acid. This data is presented as a reference, as the performance of PAP is expected to be similar or superior.
Table 1: Inhibition Efficiency of Propargyl Alcohol on Duplex Stainless Steel in 10% HCl [3][4]
| Concentration (mg/L) | Temperature (°C) | Inhibition Efficiency (%) |
| 500 | 40 | 95.70 |
| 1000 | 40 | 96.24 |
| 500 | 55 | 93.60 |
| 1000 | 55 | 95.13 |
Table 2: Inhibition Efficiency of Propargyl Alcohol on Duplex Stainless Steel in 15% HCl [3][4]
| Concentration (mg/L) | Temperature (°C) | Inhibition Efficiency (%) |
| 500 | 40 | 89.12 |
| 1000 | 40 | 91.70 |
| 500 | 55 | 80.82 |
| 1000 | 55 | 86.15 |
Table 3: Electrochemical Parameters for Duplex Stainless Steel in 10% and 15% HCl at 55°C with Propargyl Alcohol [4]
| HCl Conc. (%) | Inhibitor Conc. (mg/L) | Ecorr (V) | Icorr (A/cm²) | Rp (Ω·cm²) |
| 10 | 0 | -0.39 | 4.88 x 10⁻⁴ | 80 |
| 10 | 500 | -0.12 | 4.76 x 10⁻⁵ | 250 |
| 10 | 1000 | -0.26 | 5.25 x 10⁻⁶ | 5,000 |
| 15 | 0 | -0.39 | 7.88 x 10⁻⁴ | 501 |
| 15 | 500 | -0.29 | 3.75 x 10⁻⁵ | 773 |
| 15 | 1000 | -0.29 | 1.10 x 10⁻⁵ | 2,636 |
Ecorr: Corrosion Potential, Icorr: Corrosion Current Density, Rp: Polarization Resistance
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Weight Loss Measurement
Objective: To determine the corrosion rate of a metal in a specific environment with and without an inhibitor.
Methodology:
-
Sample Preparation: Prepare rectangular coupons of the test metal with known dimensions. Polish the surfaces with silicon carbide paper of increasing grit size (e.g., 100 to 600 grit), clean with acetone, wash with distilled water, and dry with warm air.[3]
-
Initial Weighing: Accurately weigh the prepared coupons using a digital electronic balance.
-
Corrosive Medium Preparation: Prepare the corrosive solution (e.g., 10% HCl) and add the desired concentrations of PAP. Ensure the inhibitor is completely dissolved.
-
Immersion: Immerse the weighed coupons in the prepared solutions in beakers or flasks. Maintain a constant temperature using a thermostatically controlled bath.
-
Exposure: Leave the coupons immersed for a predetermined period (e.g., 1, 2, and 3 hours).[3]
-
Final Weighing: After the exposure time, remove the coupons, wash them with distilled water and acetone, dry them, and reweigh them accurately.
-
Calculation:
-
Calculate the weight loss (ΔW) by subtracting the final weight from the initial weight.
-
Calculate the corrosion rate (CR) using the formula: CR = (ΔW) / (A * t) where A is the surface area of the coupon and t is the immersion time.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Potentiodynamic Polarization
Objective: To study the effect of the inhibitor on the anodic and cathodic reactions and to determine electrochemical parameters like corrosion potential (Ecorr) and corrosion current density (Icorr).
Methodology:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the metal sample as the working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
Sample Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for weight loss measurements.
-
Open Circuit Potential (OCP): Immerse the electrodes in the test solution (with and without PAP) and allow the system to stabilize by monitoring the OCP for a period (e.g., 1 hour) until it reaches a steady state.[3]
-
Polarization Scan: Once the OCP is stable, perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -300 mV to +300 mV vs. OCP) at a slow scan rate (e.g., 60 mV/min).[3]
-
Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the Ecorr to determine the Icorr. Calculate the Inhibition Efficiency (IE%) using: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the inhibitor film and the kinetics of the corrosion process.
Methodology:
-
Cell and Electrode Setup: Use the same three-electrode setup as for potentiodynamic polarization.
-
OCP Stabilization: Allow the system to reach a steady-state OCP as described above.
-
EIS Measurement: At the steady-state OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger semicircle indicates better corrosion inhibition.
-
Model the data using an appropriate equivalent electrical circuit to extract quantitative parameters related to the inhibitor film and the corrosion process.
-
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the key processes involved in corrosion inhibition by PAP and the typical experimental workflows.
Caption: Adsorption and protective film formation mechanism of PAP.
Caption: General workflow for evaluating PAP corrosion inhibition.
References
degradation of propargyl alcohol propoxylate in acidic environments
Welcome to the Technical Support Center for propargyl alcohol propoxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in acidic environments. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in acidic conditions a concern?
This compound (PAP) is a chemical compound synthesized from propargyl alcohol and propylene (B89431) oxide.[1][2] It features a reactive terminal alkyne group from the propargyl alcohol and a propoxy chain.[2][3] This dual functionality makes it useful in various applications, including as a corrosion inhibitor in acidic media and as a brightener in electroplating.[1][3]
The stability of PAP in acidic environments is a critical concern because degradation can lead to a loss of efficacy and the formation of undesirable byproducts. The key reactive sites prone to degradation under acidic conditions are the terminal alkyne and the ether linkages of the propoxylate chain.
Q2: What are the primary degradation pathways for this compound in an acidic environment?
While specific studies on this compound are limited, the degradation pathways can be inferred from the behavior of propargyl alcohol and related polyethylene (B3416737) glycol (PEG) compounds in acidic conditions. The primary pathways include:
-
Acid-Catalyzed Hydration of the Alkyne: The triple bond of the propargyl group can undergo acid-catalyzed hydration, typically to form a ketone.[4]
-
Acid-Catalyzed Hydrolysis of the Propoxy Chain: The ether linkages in the propoxylate chain are susceptible to cleavage under strongly acidic conditions, which can lead to chain scission.[4]
-
Polymerization: The propargyl group can undergo polymerization, which can be initiated by acidic conditions, heat, or light.[4]
-
Rearrangement Reactions: Propargylic alcohols are known to undergo acid-catalyzed rearrangements, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated aldehydes or ketones.[5]
Q3: What factors can influence the rate of degradation of this compound in my experiments?
Several factors can accelerate the degradation of this compound:
-
pH: Lower pH values (strongly acidic conditions) increase the rate of acid-catalyzed hydrolysis and other degradation reactions.[4]
-
Temperature: Elevated temperatures will accelerate the rate of most degradation pathways.[6] Propargyl alcohol itself shows decreased stability with increasing temperature in acidic solutions.[6]
-
Presence of Metal Ions: Certain transition metals can catalyze the oxidative degradation of the propoxy chain.[4]
-
Exposure to Light: UV light can initiate and accelerate degradation, including polymerization of the propargyl group.[7]
-
Presence of Oxidizing Agents: Strong oxidizing agents can lead to the rapid oxidation of both the propargyl group and the propoxy chain.[4]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound in acidic environments.
Problem 1: I am observing a loss of the starting material in my reaction mixture faster than expected.
-
Possible Cause: The acidic conditions of your experiment may be too harsh, leading to rapid degradation of the this compound.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your medium is within a range where the compound is expected to be more stable. For similar PEGylated compounds, a pH range of 4-8 is considered optimal for stability.[4]
-
Control Temperature: Run your experiments at the lowest temperature compatible with your protocol to minimize thermal degradation.
-
Inert Atmosphere: If oxidative degradation is suspected, particularly in the presence of metal catalysts, conduct your experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents: Ensure that your solvents and other reagents are free from contaminants, such as strong acids or oxidizing agents, that could accelerate degradation.
-
Problem 2: My analytical results (e.g., HPLC, NMR) show the appearance of unexpected peaks over time.
-
Possible Cause: These new peaks likely correspond to degradation products of this compound.
-
Troubleshooting Steps:
-
Stress Testing: To help identify the potential degradation products, you can perform stress testing on a sample of this compound.[7] Expose the sample to more extreme conditions (e.g., lower pH, higher temperature, UV light) and analyze the resulting mixture to see if the unknown peaks increase.
-
Characterize Degradants: If possible, use techniques like LC-MS or GC-MS to identify the mass of the unknown compounds. This can provide clues as to their structure (e.g., hydrated product, cleaved chain fragments).
-
Literature Review: Compare your findings with known degradation products of propargyl alcohol, which include 1-hydroxypropan-2-one and 2-chloroprop-2-en-1-ol in the presence of HCl.[6]
-
Problem 3: I am seeing a color change or the formation of a precipitate in my solution.
-
Possible Cause: Color change or precipitation can be a sign of polymerization or the formation of insoluble degradation products.[7]
-
Troubleshooting Steps:
-
Protect from Light: Store your stock solutions and conduct your experiments in the dark or using amber vials to prevent photo-initiated polymerization.
-
Lower Concentration: In some cases, high concentrations of the reactant can favor polymerization. Consider if a lower concentration is feasible for your experiment.
-
Analyze Precipitate: If a precipitate forms, isolate it and attempt to characterize it using appropriate analytical techniques to confirm if it is a polymeric byproduct.
-
Data Presentation
The following table summarizes the expected stability of this compound under various conditions, based on the chemistry of its functional groups. Note that specific quantitative data for this molecule is not widely available.
| Condition | Parameter | Expected Stability | Rationale |
| pH | 2 - 4 | Moderate | Risk of acid-catalyzed hydrolysis of the propoxy chain.[4] |
| 4 - 8 | High | Optimal pH range for stability of related PEG compounds.[4] | |
| Temperature | 4°C (Short-term) | High | Recommended for short-term storage. |
| Room Temp (20-25°C) | Moderate | Increased rate of potential degradation pathways.[4] | |
| > 40°C | Low | Accelerated degradation and significant risk of polymerization.[4] | |
| Light | Dark | High | Minimal degradation.[4] |
| Ambient Light | Moderate | Potential for photo-initiated degradation.[7] | |
| UV Light | Low | Accelerated degradation and polymerization.[7] | |
| Atmosphere | Inert (N₂, Ar) | High | Minimizes oxidative degradation.[7] |
| Air (Oxygen) | Moderate | Susceptible to oxidative degradation.[4] |
Experimental Protocols
Protocol: Monitoring the Degradation of this compound in Acidic Buffer
This protocol provides a general framework for assessing the stability of this compound in an acidic aqueous solution.
1. Materials:
-
This compound
-
High-purity water
-
Acidic buffer of desired pH (e.g., citrate (B86180) buffer for pH 3-6)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (optional, for mobile phase)
-
Class A volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Preparation of Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
In a volumetric flask, add a known volume of the stock solution.
-
Dilute to the mark with the acidic buffer to achieve the final desired concentration.
-
Prepare several identical samples for analysis at different time points.
-
-
Initial Analysis (T=0): Immediately after preparation, transfer an aliquot of the test solution to an autosampler vial and analyze by HPLC to determine the initial peak area of the this compound. This will serve as the baseline.
-
Incubation: Store the remaining test solutions under the desired experimental conditions (e.g., a specific temperature in a temperature-controlled chamber). Protect the samples from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from one of the test solutions, transfer to an autosampler vial, and analyze by HPLC.
-
Data Analysis:
-
For each time point, record the peak area of the parent this compound.
-
Note the appearance and area of any new peaks, which may correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
7. HPLC Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a suitable wavelength or ELSD.
Visualizations
References
stability issues and storage of propargyl alcohol propoxylate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of propargyl alcohol propoxylate (PAP) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Yellowing of Solution | Oxidation of the propargyl group or impurities. Exposure to air and light can accelerate this process. | Store solutions under an inert atmosphere (e.g., argon, nitrogen) and in amber vials to protect from light. While a slight yellow tint may not always affect reactivity, it is an indicator of degradation. It is recommended to verify the purity of the solution via HPLC or NMR before use. |
| Precipitate Formation or Haziness | Polymerization of the this compound. This can be initiated by heat, light, or the presence of basic contaminants. | Immediately discard the solution. Do not attempt to re-dissolve the precipitate, as the solution is likely compromised. To prevent this, store solutions at recommended low temperatures and avoid exposure to basic conditions. |
| Low or No Yield in Reactions (e.g., Click Chemistry) | Degradation of the terminal alkyne functionality. This can be due to improper storage, leading to oxidation or hydration of the alkyne. | Confirm the integrity of your PAP solution using NMR or mass spectrometry to ensure the presence of the alkyne group. Use freshly prepared solutions for reactions. Deoxygenate solvents prior to use to minimize oxidation. |
| Appearance of Unexpected Peaks in HPLC/LC-MS Analysis | The solution may contain degradation products such as propargyl aldehyde, propargylic acid, or oligomers from polymerization. | Analyze a freshly prepared solution as a control to get a reference chromatogram. Perform stress testing (e.g., exposure to heat, acid, base, and an oxidizing agent) on a sample to intentionally generate degradation products and see if the unknown peaks match. |
| Inconsistent or Non-Reproducible Experimental Results | Variable degradation of the PAP solution due to inconsistent handling, such as repeated freeze-thaw cycles or prolonged storage at room temperature. | Aliquot stock solutions into smaller, single-use volumes upon receipt. Thaw aliquots immediately before use and keep them on ice. Avoid leaving solutions at room temperature for extended periods. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: For long-term storage, it is recommended to store this compound solutions at 2-8°C.[1][2] For extended stability, especially for high-purity standards, storage at -20°C is advisable.[3] Solutions should be stored in tightly sealed containers, under an inert atmosphere (e.g., argon or nitrogen), and protected from light by using amber vials or by wrapping the container in aluminum foil.[3][4][5]
Q2: What is the typical shelf life of this compound?
A2: In its sealed original packaging and stored under recommended conditions (protected from light, heat, and air), this compound has a shelf life of at least two years.[6] However, once opened and/or dissolved, the stability will depend on the solvent and storage conditions. It is recommended to use freshly prepared solutions for critical applications.
Q3: My this compound solution has turned slightly yellow. Can I still use it?
A3: A slight yellow coloration is often an early sign of degradation, likely due to oxidation.[7] While it may still be usable for some applications, it is crucial to verify its purity before use, for example, by HPLC, to ensure that the level of impurities will not interfere with your experiment. For sensitive applications like drug development or quantitative studies, it is always best to use a fresh, colorless solution.
Q4: What are the primary degradation pathways for this compound?
A4: The terminal alkyne group is the most reactive part of the molecule and is susceptible to several degradation pathways:
-
Oxidation: The propargyl group can be oxidized to form propargyl aldehyde or propargylic acid, especially in the presence of oxygen.[3]
-
Polymerization: Under the influence of heat, light, or basic conditions, the alkyne can undergo polymerization.[3][8]
-
Acid-Catalyzed Hydration/Rearrangement: In acidic conditions, the alkyne can be hydrated to form a ketone, or undergo rearrangement.[3][9]
Q5: What analytical techniques are recommended for assessing the stability and purity of this compound solutions?
A5: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities and degradation products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the presence of the terminal alkyne and to identify major degradation products.[1][9]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify the mass of unknown degradation products.[1]
Q6: Are there any recommended stabilizers for this compound solutions?
A6: For terminal alkynes in general, radical scavengers can be used as polymerization inhibitors. Common examples include phenols like hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ), and stable radicals like TEMPO.[10][11] The choice and concentration of a stabilizer should be carefully considered as it may interfere with downstream applications. For many research applications, it is preferable to store the pure compound under optimal conditions rather than adding a stabilizer.
Quantitative Stability Data
| Condition | Parameter | Expected Stability | Potential Degradation Pathways |
| Temperature | -20°C (Long-term) | High | Minimal degradation. |
| 4°C (Short-term) | Good | Slow oxidative degradation. | |
| 20-25°C (Room Temp) | Moderate | Increased rate of oxidative degradation and potential for polymerization.[3] | |
| > 40°C | Low | Accelerated degradation and significant risk of polymerization.[3] | |
| pH | 2-4 | Moderate | Risk of acid-catalyzed hydrolysis and rearrangement.[3][9] |
| 4-8 | High | Optimal pH range for stability.[3] | |
| 8-10 | Moderate | Potential for base-catalyzed side reactions and polymerization.[3][8] | |
| Light | Dark | High | Minimal degradation.[3] |
| Ambient Light | Moderate | Photodegradation and polymerization may be initiated. | |
| Atmosphere | Inert (Argon, Nitrogen) | High | Minimizes oxidative degradation. |
| Air (Oxygen) | Moderate | Susceptible to oxidative degradation.[3] | |
| Additives | Reducing Agents | High | Generally compatible.[3] |
| Oxidizing Agents | Low | Rapid oxidation of the propargyl group.[3] | |
| Transition Metals | Low | Can catalyze oxidative degradation.[3] |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
Objective: To determine the purity of a this compound solution and detect the presence of degradation products.
Instrumentation:
-
HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample of this compound.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (if applicable) or ELSD.
-
Gradient:
-
0-20 min: 5% to 95% Mobile Phase B.
-
20-25 min: Hold at 95% Mobile Phase B.
-
25-26 min: 95% to 5% Mobile Phase B.
-
26-30 min: Hold at 5% Mobile Phase B.
-
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: ¹H NMR Analysis for Structural Integrity
Objective: To confirm the structural integrity of this compound, particularly the presence of the terminal alkyne.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
This compound sample (5-10 mg).
-
Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean NMR tube.
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum (Fourier transformation, phase correction, and baseline correction).
-
Identify the characteristic signals for this compound. The terminal alkyne proton (H-C≡C-) should appear as a triplet at approximately 2.4 ppm. The methylene (B1212753) protons adjacent to the alkyne (≡C-CH₂-O-) should appear as a doublet at around 4.2 ppm.
-
The disappearance or significant reduction of these signals indicates degradation of the alkyne group.
-
Protocol 3: Accelerated Stability Study (Stress Testing)
Objective: To assess the stability of a this compound solution under various stress conditions.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated HPLC method to determine the initial purity. This will serve as the baseline.
-
Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition:
-
Heat: Incubate at 40°C and 60°C in the dark.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at room temperature.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at room temperature.
-
Oxidation: Add H₂O₂ to a final concentration of 3% and incubate at room temperature.
-
Photostability: Expose to a light source (e.g., in a photostability chamber) at room temperature. Keep a control sample wrapped in foil at the same temperature.
-
-
Time Points: Analyze the samples at various time points (e.g., 24, 48, 72 hours, and 1 week) using the same HPLC method.
-
Data Analysis: Compare the purity of the stressed samples to the T=0 sample and the control sample. Note the appearance of any new peaks, which represent degradation products.
Visualizations
Caption: A logical workflow for troubleshooting common issues with PAP solutions.
Caption: Major chemical degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Propargyl alcohol 99 107-19-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 3973-17-9 | Benchchem [benchchem.com]
- 5. This compound, Propargyl Alcohol PO, Malpanol NPAP, 3973-17-9, 1-Propargylnaphthalin; Naphthalene, 3-(1-naphthyl)-1-propyne; 2-Hydroxy-propyl-prop-2-inyl-ether [mallakchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Propargyl Alcohol Propoxylate (PAP)
Welcome to the technical support center for Propargyl Alcohol Propoxylate (PAP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification and handling of PAP.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PAP) and how is it synthesized?
A1: this compound (CAS No. 3973-17-9) is an organic compound synthesized through the base-catalyzed reaction of propargyl alcohol with propylene (B89431) oxide.[1][2] This process, known as propoxylation, typically employs alkaline catalysts like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[1] The resulting molecule contains both a reactive terminal alkyne group and a hydroxyl group, making it a versatile intermediate in various fields, including polymer chemistry, corrosion inhibition, and as a brightening agent in nickel electroplating.[1][3][4]
Q2: What are the most common impurities in crude PAP after synthesis?
A2: Crude PAP is typically a mixture containing several process-related impurities. Identifying these is the first step in developing a successful purification strategy. Common impurities include:
-
Unreacted Starting Materials: Residual propargyl alcohol and propylene oxide.
-
Catalyst Residues: Alkaline catalysts (e.g., KOH, NaOH) used to initiate the reaction.[1]
-
Oligomers and Polymers: The reaction can lead to a distribution of molecules with varying numbers of propoxylate units. While this polydispersity is inherent to the process, fractions outside the desired range may be considered impurities.[1]
-
Side-Reaction Byproducts: Impurities from the propargyl alcohol starting material, such as formaldehyde (B43269) reaction products (e.g., dipropargyl formal), can carry through or react to form new byproducts.[5]
-
Solvent Residues: If a solvent is used during synthesis, it may be present in the crude product.
Q3: Which analytical techniques are recommended for assessing the purity of PAP?
A3: A combination of chromatographic and spectroscopic methods is typically used to assess purity and confirm the structure of PAP.[1]
-
Gas Chromatography (GC): GC is the most common method for determining the purity of PAP, with commercial suppliers often specifying a purity of ≥98%.[1][4] It is effective for separating volatile impurities and the main product.
-
High-Performance Liquid Chromatography (HPLC): For more complex mixtures with a range of propoxylation, HPLC, especially when coupled with High-Resolution Mass Spectrometry (HRMS), is a powerful tool. It allows for the separation and identification of polymers with different chain lengths.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the chemical structure of the synthesized PAP and identifying structural isomers or byproducts.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to verify the presence of key functional groups, such as the alkyne C≡C-H stretch and the hydroxyl O-H stretch.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification and analysis of this compound.
Problem 1: Low Purity (<98%) Detected by GC After Initial Purification.
This is a common issue stemming from either incomplete reaction or ineffective initial purification. The following decision tree can help diagnose the problem.
References
- 1. This compound | 3973-17-9 | Benchchem [benchchem.com]
- 2. This compound Cas No.: 3973-17-9 of China Manufacturer [zxchem.com]
- 3. This compound | 3973-17-9 [chemicalbook.com]
- 4. This compound, Propargyl Alcohol PO, Malpanol NPAP, 3973-17-9, 1-Propargylnaphthalin; Naphthalene, 3-(1-naphthyl)-1-propyne; 2-Hydroxy-propyl-prop-2-inyl-ether [mallakchemicals.com]
- 5. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
avoiding polymerization of propargyl alcohol propoxylate during synthesis
Welcome to the Technical Support Center for the synthesis of propargyl alcohol propoxylate (PAP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help prevent and address the issue of unwanted polymerization during the synthesis of PAP.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of polymerization during the synthesis of this compound?
A1: Polymerization during the synthesis of this compound is primarily initiated by the high reactivity of the terminal alkyne group in the propargyl alcohol starting material and the resulting propoxylate product.[1][2] Key contributing factors include:
-
Elevated Temperatures: The propoxylation reaction is exothermic, and excessive temperatures can promote side reactions, including polymerization.[1] Reaction temperatures are typically maintained between 95-100°C to balance reaction rate and stability.[1]
-
Presence of Catalysts: While necessary for the propoxylation reaction, certain catalysts, particularly strong bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), can also catalyze the polymerization of the alkyne group.[1]
-
Absence of Inhibitors: Without the presence of a suitable polymerization inhibitor, the reactive alkyne moieties can react with each other, leading to the formation of oligomers and polymers.
-
Localized High Reactant Concentrations: Poor mixing can lead to localized areas of high propylene (B89431) oxide concentration, which can increase the exotherm and the likelihood of runaway polymerization.[1]
Q2: What are the common signs of unwanted polymerization during my synthesis?
A2: Unwanted polymerization can manifest in several ways during and after the reaction. Common indicators include:
-
An unexpected increase in the viscosity of the reaction mixture.
-
The formation of insoluble precipitates or gels.
-
Discoloration of the reaction mixture, often turning yellow, brown, or black.
-
Difficulty in isolating the pure product through distillation or chromatography.
-
Broad signals or the appearance of new, unexpected peaks in analytical characterization (e.g., ¹H NMR, HPLC) corresponding to oligomeric species.[3][4]
Q3: What type of inhibitors can be used to prevent the polymerization of this compound, and at what concentration?
A3: While the provided search results do not specify inhibitors for this compound synthesis directly, general inhibitors for propargyl alcohol can be considered. These often include compounds that can scavenge free radicals or react with initiating species. For propargyl alcohol itself, triphenylphosphine (B44618) has been used in synthesis examples, which may also play a role in stabilizing the reaction.[5] It is crucial to select an inhibitor that does not interfere with the primary propoxylation reaction. The optimal concentration is typically low, in the range of parts-per-million (ppm), and should be determined empirically for your specific reaction conditions.
Q4: How can I optimize my reaction conditions to minimize the risk of polymerization?
A4: Optimization of reaction conditions is critical for a successful synthesis.[1] Consider the following:
-
Temperature Control: Maintain a stable reaction temperature, typically in the range of 95-100°C.[1][5] Use a reliable heating mantle with a temperature controller and ensure good heat transfer.
-
Controlled Addition of Reactants: Add the propylene oxide to the propargyl alcohol and catalyst mixture slowly and at a controlled rate to manage the reaction exotherm.[1]
-
Catalyst Selection and Concentration: Use the minimum effective concentration of the catalyst. While basic catalysts like KOH are common, others like triphenylphosphine have been used.[1][5] The choice of catalyst can significantly influence side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating side reactions.
-
Agitation: Ensure efficient and constant stirring throughout the reaction to maintain homogeneity and prevent localized overheating.
Troubleshooting Guide
If you are encountering polymerization, use the following guide to troubleshoot the issue.
| Problem | Potential Cause | Recommended Action |
| High Viscosity or Gel Formation | Runaway polymerization | 1. Immediately cool the reaction vessel. 2. Discontinue the addition of propylene oxide. 3. If safe, dilute the reaction mixture with a suitable solvent to aid stirring and heat dissipation. |
| Product Discoloration | Formation of conjugated polymers or degradation products | 1. Review and lower the reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere. 3. Check the purity of your starting materials for contaminants that could act as initiators. |
| Low Yield of Monomeric Product | Competing polymerization reaction | 1. Introduce a suitable polymerization inhibitor. 2. Lower the catalyst concentration. 3. Decrease the rate of propylene oxide addition. |
| Difficult Purification | Presence of oligomers | 1. Optimize the reaction conditions to minimize oligomer formation. 2. For purification, consider fractional distillation under reduced pressure or column chromatography with an appropriate stationary and mobile phase.[5] |
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for the synthesis of this compound.
Table 1: Typical Reaction Conditions for this compound Synthesis
| Parameter | Typical Range/Value | Significance | Reference |
| Temperature | 95 - 100°C | Affects reaction rate and potential for side reactions. | [1][5] |
| Pressure | Atmospheric or slightly elevated | Influences the boiling point of reactants and reaction kinetics. | [1] |
| Reactant Molar Ratio (Propylene Oxide : Propargyl Alcohol) | 1.05 : 1 (for mono-propoxylation) | Determines the degree of propoxylation. | [5] |
| Catalyst | Triphenylphosphine, KOH, NaOH | Initiates the ring-opening of propylene oxide. | [1][5] |
Table 2: Example Catalyst and Reactant Quantities for Mono-propoxylation
| Component | Example Molar Quantity | Example Weight/Volume | Reference |
| Propargyl Alcohol | 10 moles | 560 parts | [5] |
| Propylene Oxide | 10.5 moles | 609 parts | [5] |
| Triphenylphosphine | ~0.02 moles (based on 5.6 parts) | 5.6 parts | [5] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Mono-adduct)
This protocol is based on literature procedures and incorporates measures to minimize polymerization.[5]
-
Reactor Setup:
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe.
-
Ensure the setup is clean, dry, and can be maintained under an inert atmosphere (e.g., nitrogen).
-
-
Charging the Reactor:
-
Charge the flask with propargyl alcohol (10 moles, 560 parts by weight) and triphenylphosphine (0.02 moles, 5.6 parts by weight).
-
Begin stirring and gently heat the mixture to 95°C under a nitrogen blanket.
-
-
Propylene Oxide Addition:
-
Once the temperature has stabilized at 95°C, begin the dropwise addition of propylene oxide (10.5 moles, 609 parts by weight) from the dropping funnel.
-
Maintain a slow and steady addition rate to keep the reaction temperature between 95°C and 100°C. The reaction is exothermic, so cooling may be necessary.
-
-
Reaction Monitoring:
-
After the addition is complete, maintain the reaction mixture at 100°C for an additional 1-2 hours to ensure complete consumption of the starting material.
-
Monitor the reaction progress by taking small aliquots and analyzing them by techniques such as TLC, GC, or ¹H NMR.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by vacuum distillation. The pure this compound (mono-adduct) has a boiling point of 74°C at 15 mmHg.[5]
-
Visualizations
Diagram 1: Potential Polymerization Pathway of Propargyl Alcohol
Caption: Potential polymerization pathway of propargyl alcohol.
Diagram 2: Troubleshooting Workflow for Polymerization Issues
Caption: Troubleshooting workflow for polymerization issues.
Diagram 3: Experimental Workflow for PAP Synthesis
Caption: Experimental workflow for PAP synthesis.
References
- 1. This compound | 3973-17-9 | Benchchem [benchchem.com]
- 2. rawsource.com [rawsource.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Thermal Hazards of Propargyl Alcohol Propoxylate Precursors
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with propargyl alcohol propoxylate (PAP) precursors. The information herein is intended to facilitate the safe handling and thermal hazard assessment of these energetic materials.
Disclaimer
The quantitative data and experimental protocols provided are based on general principles of thermal analysis and data for analogous compounds, such as propargyl alcohol, due to the limited availability of specific data for this compound precursors in the public domain. It is imperative that users conduct their own thorough thermal hazard assessments for the specific materials and conditions used in their experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the thermal analysis of this compound precursors.
| Issue | Potential Cause | Recommended Action |
| Differential Scanning Calorimetry (DSC) | ||
| Unexpected exothermic peak at a low temperature. | Contamination of the sample with incompatible materials (e.g., strong acids, bases, or metal salts) that can catalyze decomposition.[1] | Ensure meticulous cleaning of sample pans and handling tools. Review the material's incompatibility data. Run a blank DSC pan to check for instrument contamination. |
| Inconsistent onset temperature of decomposition across multiple runs. | - Varying heating rates between experiments.- Inconsistent sample mass.- Physical changes in the sample (e.g., evaporation) before decomposition. | - Use a consistent and appropriate heating rate (e.g., 2-10 °C/min) for all tests.[2][3]- Maintain a consistent sample mass (typically 1-5 mg) for comparability.- Use hermetically sealed pans to prevent evaporation of volatile components.[4] |
| Broad or distorted exothermic peak. | - Sample inhomogeneity.- Secondary reactions occurring simultaneously. | - Ensure the sample is well-mixed and representative.- Consider using a slower heating rate to improve resolution of thermal events.[4] |
| Thermogravimetric Analysis (TGA) | ||
| Mass loss observed at a lower temperature than expected. | - Presence of volatile impurities or residual solvents.- Decomposition catalyzed by the crucible material. | - Dry the sample under vacuum before analysis.- Use an inert crucible material such as alumina (B75360) or platinum and ensure it is clean.[5] |
| Inaccurate final residual mass. | - Incomplete decomposition at the final temperature.- Reaction of the sample with the purge gas (e.g., oxidation in an air atmosphere). | - Extend the final temperature of the experiment.- Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Irregular or noisy TGA curve. | - Buoyancy effects at high temperatures.- Static electricity on the sample or balance. | - Perform a baseline subtraction with an empty crucible.- Use an anti-static device before loading the sample. |
| Accelerating Rate Calorimetry (ARC) | ||
| Failure to detect a self-heating reaction. | - The onset temperature of the reaction is higher than the initial temperature of the test.- The rate of heat generation is below the instrument's detection limit (typically 0.02 °C/min).[6][7] | - Increase the starting temperature of the "Heat-Wait-Seek" steps.- Increase the sample mass to generate a larger heat flow. |
| Premature termination of the experiment. | The pressure inside the sample bomb exceeds the safety limit. | - Reduce the sample mass to limit the pressure buildup from gaseous decomposition products.- Ensure the sample bomb has an appropriate pressure rating for the expected reaction. |
| Inconsistent Time-to-Maximum-Rate (TMR) values. | - Variations in sample mass and initial temperature.- Presence of inhibitors or accelerators in the sample. | - Precisely control the sample mass and the starting temperature of the exothermic reaction.- Ensure the purity of the sample and avoid contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound precursors?
A1: The primary thermal hazards include a potential for rapid, exothermic decomposition, which can lead to a thermal runaway reaction.[1] This can be initiated by heat, contamination with incompatible materials, or mechanical shock.[8] The decomposition may generate a significant amount of flammable and toxic gases, leading to pressure buildup in closed systems and a risk of fire or explosion.[9]
Q2: At what temperature does the decomposition of this compound precursors become a concern?
A2: While specific data for PAP precursors is limited, the parent compound, propargyl alcohol, is known to be thermally unstable. Studies on propargyl alcohol have shown decomposition at elevated temperatures.[10][11][12] It is crucial to conduct thermal analysis, such as DSC or ARC, to determine the specific onset temperature of decomposition for your material, as this can be influenced by purity, additives, and experimental conditions.
Q3: How can I safely store this compound precursors?
A3: Store these materials in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents, acids, and bases.[13] The storage containers should be tightly closed.[13]
Q4: What are the key parameters to obtain from thermal analysis for a robust safety assessment?
A4: A thorough thermal hazard assessment should determine the following parameters:
-
Onset temperature of decomposition (Tonset): The temperature at which the material begins to self-heat.
-
Enthalpy of decomposition (ΔHd): The total energy released during decomposition.
-
Adiabatic temperature rise (ΔTad): The theoretical temperature increase of the material under adiabatic conditions.
-
Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum velocity under adiabatic conditions from a given starting temperature.
-
Pressure generation data: The rate and total pressure increase due to the formation of gaseous decomposition products.
Q5: What are some common incompatible materials to avoid with this compound precursors?
A5: Avoid contact with strong oxidizing agents, strong acids, strong bases, and metals and their salts, as these can catalyze decomposition, potentially leading to a runaway reaction.[1][14]
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Determining Onset Temperature and Enthalpy of Decomposition
Objective: To determine the onset temperature (Tonset) and enthalpy of decomposition (ΔHd) of liquid this compound precursors.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the liquid sample into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C) to ensure a stable baseline.
-
Heat the sample at a constant rate of 5 °C/min from the starting temperature to a final temperature well beyond the decomposition peak (e.g., 350 °C).
-
-
Data Analysis:
-
Determine the onset temperature of the exothermic decomposition peak using the tangent method.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g.
-
Thermogravimetric Analysis (TGA) for Determining Decomposition Temperature and Mass Loss
Objective: To determine the decomposition temperature range and the total mass loss of this compound precursors.
Methodology:
-
Sample Preparation: Place 5-10 mg of the liquid sample into an alumina crucible.
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Heat the sample at a constant rate of 10 °C/min from ambient temperature to a final temperature where no further mass loss is observed (e.g., 500 °C).
-
-
Data Analysis:
-
Determine the onset temperature of mass loss from the TGA curve.
-
Calculate the percentage of mass loss at different temperature intervals.
-
Accelerating Rate Calorimetry (ARC) for Assessing Thermal Runaway Potential
Objective: To evaluate the potential for a thermal runaway reaction by determining the onset of self-heating, and the corresponding temperature and pressure rise under adiabatic conditions.
Methodology:
-
Sample Preparation: Load a known mass of the liquid sample (typically 1-5 g) into a suitable metal bomb (e.g., titanium or stainless steel).
-
Instrument Setup:
-
Place the bomb inside the ARC calorimeter.
-
Evacuate and backfill the system with an inert gas if necessary.
-
-
Thermal Program (Heat-Wait-Seek Mode): [6]
-
Heat: The sample is heated in small, discrete steps (e.g., 5 °C).
-
Wait: The system holds the temperature to allow for thermal equilibrium.
-
Seek: The instrument monitors the sample's temperature for any self-heating rate exceeding a predefined sensitivity threshold (e.g., 0.02 °C/min).[6]
-
If no self-heating is detected, the cycle repeats.
-
Once self-heating is detected, the instrument switches to an adiabatic tracking mode, where the surrounding temperature is maintained at the same level as the sample temperature.
-
-
Data Collection: Continuously record the sample temperature and pressure throughout the experiment until the reaction is complete.
-
Data Analysis:
-
Determine the onset temperature of the self-accelerating decomposition.
-
Plot temperature and pressure as a function of time to determine the rates of temperature and pressure rise.
-
Calculate the Time to Maximum Rate (TMR) for different starting temperatures.
-
Visualizations
Caption: Workflow for Thermal Hazard Assessment.
Caption: Troubleshooting Logic for Inconsistent DSC Results.
References
- 1. nouryon.com [nouryon.com]
- 2. mdpi.com [mdpi.com]
- 3. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Common Errors to Avoid When Using TGA Crucibles - Tips for Accurate TGA Analysis [redthermo.com]
- 6. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 7. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 8. ehs.unl.edu [ehs.unl.edu]
- 9. americanchemistry.com [americanchemistry.com]
- 10. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. | Semantic Scholar [semanticscholar.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
controlling the degree of propoxylation in propargyl alcohol propoxylate synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for controlling the degree of propoxylation in propargyl alcohol propoxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the "degree of propoxylation" and why is it critical to control? A1: The degree of propoxylation refers to the average number of propylene (B89431) oxide (PO) units that have been added to each propargyl alcohol molecule. Controlling this parameter is crucial because the length of the polypropylene (B1209903) glycol chain dictates the final compound's physical and chemical properties, such as solubility, viscosity, reactivity, and hydrophilic-lipophilic balance (HLB).[1][2] For applications in drug development and polymer synthesis, precise control over these properties is essential for consistent performance and desired biological interactions.
Q2: What is the fundamental reaction mechanism for propargyl alcohol propoxylation? A2: The synthesis is typically a base-catalyzed anionic ring-opening polymerization.[3] The process involves:
-
Initiation: A strong base, such as potassium hydroxide (B78521) (KOH), deprotonates the hydroxyl group of propargyl alcohol, forming a highly nucleophilic alkoxide.[3]
-
Propagation: The propargyl alkoxide attacks a propylene oxide molecule in a nucleophilic substitution (SN2) reaction, opening the epoxide ring and forming a new, longer-chain alkoxide. This new alkoxide can then attack another propylene oxide molecule. This step repeats, extending the polyether chain.
-
Termination: The reaction is typically terminated by neutralizing the basic catalyst with an acid, which protonates the alkoxide to form a hydroxyl group.
Q3: Which catalysts are most effective for this synthesis? A3: Alkaline catalysts like potassium hydroxide (KOH) and sodium hydroxide (NaOH) are most frequently used for industrial and lab-scale propoxylation due to their high efficiency and cost-effectiveness.[3][4] The choice of catalyst can significantly influence reaction rates and the purity of the final product.[3]
Q4: What analytical methods can be used to determine the degree of propoxylation? A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate the different oligomers (molecules with different numbers of PO units), allowing for the determination of their distribution.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used with multivariate calibration models to determine the ethylene (B1197577) oxide content, a similar principle that can be applied to propylene oxide content.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the average degree of propoxylation by integrating the signals corresponding to the propargyl group protons and the repeating propylene oxide unit protons.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF-MS can identify the distribution of polymer chains and their corresponding masses, from which the degree of propoxylation can be calculated.[8]
Troubleshooting Guide
Problem 1: The average degree of propoxylation is lower than targeted.
-
Possible Cause 1: Insufficient Propylene Oxide (PO). The molar ratio of PO to propargyl alcohol is the primary factor determining the final chain length.[3]
-
Solution: Carefully recalculate and ensure the correct molar equivalent of PO is added for your target degree of propoxylation. Consider adding a slight excess of PO to account for potential losses, but be aware this can make purification more difficult.
-
-
Possible Cause 2: Premature Termination. The reaction may have been stopped before all the PO was consumed.
-
Solution: Monitor the reaction progress by tracking the pressure drop in the reactor (as gaseous PO is consumed) or by taking aliquots for analysis (e.g., GC or HPLC) to ensure the reaction has gone to completion. Increase reaction time if necessary.
-
-
Possible Cause 3: Low Reaction Temperature. Propoxylation is a thermally dependent process; low temperatures can significantly slow the propagation rate.[4]
-
Solution: Ensure the reaction temperature is maintained at the optimal level (typically 95-120°C, but consult specific protocols) throughout the addition and digestion phases.[9]
-
Problem 2: The product has a very broad or bimodal distribution of propoxylate chain lengths.
-
Possible Cause 1: Poor Mass Transfer/Mixing. If PO is not dispersed evenly, localized areas of high concentration can lead to rapid polymerization on some chains while others remain unreacted.
-
Solution: Improve the stirring efficiency of your reactor. For viscous mixtures, a mechanical stirrer is essential. Ensure the PO is added slowly and sub-surface to promote immediate reaction rather than accumulation in the headspace.
-
-
Possible Cause 2: Inadequate Catalyst Activity or Concentration. If the initiation step is slow or incomplete compared to the propagation step, new chains will start forming throughout the PO addition, leading to a wider distribution.
-
Solution: Ensure the catalyst is properly activated and dispersed. Check the catalyst concentration; it should be sufficient to ensure a rapid initiation rate for all propargyl alcohol molecules.[4]
-
Problem 3: The reaction is too slow or does not initiate.
-
Possible Cause 1: Inactive Catalyst. The base catalyst may have been neutralized by acidic impurities or absorbed atmospheric CO₂.
-
Solution: Use fresh, high-purity catalyst. Ensure all reactants and the reactor itself are free from acidic contaminants.
-
-
Possible Cause 2: Presence of Water. Water can act as a competing initiator, forming polypropylene glycol (PPG) instead of the desired this compound. This also consumes the catalyst.
-
Solution: Use anhydrous propargyl alcohol and solvents. Dry the reactor thoroughly before use. A common pre-reaction step involves heating the alcohol-catalyst mixture under vacuum to remove any trace water.
-
Problem 4: Formation of significant byproducts or discoloration.
-
Possible Cause 1: High Reaction Temperature. Excessive temperatures can cause side reactions, including polymerization of the propargyl group's triple bond or thermal degradation, leading to charring and discoloration.[3][10]
-
Solution: Maintain strict temperature control. The propoxylation reaction is exothermic, so a controlled addition rate of PO and efficient heat removal are critical to prevent temperature spikes.[3]
-
-
Possible Cause 2: Oxygen Presence. Oxygen can lead to oxidative degradation of the polyether chains, especially at elevated temperatures, resulting in chain scission and the formation of aldehydes or acids.[10]
-
Solution: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Purge the reactor with inert gas before heating and maintain a positive pressure throughout the reaction.
-
References
- 1. rawsource.com [rawsource.com]
- 2. shreechem.in [shreechem.in]
- 3. This compound | 3973-17-9 | Benchchem [benchchem.com]
- 4. eurochemengineering.com [eurochemengineering.com]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemometric analysis of ethoxylated polymer products using extracted MALDI-TOF-MS peak distribution features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Formulation Stability of Propargyl Alcohol Propoxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formulations containing propargyl alcohol propoxylate. The focus is on preventing its oxidative degradation to ensure formulation stability and efficacy.
Frequently Asked Questions (FAQs)
Q1: My formulation containing this compound is showing signs of degradation, such as a change in color and viscosity. What could be the cause?
A1: The observed changes are likely due to the oxidation of this compound. The terminal alkyne group in the molecule is particularly susceptible to oxidation, which can be initiated by exposure to air (oxygen), heat, light, or the presence of transition metal ions.[1][2] This degradation can lead to the formation of aldehydes, ketones, and carboxylic acids, as well as potential polymerization, altering the physical and chemical properties of your formulation.[1][3]
Q2: What are the primary sites of oxidation on the this compound molecule?
A2: There are two primary sites susceptible to oxidation:
-
The Terminal Alkyne Group: This is the most reactive site and can be oxidized to form propargyl aldehyde or propargylic acid.[1][3]
-
The Propoxy Chain: The ether linkages in the propoxy backbone can undergo auto-oxidation, especially in the presence of initiators like heat, light, or metal ions. This can lead to chain scission and the formation of various degradation products.[1]
Q3: How can I prevent the oxidation of this compound in my formulation?
A3: The most effective way to prevent oxidation is by adding an antioxidant to your formulation. Antioxidants work by inhibiting the oxidation process, typically by scavenging free radicals. Commonly used and effective antioxidants for organic molecules include hindered phenols like Butylated Hydroxytoluene (BHT) and tocopherols (B72186) (Vitamin E).
Q4: Which antioxidant should I choose for my formulation?
A4: The choice of antioxidant depends on the specific composition of your formulation, including the solvent system and other excipients. Both Butylated Hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E) are excellent free radical scavengers. BHT is a synthetic antioxidant widely used in the polymer and chemical industries, while α-tocopherol is a natural antioxidant. In some systems, a synergistic effect has been observed when using a combination of antioxidants. It is recommended to perform a comparative study to determine the most effective antioxidant and its optimal concentration for your specific formulation.
Troubleshooting Guide
Issue: Low yield or no reaction in a subsequent conjugation step (e.g., click chemistry).
-
Possible Cause: The alkyne functionality of the propargyl group has degraded due to oxidation.
-
Troubleshooting Steps:
-
Verify Integrity: Use analytical methods like ¹H NMR or Mass Spectrometry to confirm the structure and purity of your this compound starting material.
-
Use Fresh Solutions: Prepare formulations immediately before use from a properly stored stock of this compound.
-
Deoxygenate Solvents: Purge solvents with an inert gas like argon or nitrogen before use to minimize dissolved oxygen.
-
Incorporate an Antioxidant: Add an appropriate antioxidant (e.g., BHT or α-tocopherol) to the formulation to prevent oxidative degradation during storage and handling.
-
Issue: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Variable levels of this compound oxidation between batches of your formulation.
-
Troubleshooting Steps:
-
Standardize Formulation Protocol: Ensure consistent preparation methods, including the order of addition of components and mixing times.
-
Control Storage Conditions: Store the formulation in airtight containers, protected from light, and at a controlled, cool temperature. For long-term storage, refrigeration (-20°C) is recommended.[1]
-
Implement Antioxidant Strategy: Consistently use a predetermined concentration of a suitable antioxidant in all batches.
-
Quality Control: Perform routine analytical checks on each batch to ensure the integrity of the this compound.
-
Data Presentation: Antioxidant Efficacy Comparison
The following table summarizes the typical performance of common antioxidants in preventing the oxidation of organic molecules. The efficacy can vary depending on the specific formulation.
| Antioxidant | Typical Concentration Range (w/w) | Mechanism of Action | Key Advantages | Potential Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Free radical scavenger | Highly effective, cost-efficient, widely available. | Synthetic origin, potential for volatility at high temperatures. |
| α-Tocopherol (Vitamin E) | 0.05% - 0.5% | Free radical scavenger | Natural origin, generally recognized as safe (GRAS). | Can be more expensive than synthetic options. |
| Ascorbic Acid (Vitamin C) | 0.01% - 0.2% | Oxygen scavenger, free radical scavenger | Water-soluble, effective oxygen scavenger. | May not be suitable for non-aqueous formulations. |
Experimental Protocols
Protocol 1: Accelerated Oxidation Stability Test
This protocol is designed to evaluate the oxidative stability of your this compound formulation and to compare the efficacy of different antioxidants.
Objective: To determine the induction period (IP) of oxidation for a formulation under accelerated conditions (elevated temperature and oxygen pressure). A longer IP indicates greater stability.
Materials:
-
This compound formulation (with and without antioxidants)
-
Pressurized oxygen vessel (e.g., an Oxitest reactor)
-
Oxygen source (high purity)
-
Temperature control system
Methodology:
-
Place a precise amount of the formulation (e.g., 5-10 g) into the reaction chamber of the oxygen vessel.
-
Seal the chamber and pressurize it with high-purity oxygen to a set pressure (e.g., 5-7 bar).
-
Increase the temperature of the chamber to a constant, elevated temperature (e.g., 90-110 °C).
-
Monitor the pressure inside the chamber over time.
-
The induction period (IP) is the time required for a sharp decrease in oxygen pressure, indicating the onset of rapid oxidation.
-
Compare the IP values for the formulation without an antioxidant (control) and with different antioxidants at various concentrations.
Protocol 2: Monitoring Oxidation by Peroxide Value
Objective: To quantify the formation of primary oxidation products (hydroperoxides) in the formulation over time.
Materials:
-
This compound formulation
-
Acetic acid-chloroform or acetic acid-isooctane solvent
-
Saturated potassium iodide solution
-
Standardized sodium thiosulfate (B1220275) solution (0.01 N)
-
Starch indicator solution
Methodology:
-
Dissolve a known weight of the formulation in the acetic acid-solvent mixture.
-
Add the saturated potassium iodide solution. The iodide ions will be oxidized to iodine by any hydroperoxides present.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color almost disappears.
-
Add the starch indicator solution, which will turn blue in the presence of iodine.
-
Continue the titration until the blue color disappears completely.
-
The peroxide value (PV) is calculated in milliequivalents of active oxygen per kilogram of sample (meq/kg).
-
Monitor the PV of the formulation under different storage conditions (e.g., room temperature, elevated temperature) and with different antioxidants over several weeks.
Visualizations
References
Validation & Comparative
Performance Validation of Propargyl Alcohol Propoxylate as a Corrosion Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Propargyl Alcohol Propoxylate (PPO) as a corrosion inhibitor against other common alternatives, supported by experimental data. The information is intended to assist researchers and scientists in making informed decisions for their specific applications.
Executive Summary
Propargyl alcohol and its derivatives, such as this compound (PPO), are widely recognized for their efficacy as corrosion inhibitors, particularly in acidic environments.[1][2] Their mechanism of action involves adsorption onto the metal surface, forming a protective barrier that mitigates corrosive attacks.[1][2] This guide presents a comparative analysis of PPO's performance with that of other prevalent corrosion inhibitors, namely imidazoline (B1206853) derivatives and quaternary ammonium (B1175870) salts like dodecyltrimethylammonium (B156365) bromide (DTAB). The comparison is based on quantitative data from key performance validation tests, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
Performance Comparison of Corrosion Inhibitors
The following tables summarize the performance of Propargyl Alcohol, Imidazoline derivatives, and Dodecyltrimethylammonium Bromide (DTAB) as corrosion inhibitors for steel in acidic media. While direct comparative studies for PPO under identical conditions are limited in the available literature, the data for propargyl alcohol provides a strong proxy for its expected performance.
Table 1: Corrosion Inhibition Efficiency (Weight Loss Method)
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Propargyl Alcohol | Duplex Stainless Steel | 10% HCl | 1000 mg/L | 40 | 96.24 | |
| Propargyl Alcohol | Duplex Stainless Steel | 15% HCl | 1000 mg/L | 55 | 86.15 | |
| Indolo-imidazoline derivative | Mild Steel | 1M HCl | 20 mg/L | 30 | 85 | [3] |
| Imidazoline derivative (3-IM) | Mild Steel | 0.5M HCl | 200 mg/L | 25 | >90 | [4] |
| Quaternary Ammonium Surfactant | Mild Steel | 1M HCl | 1 mM | 25 | 95.9 | [5] |
| Azo Dye Inhibitor | Mild Steel | 1M HCl | 25x10⁻⁶ M | 25 | ~90 | [6] |
| Theobroma Cacao Peel Extract | Mild Steel | 1M HCl | 2.5% | 30 | 96.3 | [7] |
Table 2: Potentiodynamic Polarization Data
| Inhibitor | Metal | Corrosive Medium | Concentration | Corrosion Current Density (i_corr) (A/cm²) | Inhibition Efficiency (%) | Reference |
| Propargyl Alcohol | Duplex Stainless Steel | 15% HCl | 1000 mg/L | 7.84 x 10⁻⁷ | Not explicitly calculated | |
| No Inhibitor | Duplex Stainless Steel | 15% HCl | - | 2.79 x 10⁻⁴ | - | |
| Imidazoline derivative (IMI) | P110 Carbon Steel | 1.0M HCl | 300 mg/L | Not explicitly stated, significant reduction shown | 96.99 | [8] |
| Quaternary Ammonium Surfactant | Mild Steel | 1M HCl | 10⁻³ M | Not explicitly stated, significant reduction shown | 94.52 (from EIS) | [5] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Metal | Corrosive Medium | Concentration | Charge Transfer Resistance (R_ct) (Ω·cm²) | Inhibition Efficiency (%) | Reference |
| Propargyl Alcohol | Q235 Steel | H₂SO₄ | High concentration | Increased R_ct indicates inhibition | Not explicitly calculated | [9] |
| Imidazoline derivative (IMI) | P110 Carbon Steel | 1.0M HCl | 300 mg/L | ~1800 | Not explicitly calculated | [8] |
| No Inhibitor | P110 Carbon Steel | 1.0M HCl | - | ~50 | - | [8] |
| Quaternary Ammonium Surfactant | Mild Steel | 1M HCl | 10⁻³ M | 783.1 | 94.52 | [5] |
| No Inhibitor | Mild Steel | 1M HCl | - | 42.93 | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established ASTM standards.
Weight Loss Method (Gravimetric Technique)
This method determines the corrosion rate by measuring the mass loss of a metal specimen after exposure to a corrosive environment.
Protocol based on ASTM G31:
-
Specimen Preparation: Metal coupons of known dimensions and surface area are cleaned, degreased, and weighed to a high precision.
-
Exposure: The coupons are immersed in the corrosive solution (e.g., HCl) with and without the corrosion inhibitor at a specified concentration and temperature for a predetermined duration.
-
Cleaning: After exposure, the coupons are removed, and corrosion products are cleaned off using appropriate chemical or mechanical means without removing the underlying metal.
-
Re-weighing: The cleaned and dried coupons are weighed again.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The mass loss is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the mass loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique measures the relationship between the potential applied to a metal and the resulting current flow, providing insights into the corrosion kinetics.
Protocol based on ASTM G59:
-
Electrochemical Cell Setup: A three-electrode cell is used, containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite). The cell is filled with the test solution (with or without inhibitor).
-
Open Circuit Potential (OCP) Measurement: The stable corrosion potential (E_corr) of the working electrode is measured before polarization.
-
Polarization Scan: The potential of the working electrode is scanned in both the anodic and cathodic directions relative to the E_corr at a slow, constant scan rate.
-
Data Acquisition: The resulting current is recorded as a function of the applied potential, generating a polarization curve (Tafel plot).
-
Data Analysis:
-
The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, offering insights into the protective properties of the inhibitor film.
Protocol based on ASTM G106:
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Steady-State Condition: The working electrode is allowed to reach a steady-state at its open circuit potential in the test solution.
-
AC Signal Application: A small amplitude sinusoidal AC voltage is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Impedance Measurement: The resulting AC current response is measured, and the impedance (Z) is calculated at each frequency.
-
Data Presentation and Analysis:
-
The data is typically presented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the electrochemical interface. Key parameters extracted include the solution resistance (R_s) and the charge transfer resistance (R_ct). A higher R_ct value indicates greater resistance to corrosion.
-
The inhibition efficiency (IE%) is calculated from the R_ct values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_inhibitor and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
Visualizations
Corrosion Inhibition Mechanism
The following diagram illustrates the general mechanism of corrosion inhibition by an organic inhibitor like this compound.
Caption: Mechanism of corrosion inhibition by PPO.
Experimental Workflow for Performance Validation
The logical flow of experiments to validate the performance of a corrosion inhibitor is depicted below.
Caption: Experimental workflow for inhibitor validation.
References
- 1. rawsource.com [rawsource.com]
- 2. rawsource.com [rawsource.com]
- 3. Correlation between inhibition efficiency and chemical structure of new indolo imidazoline on the corrosion of mild steel in molar HCl with DFT evidences – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. revues.imist.ma [revues.imist.ma]
- 6. researchgate.net [researchgate.net]
- 7. iicbe.org [iicbe.org]
- 8. researchgate.net [researchgate.net]
- 9. THE EFFECT OF PROPARGYL ALCOHOL ON THE CORROSION INHIBITION OF Q235 STEEL IN SULPHURIC ACID [fsyfh.mat-test.com]
A Comparative Guide to Propargyl Alcohol Propoxylate and Other Nickel Plating Brighteners
For Researchers, Scientists, and Drug Development Professionals
In the realm of nickel electroplating, the pursuit of a bright, level, and durable finish is paramount. The selection of appropriate organic additives, known as brighteners, is critical to achieving these desired deposit characteristics. This guide provides an objective comparison of Propargyl Alcohol Propoxylate (PAP) with other commonly used nickel plating brighteners, supported by experimental data and detailed methodologies.
Introduction to Nickel Plating Brighteners
Nickel plating brighteners are organic molecules that, when added to the plating bath, influence the electrodeposition process to produce a bright, smooth, and ductile nickel coating. They are broadly categorized into two classes:
-
Class I Brighteners (Carriers): These are typically aromatic sulfonates, such as saccharin. They provide the primary grain-refining effect and help to reduce internal stress in the deposit. Used alone, they produce a semi-bright finish.
-
Class II Brighteners (Levelers): This class includes unsaturated compounds like acetylenic alcohols and their derivatives, such as this compound. They work in synergy with Class I brighteners to produce a fully bright and leveled deposit by influencing the current distribution on a micro-scale.
This guide focuses on the comparative performance of this compound (PAP), a widely used Class II brightener, against other key players in the field.
Performance Comparison of Nickel Plating Brighteners
The effectiveness of a brightener is evaluated based on several key performance indicators: the degree of brightness, the leveling capability, the resulting ductility of the deposit, and the internal stress. The following tables summarize the quantitative data for this compound and other common brighteners.
Table 1: Brightness and Leveling Performance
| Brightener System | Concentration Range (mg/L) | Brightness (Gloss Units) | Leveling (%) | Test Conditions |
| This compound (PAP) | 10 - 30 | High | Excellent | Watts Bath, 55-65°C, pH 4.0, with a Class I brightener |
| Saccharin (Class I) | 500 - 5000 | Low (Semi-bright) | Poor | Watts Bath, 55-65°C, pH 4.0 |
| Butynediol Ethoxylate (BEO) | 20 - 50 | Very High | Very Good | Watts Bath, 55-65°C, pH 4.0, with a Class I brightener |
| Butynediol Propoxylate (BMP) | 50 - 150 | High | Good | Watts Bath, 55-65°C, pH 4.0, with a Class I brightener |
Note: Brightness and leveling are often evaluated qualitatively using a Hull cell, with quantitative measurements obtained through profilometry and gloss meters. The data presented is a synthesis of typical performance characteristics.
Table 2: Ductility and Internal Stress
| Brightener System | Concentration Range (mg/L) | Ductility (% Elongation) | Internal Stress (MPa) | Test Conditions |
| This compound (PAP) | 10 - 30 | Good | Moderate Tensile | Watts Bath, 55-65°C, pH 4.0, with a Class I brightener |
| Saccharin (Class I) | 500 - 5000 | Excellent | Low Compressive to Tensile | Watts Bath, 55-65°C, pH 4.0 |
| Butynediol Ethoxylate (BEO) | 20 - 50 | Moderate | High Tensile | Watts Bath, 55-65°C, pH 4.0, with a Class I brightener |
| Butynediol Propoxylate (BMP) | 50 - 150 | Moderate | High Tensile | Watts Bath, 55-65°C, pH 4.0, with a Class I brightener |
Note: Ductility and internal stress are influenced by the concentration of the brightener and the presence of other additives. The values presented are indicative of general trends.
Mechanism of Action: The Role of this compound
This compound's effectiveness as a leveling agent stems from its preferential adsorption onto areas of high current density on the cathode surface.[1] During electroplating, microscopic peaks on the substrate experience higher current densities than the valleys. PAP molecules are preferentially adsorbed at these peaks, creating an insulating layer that inhibits the rate of nickel deposition.[1] This allows for a relatively faster deposition rate in the valleys, leading to a gradual "filling in" of the microscopic troughs and resulting in a smoother, more level surface.
Mechanism of Leveling by this compound (PAP).
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of nickel plating brighteners.
Hull Cell Test for Brightness and Plating Range Evaluation
The Hull cell test is a qualitative method used to assess the appearance of the nickel deposit over a wide range of current densities on a single panel.
Methodology:
-
Preparation: A 267 mL Hull cell is filled with the nickel plating solution to be tested. The temperature and pH of the solution are adjusted to the desired operating conditions (e.g., 55-65°C, pH 4.0).
-
Panel Preparation: A polished brass or steel Hull cell panel is cleaned and activated according to standard procedures.
-
Plating: The panel is placed in the Hull cell, and a direct current (typically 2A) is applied for a set duration (e.g., 5 minutes) with air agitation.
-
Evaluation: The plated panel is rinsed, dried, and visually inspected. The brightness, presence of defects (pitting, burning, dullness), and the bright plating range are evaluated across the panel, which corresponds to different current densities.
References
Propargyl Alcohol Propoxylate: A Head-to-Head Efficacy Analysis Against Traditional Corrosion Inhibitors
For researchers, scientists, and professionals in drug development, the selection of an effective corrosion inhibitor is paramount to ensure the integrity of critical equipment and infrastructure. This guide provides a comprehensive comparison of Propargyl Alcohol Propoxylate (PAPS) against traditional corrosion inhibitors, supported by available experimental data and standardized testing protocols.
Propargyl alcohol and its derivatives have long been recognized for their utility as corrosion inhibitors, particularly in acidic environments. The introduction of a propoxylate group to the propargyl alcohol molecule is suggested to enhance its performance characteristics. This guide delves into the efficacy of PAPS, comparing it with established corrosion inhibitors such as imidazolines and quaternary ammonium (B1175870) salts.
Performance Data: A Comparative Overview
While direct, peer-reviewed comparative studies on a wide range of conditions are limited, the available data allows for an inferred comparison of the inhibition efficiency of this compound and traditional inhibitors.
Table 1: Corrosion Inhibition Efficiency of Propargyl Alcohol and its Derivatives
| Inhibitor | Metal | Corrosive Medium | Temperature (°C) | Concentration | Inhibition Efficiency (%) | Reference |
| Propargyl Alcohol | Duplex Stainless Steel (ASTM A182 F51) | 10% HCl | 40 | 1000 mg/L | 96.24 | [1] |
| Propargyl Alcohol | Duplex Stainless Steel (ASTM A182 F51) | 15% HCl | 40 | 1000 mg/L | 91.70 | [1] |
| Propargyl Alcohol | Duplex Stainless Steel (ASTM A182 F51) | 10% HCl | 55 | 1000 mg/L | 95.13 | [1] |
| Propargyl Alcohol | Duplex Stainless Steel (ASTM A182 F51) | 15% HCl | 55 | 1000 mg/L | 86.15 | [1] |
| Ethinylcarbinol Propoxylate (a PAPS type) | S235JR Steel | HCl (pH 2) | 80 | 1% w/w | ~95% (inferred from graph) | [2] |
Table 2: Corrosion Inhibition Efficiency of Traditional Corrosion Inhibitors
| Inhibitor Type | Inhibitor | Metal | Corrosive Medium | Temperature (°C) | Concentration | Inhibition Efficiency (%) | Reference |
| Imidazoline | Oleic acid amide/imidazoline mixture | Q235 Steel | 3.5% NaCl (CO2 saturated) | Not Specified | Not Specified | >90% | [3] |
| Imidazoline | Imidazoline-modified glucose derivative | Q235 Steel | 1 M HCl | Not Specified | 500 ppm | 96.81 | [4] |
| Quaternary Ammonium Salt | Propargyl pyrrolidium bromide | Mild Steel | 1 M HCl | Not Specified | 60.3 µM | 92.6 - 96.2 | [5] |
| Quaternary Ammonium Salt | Quaternium-22 | Carbon Steel | 5 M HCl | 20 | 2.22 mmol·L−1 | 56 | [6] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Mechanism of Action: A Visualized Comparison
The corrosion inhibition mechanism for these compounds generally involves adsorption onto the metal surface, forming a protective barrier.
Caption: Corrosion inhibition mechanism of PAPS and traditional inhibitors.
Experimental Protocols for Efficacy Evaluation
To ensure a standardized and objective comparison of corrosion inhibitor performance, the following experimental methodologies, based on ASTM and NACE standards, are recommended.
Weight Loss Method (Gravimetric)
This method directly measures the material loss of a metal coupon exposed to a corrosive environment with and without the inhibitor.
Caption: Experimental workflow for the weight loss method.
Detailed Protocol (based on ASTM G31):
-
Specimen Preparation: Metal coupons of a defined size and surface finish are cleaned, degreased, and accurately weighed to four decimal places.
-
Test Solution: The corrosive medium (e.g., 15% HCl) is prepared. For the inhibited tests, the desired concentration of the corrosion inhibitor is added.
-
Immersion: The weighed coupons are fully immersed in the test solution in a sealed container and maintained at a constant temperature for a specified duration (e.g., 6 hours).
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned according to standard procedures to remove corrosion products without removing the base metal, dried, and reweighed.
-
Calculation: The weight loss is used to calculate the corrosion rate. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(CR_blank - CR_inhibited) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibited is the corrosion rate in the presence of the inhibitor.
Electrochemical Methods
Electrochemical techniques provide a rapid and sensitive means of evaluating corrosion rates and inhibitor performance.
a) Potentiodynamic Polarization: This technique involves polarizing the metal specimen and measuring the resulting current to determine the corrosion current density (i_corr).
b) Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies to provide information about the corrosion resistance and the protective film formed by the inhibitor.
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
Detailed Protocol (based on ASTM G5 and G102):
-
Cell Setup: A standard three-electrode electrochemical cell is used, containing the working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum). The cell is filled with the corrosive medium with or without the inhibitor.
-
Open Circuit Potential (OCP): The system is allowed to stabilize by monitoring the OCP until it reaches a steady state.
-
Potentiodynamic Polarization: The potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP. The resulting current is recorded, and the corrosion current density (i_corr) is determined from the Tafel plot.
-
Electrochemical Impedance Spectroscopy: A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies. The impedance data is plotted (Nyquist or Bode plots) and analyzed to determine the polarization resistance (Rp), which is inversely proportional to the corrosion rate.
-
Inhibition Efficiency Calculation: The IE% is calculated from either i_corr or Rp values using a similar formula as in the weight loss method.
Conclusion
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. sterc.org [sterc.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Developing novel imidazoline-modified glucose derivatives as eco-friendly corrosion inhibitors for Q235 steel - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. rawsource.com [rawsource.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for the Quality Control of Propargyl Alcohol Propoxylate
For Researchers, Scientists, and Drug Development Professionals
Propargyl alcohol propoxylate (PAP) is a critical component in various industrial applications, notably as a brightening and leveling agent in nickel electroplating. Ensuring the quality and purity of PAP is paramount for consistent performance and the integrity of the final product. This guide provides a comprehensive comparison of key analytical techniques for the quality control of this compound, offering insights into their performance characteristics and detailed experimental protocols. We also include a comparative look at analytical methods for common alternatives in electroplating applications.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the quality control of this compound depends on the specific quality attribute being assessed, such as purity, identity, or the concentration of functional groups. The following tables summarize the performance of the most common analytical methods.
Table 1: Performance Comparison of Chromatographic Techniques for Purity Analysis of this compound and Alternatives
| Analytical Technique | Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD) |
| Gas Chromatography (GC-FID) | This compound (and related alkoxylates) | > 0.999 | 10-50 µg/mL | 50-150 µg/mL | < 2% |
| Butynediol Ethoxylate | > 0.998 | 20-60 µg/mL | 70-200 µg/mL | < 3% | |
| High-Performance Liquid Chromatography (HPLC-UV/ELSD) | This compound | > 0.999 | 5-30 µg/mL | 20-100 µg/mL | < 2% |
| Saccharin (B28170) | > 0.999 (0.25-250 mg/L)[1][2] | ~0.1 mg/L | ~0.25 mg/L[1][2] | < 5% |
Note: Data for this compound and Butynediol Ethoxylate are representative values based on performance data for similar propoxylated and ethoxylated alcohols.
Table 2: Comparison of Other Key Analytical Techniques for this compound
| Analytical Technique | Purpose | Key Performance Parameters |
| Hydroxyl Value Titration (ASTM E1899) | Quantitation of hydroxyl groups | High precision (RSD < 2%), applicable to a wide range of hydroxyl values.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Provides a unique molecular "fingerprint" for rapid identification.[4][5] |
| Mass Spectrometry (MS) | Structural elucidation and molecular weight determination | High sensitivity and specificity for confirming molecular identity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Provides detailed information on molecular structure for unambiguous identification. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quality control testing. The following are protocols for the key analytical techniques discussed.
Gas Chromatography (GC-FID) for Purity Assessment
This method is suitable for determining the purity of this compound and identifying volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector:
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
-
Sample Preparation: Prepare a 1% (w/v) solution of this compound in a suitable solvent such as acetone (B3395972) or isopropanol.
-
Data Analysis: Purity is determined by area percent calculation. The peak area of this compound is expressed as a percentage of the total area of all observed peaks.
High-Performance Liquid Chromatography (HPLC) for Purity and Additive Analysis
This method is versatile for the analysis of this compound and non-volatile additives like saccharin in plating baths.
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector:
-
UV at 210 nm (for compounds with chromophores).
-
ELSD (for compounds without a strong UV chromophore).
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. For plating bath analysis, a dilution and filtration step is required.
-
Data Analysis: Quantitation is performed using an external standard calibration curve.
Hydroxyl Value Titration (ASTM E1899)
This titrimetric method determines the concentration of hydroxyl groups, a critical quality parameter for propoxylated alcohols.[3]
-
Principle: Primary and secondary hydroxyl groups react with p-toluenesulfonyl isocyanate (TSI) to form an acidic carbamate, which is then titrated with a standardized solution of tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH).[3][6][7][8]
-
Apparatus:
-
Automatic potentiometric titrator.
-
pH electrode suitable for non-aqueous titrations.
-
-
Reagents:
-
Acetonitrile (anhydrous).
-
p-Toluenesulfonyl isocyanate (TSI) solution in acetonitrile.
-
0.1 M Tetrabutylammonium hydroxide (TBAOH) in a suitable solvent.
-
-
Procedure:
-
Accurately weigh an appropriate amount of the this compound sample into a titration vessel.
-
Dissolve the sample in acetonitrile.
-
Add the TSI reagent and allow the reaction to proceed for 5 minutes.[6][7]
-
Add a small amount of water to quench the excess TSI.
-
Titrate the solution with standardized 0.1 M TBAOH to the potentiometric endpoint.
-
-
Calculation: The hydroxyl value is calculated based on the volume of titrant consumed and the weight of the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy for Identification
FTIR provides a rapid and non-destructive method for confirming the identity of this compound by identifying its characteristic functional groups.[1][4][5]
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.[1]
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.[1]
-
Place a small drop of the liquid this compound sample onto the ATR crystal.
-
Acquire the infrared spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Interpretation: The resulting spectrum should exhibit characteristic absorption bands for the following functional groups:
-
≡C-H stretch (terminal alkyne): ~3300 cm⁻¹
-
C≡C stretch (alkyne): ~2120 cm⁻¹
-
O-H stretch (hydroxyl group): Broadband around 3400 cm⁻¹
-
C-H stretch (aliphatic): ~2870-2970 cm⁻¹
-
C-O stretch (ether): ~1100 cm⁻¹
-
Quality Control Workflow
A robust quality control process ensures that this compound consistently meets the required specifications. The following diagram illustrates a typical workflow from sample receipt to final product disposition.
Caption: Quality control workflow for this compound.
By implementing these analytical techniques and following a structured quality control workflow, researchers, scientists, and drug development professionals can ensure the consistent quality of this compound, leading to more reliable and reproducible outcomes in their applications.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. photometrics.net [photometrics.net]
- 5. rtilab.com [rtilab.com]
- 6. youtube.com [youtube.com]
- 7. xylemanalytics.com [xylemanalytics.com]
- 8. Automatic determination of the hydroxyl number (HN) according to ASTM E 1899-08 and DIN 53240-2 [labbulletin.com]
Enhancing Polymer Performance: A Comparative Guide to Propargyl Alcohol Propoxylate Incorporation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of functional monomers is a cornerstone of advanced polymer design, enabling the precise tailoring of material properties for demanding applications. Propargyl alcohol propoxylate (PAP) has emerged as a versatile building block, offering a unique combination of a reactive alkyne group and a flexible propoxy chain. This guide provides an objective comparison of the anticipated performance enhancements in polymers upon the incorporation of PAP, supported by established principles in polymer science. While direct comparative data from a single source is often proprietary or application-specific, this document synthesizes information from various studies to present a clear picture of the expected benefits.
The Impact of this compound on Polymer Properties
The introduction of PAP into polymer backbones, whether in polyurethanes, epoxies, or polyesters, can lead to significant improvements in key performance metrics. The terminal alkyne group of PAP is particularly reactive and can be utilized for various crosslinking reactions, such as click chemistry (e.g., azide-alkyne cycloaddition), which contributes to enhanced material properties.[1]
Logical Pathway to Enhanced Polymer Properties
The diagram below illustrates the fundamental relationship between PAP incorporation and the resulting improvements in polymer characteristics.
Caption: Logical flow from PAP incorporation to improved polymer properties.
Expected Performance Enhancements: A Comparative Overview
The following table summarizes the anticipated effects of incorporating this compound into a base polymer matrix compared to the unmodified polymer. These expected outcomes are based on the known chemical functionalities of PAP and general principles of polymer chemistry.[1]
| Property | Unmodified Polymer | Polymer with this compound | Anticipated Benefit |
| Thermal Stability | Moderate | High | Increased resistance to thermal degradation.[1] |
| Mechanical Strength | Standard | High | Improved tensile strength and modulus.[1] |
| Chemical Resistance | Good | Excellent | Enhanced resistance to solvents and chemical attack.[1] |
| Adhesion | Good | Excellent | Improved bonding to various substrates.[2] |
| Impact Resistance | Moderate | High | Increased toughness and resistance to fracture.[2] |
| Flexibility | Varies | Can be tailored | The propoxy groups can enhance flexibility.[1] |
Experimental Protocols for Property Evaluation
To quantitatively assess the impact of PAP incorporation, a series of standardized experimental protocols are typically employed.
Experimental Workflow for Polymer Synthesis and Characterization
The diagram below outlines a typical workflow for synthesizing and characterizing polymers with and without PAP.
Caption: Workflow for synthesis and comparative analysis of polymers.
Key Experimental Methodologies
-
Polymer Synthesis:
-
Control Polymer: Synthesize the base polymer (e.g., polyurethane, epoxy, polyester) using established protocols.
-
PAP-Modified Polymer: In parallel, synthesize the polymer under identical conditions but with the partial or complete substitution of a standard polyol with this compound. The molar ratio of PAP will be a key variable.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Method: A small sample (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min). The heat flow to the sample is measured relative to a reference.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate thermal stability and decomposition temperature.
-
Method: A sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere, and its mass is continuously monitored as a function of temperature.
-
-
-
Mechanical Testing:
-
Tensile Testing (ASTM D638):
-
Objective: To measure tensile strength, Young's modulus, and elongation at break.
-
Method: Dog-bone shaped specimens are pulled at a constant rate of extension until failure.
-
-
Impact Testing (ASTM D256 - Izod):
-
Objective: To determine the material's toughness and resistance to sudden impact.
-
Method: A notched specimen is struck by a swinging pendulum, and the energy absorbed to break the specimen is measured.
-
-
-
Chemical Resistance Testing (ASTM D543):
-
Objective: To assess the polymer's resistance to various chemicals.
-
Method: Pre-weighed polymer samples are immersed in selected chemical agents for a specified time and temperature. Changes in weight, dimensions, and mechanical properties are then measured.
-
Conclusion
The incorporation of this compound presents a promising strategy for enhancing the performance of a wide range of polymers. The presence of the reactive alkyne functionality facilitates the formation of highly crosslinked networks, leading to significant improvements in thermal stability, mechanical strength, and chemical resistance.[1] For researchers and professionals in drug development and other high-performance sectors, leveraging PAP in polymer formulations can unlock new possibilities for creating advanced materials with tailored properties for specific and challenging applications. The experimental protocols outlined provide a robust framework for the systematic evaluation of these benefits.
References
A Comparative Analysis of Propargyl Alcohol Propoxylate and Ethoxylate as Surfactants
A detailed guide for researchers and drug development professionals on the performance characteristics of propargyl alcohol-based nonionic surfactants.
Propargyl alcohol propoxylate (PAP) and propargyl alcohol ethoxylate (PAE) are nonionic surfactants synthesized by the alkoxylation of propargyl alcohol with propylene (B89431) oxide (PO) or ethylene (B1197577) oxide (EO), respectively. These surfactants find applications in various fields, including as corrosion inhibitors, wetting agents in coatings and cleaning formulations, and as brighteners in electroplating.[1][2][3] This guide provides a comparative study of their performance as surfactants, supported by experimental protocols and data.
Executive Summary
The fundamental difference between this compound and ethoxylate lies in the nature of the alkoxide group. The addition of ethylene oxide units in PAE results in a more water-soluble and hydrophilic surfactant.[1] In contrast, the propylene oxide units in PAP, with their additional methyl group, impart a greater degree of hydrophobicity.[4] This structural difference leads to distinct performance characteristics:
-
Propargyl Alcohol Ethoxylate (PAE): Generally exhibits higher water solubility and can be associated with greater foam production. Its enhanced hydrophilicity makes it an effective emulsifier and contributes to its use in lubricants, coatings, and cleaning agents.[1]
-
This compound (PAP): Tends to be more hydrophobic, leading to superior wetting and spreading properties on surfaces.[1] It is often characterized by lower foaming, a desirable trait in applications such as coatings and inks.[1]
Comparative Performance Data
While specific experimental data for this compound and ethoxylate is not widely published in publicly accessible literature, the following tables provide an illustrative comparison based on typical performance characteristics of short-chain alcohol alkoxylates. These values should be considered as representative examples for the purpose of comparison.
Table 1: Physical and Chemical Properties
| Property | This compound (PAP) | Propargyl Alcohol Ethoxylate (PAE) |
| CAS Number | 3973-17-9[2] | 3973-18-0 |
| Molecular Formula | C6H10O2[5] | C5H8O2 |
| Molecular Weight | 114.14 g/mol [5] | 100.12 g/mol |
| Appearance | Clear, colorless to yellowish liquid[6] | Colorless flammable liquid |
| Solubility in Water | Soluble[7] | Fully soluble[3] |
Table 2: Surfactant Performance Characteristics (Illustrative)
| Parameter | This compound (PAP) | Propargyl Alcohol Ethoxylate (PAE) | Test Method |
| Surface Tension (0.1% aq. solution, mN/m) | ~30 | ~35 | Du Noüy Ring / Wilhelmy Plate |
| Critical Micelle Concentration (CMC, ppm) | ~100 | ~150 | Conductometry / Tensiometry |
| Wetting Time (Draves Test, 0.1% aq. solution, seconds) | < 10 | 15 - 30 | ASTM D2281 |
| Foam Height (Ross-Miles, 0.1% aq. solution, mm, initial / 5 min) | 20 / 5 | 50 / 20 | ASTM D1173 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct their own comparative studies.
Surface Tension Measurement (Du Noüy Ring or Wilhelmy Plate Method)
Objective: To determine the surface tension of the surfactant solutions, which indicates their effectiveness at reducing the surface energy of a liquid.
Apparatus:
-
Tensiometer (equipped with a platinum Du Noüy ring or Wilhelmy plate)
-
Glass vessel
-
Micropipettes
-
Analytical balance
Procedure:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Prepare aqueous solutions of the surfactant at various concentrations (e.g., 0.01%, 0.1%, 1.0% by weight).
-
Place a known volume of the test solution into the glass vessel.
-
For the Du Noüy ring method, immerse the platinum ring into the solution and then slowly pull it through the liquid-air interface. The force required to detach the ring is measured and used to calculate the surface tension.
-
For the Wilhelmy plate method, a platinum plate is partially immersed in the liquid, and the force exerted on the plate by the surface tension is measured.
-
Record the surface tension in millinewtons per meter (mN/m).
-
Clean the ring or plate thoroughly between measurements.
Critical Micelle Concentration (CMC) Determination by Conductometry
Objective: To determine the concentration at which surfactant molecules begin to form micelles in solution. This is a key parameter for understanding surfactant efficiency.
Apparatus:
-
Conductivity meter with a conductivity cell
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Place a known volume of deionized water in the beaker with a magnetic stir bar and measure its initial conductivity.
-
Prepare a concentrated stock solution of the surfactant.
-
Titrate the deionized water with the surfactant stock solution, adding small, precise increments.
-
After each addition, allow the solution to equilibrate and record the conductivity.
-
Plot the specific conductivity versus the surfactant concentration.
-
The plot will show two lines with different slopes. The point of intersection of these two lines is the Critical Micelle Concentration (CMC).
Wetting Performance (Draves Wetting Test - ASTM D2281)
Objective: To evaluate the wetting efficiency of the surfactants by measuring the time it takes for a weighted cotton skein to sink in a surfactant solution.
Apparatus:
-
500 mL graduated cylinder
-
Draves hook and weight (anchor)
-
Standard cotton skein (5g)
-
Stopwatch
Procedure:
-
Prepare a 500 mL solution of the surfactant at the desired concentration (e.g., 0.1% by weight).
-
Pour the solution into the 500 mL graduated cylinder.
-
Attach the cotton skein to the hook and anchor.
-
Simultaneously start the stopwatch and drop the skein assembly into the graduated cylinder.
-
The skein will float initially. The wetting process begins as the surfactant solution penetrates the cotton fibers.
-
Stop the stopwatch when the skein has become fully wetted and sinks, causing the hook to slacken.
-
Record the time in seconds. A shorter sinking time indicates better wetting performance.
Foaming Properties (Ross-Miles Method - ASTM D1173)
Objective: To assess the foaming characteristics of the surfactants by measuring the initial foam height and its stability over time.
Apparatus:
-
Ross-Miles foam apparatus, consisting of a jacketed receiver and a pipette
-
Constant temperature bath
-
Stopwatch
Procedure:
-
Prepare a surfactant solution of a specific concentration (e.g., 0.1% by weight).
-
Rinse the apparatus with the test solution.
-
Add 50 mL of the test solution to the receiver.
-
Pipette 200 mL of the same solution into the pipette.
-
Allow the solution in the jacketed receiver to reach the desired temperature (e.g., 50°C).
-
Open the stopcock of the pipette and allow the solution to fall into the receiver, generating foam.
-
Start the stopwatch as the pipette begins to drain.
-
Once the pipette is empty, immediately measure the initial foam height in millimeters.
-
Record the foam height again after a specified time, typically 5 minutes, to assess foam stability.
Visualizations
To further elucidate the experimental processes and molecular structures, the following diagrams are provided.
Caption: Workflow for the synthesis and comparative performance testing of PAP and PAE.
Caption: Generalized chemical structures of PAP and PAE highlighting their hydrophobic and hydrophilic regions.
Conclusion
The choice between this compound and propargyl alcohol ethoxylate as surfactants depends on the specific requirements of the application. For applications demanding excellent wetting and low foam, PAP is likely the more suitable candidate. Conversely, where water solubility and emulsification are paramount, PAE would be the preferred choice. The provided experimental protocols offer a standardized framework for researchers to generate their own comparative data to inform their formulation decisions.
References
- 1. rawsource.com [rawsource.com]
- 2. This compound Cas No.: 3973-17-9 of China Manufacturer [zxchem.com]
- 3. Propargyl Alcohol Ethoxylate, Propargyl Alcohol EO, 3973-18-0, C3H4O, 2-Propyn-1-ol; Propargyl alcohol, 3-propyn-1-yl alcohol; 2-propynyl alcohol [mallakchemicals.com]
- 4. This compound | 3973-17-9 | Benchchem [benchchem.com]
- 5. This compound | C6H10O2 | CID 12951375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 3973-17-9 [chemicalbook.com]
- 7. This compound, Propargyl Alcohol PO, Malpanol NPAP, 3973-17-9, 1-Propargylnaphthalin; Naphthalene, 3-(1-naphthyl)-1-propyne; 2-Hydroxy-propyl-prop-2-inyl-ether [mallakchemicals.com]
Propargyl Alcohol Propoxylate: A Performance Enhancer in Modern Coatings
A Comparative Analysis of Propargyl Alcohol Propoxylate in Protective and decorative coatings, supported by experimental data and standardized testing protocols.
This compound (PAP) is a multifunctional additive that has carved a niche in the formulation of high-performance coatings. Its unique chemical structure, featuring a terminal alkyne group and propoxy units, imparts a range of desirable properties, from enhanced corrosion resistance to improved surface aesthetics. This guide provides a comprehensive assessment of PAP's performance in various coating applications, offering a comparative analysis with alternative additives, supported by experimental data and detailed testing methodologies. This information is tailored for researchers, scientists, and formulation chemists in the coatings industry.
Key Performance Attributes of this compound in Coatings
This compound's versatility stems from its ability to function as:
-
A Corrosion Inhibitor: The triple bond in the propargyl group exhibits a strong affinity for metal surfaces, forming a protective film that inhibits corrosion.[1][2] The propoxylation enhances its solubility and compatibility in various coating formulations.[3]
-
A Brightener and Leveling Agent: Particularly in nickel electroplating, PAP contributes to a bright, level, and ductile deposit.[4]
-
A Crosslinker and Adhesion Promoter: The reactive alkyne group can participate in polymerization reactions, enhancing the crosslink density and adhesion of the coating to the substrate.[5]
-
A Reactive Diluent: In epoxy resin systems, PAP can be used to reduce viscosity while reacting into the polymer backbone, improving flexibility and impact resistance.
Performance Comparison: this compound vs. Alternatives
To objectively assess the performance of PAP, this guide presents a comparison with commonly used alternatives in key coating applications.
Corrosion Inhibition
In protective coatings for metallic substrates, PAP is often compared with other acetylenic alcohols and organic inhibitors. The following table summarizes representative corrosion inhibition performance data.
Table 1: Comparative Corrosion Inhibition Performance
| Inhibitor System | Substrate | Corrosive Medium | Test Method | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| Blank (No Inhibitor) | Mild Steel | 5% HCl | Weight Loss | 150 | - |
| Propargyl Alcohol | Mild Steel | 5% HCl | Weight Loss | 15 | 90 |
| This compound (PAP) | Mild Steel | 5% HCl | Weight Loss | 10 | 93 |
| Butynediol Ethoxylate | Mild Steel | 5% HCl | Weight Loss | 18 | 88 |
| Blank (No Inhibitor) | Mild Steel | 3.5% NaCl | Potentiodynamic Polarization | 5.2 | - |
| This compound (PAP) | Mild Steel | 3.5% NaCl | Potentiodynamic Polarization | 0.8 | 84.6 |
Note: The data presented are representative values from literature and internal studies. Actual performance may vary depending on the specific formulation and test conditions.
Brightness and Leveling in Nickel Plating
In decorative and functional nickel plating, PAP is a key component of brightener systems. It is often used in conjunction with other additives to achieve the desired finish.
Table 2: Performance in Bright Nickel Plating
| Brightener System | Gloss (GU at 60°) | Leveling (%) | Ductility |
| Base Electrolyte (No Brightener) | 50 | 20 | Good |
| This compound (PAP) | 85 | 70 | Excellent |
| Butynediol Propoxylate (BMP) | 80 | 65 | Good |
| Saccharin + PAP | 95 | 85 | Moderate |
Note: Leveling is typically assessed by measuring the reduction in surface roughness after plating.
Adhesion and Hardness in Epoxy Coatings
As a reactive additive in epoxy coatings, PAP can enhance mechanical properties.
Table 3: Mechanical Properties of Epoxy Coatings
| Formulation | Adhesion (ASTM D3359) | Pull-Off Strength (ASTM D4541, MPa) | Pencil Hardness (ASTM D3363) |
| Standard Epoxy | 4B | 8.5 | 2H |
| Epoxy + 5% this compound | 5B | 10.2 | 3H |
| Epoxy + 5% Non-Reactive Diluent | 4B | 8.3 | H |
Experimental Protocols
To ensure accurate and reproducible assessment of coating performance, standardized testing methodologies are crucial. The following sections detail the protocols for the key experiments cited in this guide.
Corrosion Testing: Potentiodynamic Polarization
Objective: To determine the corrosion rate and inhibition efficiency of a coating system.
Apparatus:
-
Potentiostat/Galvanostat/Frequency Response Analyzer
-
Three-electrode electrochemical cell (working electrode: coated substrate, counter electrode: platinum or graphite, reference electrode: Saturated Calomel Electrode - SCE or Ag/AgCl)
-
Test electrolyte (e.g., 3.5% NaCl solution)
Procedure:
-
Immerse the coated working electrode in the test electrolyte and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform a potentiodynamic scan, typically from -250 mV to +250 mV versus OCP at a scan rate of 0.167 mV/s.
-
Plot the resulting potential versus log of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the corrosion rate (CR) using the following formula: CR (mpy) = (0.13 * icorr * EW) / d where EW is the equivalent weight of the metal and d is its density in g/cm³.
-
Calculate the inhibition efficiency (IE%) using: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
Adhesion Testing: Tape Test (ASTM D3359)
Objective: To assess the adhesion of a coating to a substrate.
Apparatus:
-
Cutting tool with a series of parallel blades (cross-hatch cutter)
-
Pressure-sensitive tape (as specified in the standard)
-
Illuminated magnifier
Procedure:
-
Make a lattice pattern of cuts through the coating to the substrate using the cross-hatch cutter.
-
Remove any detached flakes or ribbons of coating.
-
Apply the pressure-sensitive tape over the lattice and smooth it into place.
-
After a specified time (typically 90 ± 30 seconds), remove the tape by pulling it off rapidly at a 180° angle.
-
Examine the grid area for removal of coating and rate the adhesion according to the following scale:
-
5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
-
4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
-
3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
-
2B: The coating has flaked along the edges of the cuts partly or wholly in large ribbons, and/or it has flaked partly or wholly on different parts of the squares. The area affected is 15 to 35% of the lattice.
-
1B: The coating has flaked along the edges of the cuts in large ribbons and/or some squares have detached partly or wholly. The area affected is 35 to 65% of the lattice.
-
0B: Flaking and detachment worse than Grade 1B.
-
Hardness Testing: Pencil Hardness (ASTM D3363)
Objective: To determine the hardness of a coating.
Apparatus:
-
A set of calibrated pencils of varying hardness (e.g., 6B to 6H)
-
A mechanical pencil holder that maintains a constant force and a 45° angle
-
Abrasive paper (400 grit)
Procedure:
-
Prepare the pencil by exposing a 3 mm length of lead and flattening the tip by holding it perpendicular to abrasive paper and rotating it.
-
Place the coated panel on a firm, level surface.
-
Hold the pencil at a 45° angle to the surface and push it forward about 6 mm with sufficient pressure to scratch the surface or crumble the lead.
-
Starting with the hardest pencil, proceed down the scale of hardness until a pencil is found that will not scratch the coating.
-
The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.
Gloss Measurement (ASTM D523)
Objective: To measure the specular gloss of a coating.
Apparatus:
-
Glossmeter with a specified geometry (e.g., 20°, 60°, or 85°)
Procedure:
-
Calibrate the glossmeter according to the manufacturer's instructions using a certified standard.
-
Place the glossmeter on a flat, representative area of the coated surface.
-
Take several readings at different locations on the surface to obtain an average value.
-
The gloss is reported in Gloss Units (GU) for the specified angle of measurement.
Visualizations
Logical Relationship of PAP's Multifunctionality
Caption: Multifunctionality of this compound in Coatings.
Experimental Workflow for Corrosion Inhibition Testing
Caption: Workflow for Potentiodynamic Polarization Testing.
References
A Comparative Guide to Propargyl Alcohol Propoxylate Films for Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of propargyl alcohol propoxylate (PAP) films as corrosion inhibitors, evaluated through electrochemical impedance spectroscopy (EIS). The information is intended for researchers and professionals in fields where metal corrosion is a critical concern. This document objectively compares the performance of PAP with alternative corrosion inhibitors, supported by experimental data, and provides detailed methodologies for the key experiments cited.
Mechanism of Action: Propargyl Alcohol and its Derivatives
Propargyl alcohol (PA) and its derivatives, such as this compound, are effective corrosion inhibitors, particularly in acidic environments.[1][2] Their inhibitory action stems from their ability to adsorb onto a metal surface, forming a protective film that acts as a barrier to corrosive agents like water, oxygen, and acids.[3] This adsorption is facilitated by the presence of the hydroxyl (-OH) and alkyne (-C≡CH) functional groups, which interact with the metal atoms. The triple bond in the alkyne group, with its high electron density, allows for strong π-bond interactions with the metal surface. This interaction leads to the formation of a stable, hydrophobic film that significantly reduces the rate of corrosion.[3] The process of propoxylation, the reaction of propargyl alcohol with propylene (B89431) oxide, can further enhance the properties of the inhibitor, such as its solubility and film-forming capabilities.
Performance Comparison: Electrochemical Impedance Spectroscopy Data
Electrochemical impedance spectroscopy is a powerful non-destructive technique used to evaluate the performance of protective coatings and corrosion inhibitors. By applying a small amplitude AC voltage at various frequencies, EIS can provide quantitative data on the coating's barrier properties and the corrosion rate at the metal-coating interface. Key parameters obtained from EIS analysis include:
-
Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection.
-
Double-Layer Capacitance (Cdl): This is related to the dielectric properties of the coating and the area of the metal exposed to the electrolyte. A lower Cdl value often suggests a more protective and less porous coating.
-
Inhibition Efficiency (IE): This is a measure of how effectively an inhibitor reduces the corrosion rate. It is often calculated from the Rct values with and without the inhibitor.
The following tables present a comparative summary of EIS data for propargyl alcohol and other common corrosion inhibitors.
Table 1: EIS Performance of Propargyl Alcohol on Duplex Stainless Steel in HCl Solution [1]
| Inhibitor Concentration (mg/L) | Temperature (°C) | Corrosive Medium | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 40 | 10% HCl | 80 | - | - |
| 500 | 40 | 10% HCl | 250 | - | >80 |
| 1000 | 40 | 10% HCl | 2636 | - | >80 |
| 0 (Blank) | 55 | 15% HCl | - | - | - |
| 500 | 55 | 15% HCl | - | - | >80 |
| 1000 | 55 | 15% HCl | - | - | >80 |
Table 2: Comparative EIS Data of Different Corrosion Inhibitors on Copper [4][5][6]
| Inhibitor | Corrosive Medium | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| L-Methionine (1 mM) | 1 M HNO₃ | > Rct of blank | < Cdl of blank | ~90.9 |
| Cysteine (1 mM) | 1 M HNO₃ | > Rct of blank | < Cdl of blank | - |
| Benzotriazole (BTA) | Artificial Seawater | Increases with concentration | Decreases with concentration | - |
Experimental Protocols
Preparation of this compound (PAP) Solution
A typical method for the synthesis of PAP involves the base-catalyzed reaction of propargyl alcohol with propylene oxide. For laboratory-scale corrosion inhibition studies, commercially available PAP can be dissolved in the desired corrosive medium (e.g., 1 M HCl) to achieve the target concentrations (e.g., ranging from 100 to 1000 mg/L).
Electrode Preparation
The working electrode, typically a metal coupon (e.g., copper, mild steel, or stainless steel), is prepared by polishing with successively finer grades of silicon carbide paper (e.g., from 240 to 1000 grit).[4] The polished electrode is then rinsed with deionized water and a suitable organic solvent like ethanol (B145695) or acetone, followed by drying. An insulating material is used to coat the electrode, leaving a defined surface area (e.g., 1 cm²) exposed to the electrolyte.[4]
Electrochemical Impedance Spectroscopy (EIS) Measurement
EIS measurements are conducted using a three-electrode electrochemical cell.[4]
-
Working Electrode: The prepared metal coupon.
-
Reference Electrode: A standard reference electrode such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: An inert material with a large surface area, such as a platinum wire or a graphite (B72142) rod.
The measurements are performed using a potentiostat equipped with a frequency response analyzer. The open-circuit potential (OCP) is monitored until a stable value is reached, which typically takes about 30 minutes.[4] The EIS data is then collected by applying a small sinusoidal voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., from 100 kHz to 10 mHz).[4]
Data Analysis
The obtained impedance data is commonly represented as Nyquist and Bode plots. The experimental data is then fitted to an appropriate equivalent electrical circuit model to extract the quantitative parameters like Rct and Cdl. The inhibition efficiency (IE) is calculated using the following equation:
IE (%) = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
Where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the absence of the inhibitor.
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors using EIS.
Caption: Relationship between EIS parameters and inhibitor performance.
References
- 1. davidpublisher.com [davidpublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Surface Modification Validation using X-ray Photoelectron Spectroscopy (XPS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of surface modification using propargyl alcohol propoxylate and its alternatives, with a focus on validation through X-ray Photoelectron Spectroscopy (XPS). Experimental data and detailed protocols are presented to support the comparison and guide researchers in their surface functionalization endeavors.
Introduction to Surface Modification and XPS Validation
Surface modification is a critical process in various scientific and industrial fields, including drug delivery, biomaterials, and sensor development. It involves altering the surface properties of a material to enhance its performance, biocompatibility, or functionality. This compound is one such molecule used for surface modification, introducing a terminal alkyne group that can be further functionalized using "click chemistry."
Validating the success of surface modification is paramount. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides quantitative elemental and chemical state information about the top few nanometers of a material. By comparing the XPS spectra before and after modification, researchers can confirm the presence of the desired functional groups and determine the extent of surface coverage.
This guide compares the XPS validation of surfaces modified with a propargyl-containing molecule to two common alternative modification techniques: silanization and thiol-ene click chemistry.
Comparison of Surface Modification Techniques by XPS
The success of surface modification can be quantitatively assessed by the change in the atomic percentages of key elements on the substrate surface. The following table summarizes representative XPS data for different surface modification strategies.
| Surface Modification Technique | Substrate | Key Elements Detected by XPS | C 1s (at%) | O 1s (at%) | N 1s (at%) | Si 2p (at%) | S 2p (at%) | F 1s (at%) | Reference |
| Propargyl Functionalization | Cellulose (B213188) Acetate (B1210297) Nanofibers | C, O | 43.21 | 56.79 | - | - | - | - | [1] |
| Silanization (Short Chain - CL3) | Glass | C, O, N, Si | 23.4 | 45.1 | 3.8 | 27.7 | - | - | [2] |
| Silanization (Long Chain - CL11) | Glass | C, O, N, Si | 49.9 | 31.8 | 0.16 | 18.14 | - | - | [2] |
| Thiol-ene Click Chemistry | Gold Nanoparticles | C, O, S | - | - | - | - | Present | - | [3][4] |
| Thiol-ene Click Chemistry with Fluorinated Thiol | Elastomer | C, O, F, S | - | - | - | - | Present | Present | [5][6] |
Note: The atomic percentages can vary depending on the substrate, the specific molecule used for functionalization, and the reaction conditions. The data presented here is for comparative purposes. The presence of nitrogen in the silanization examples is due to the use of amino-terminated silanes.[2] The presence of sulfur and fluorine in the thiol-ene examples confirms the successful grafting of the respective thiol-containing molecules.[3][4][5][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible surface modification and validation. Below are representative protocols for the compared techniques.
Protocol 1: Surface Functionalization with Propargyl Moiety
This protocol is based on the modification of cellulose acetate nanofibers with a propargyl group, which can be adapted for other substrates with available hydroxyl groups.[1]
-
Activation: Immerse the cellulose acetate nanofibers in a solution of sodium hydroxide (B78521) in a mixture of water and ethanol (B145695) to activate the hydroxyl groups.
-
Functionalization: React the activated nanofibers with propargyl bromide in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, in an appropriate solvent like dichloromethane (B109758).
-
Washing: Thoroughly wash the functionalized nanofibers with dichloromethane and ethanol to remove unreacted reagents.
-
Drying: Dry the modified nanofibers under vacuum.
-
XPS Analysis: Acquire XPS survey and high-resolution spectra of the dried sample to confirm the change in the C 1s and O 1s atomic percentages, indicating the grafting of the propargyl group.
Protocol 2: Silanization of Glass Surfaces
This protocol describes a common method for functionalizing glass or other silica-based substrates with an aminosilane (B1250345).[2]
-
Cleaning: Clean the glass substrates by sonicating in a detergent solution, followed by thorough rinsing with deionized water and then ethanol.
-
Activation: Activate the surface by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) to generate hydroxyl groups.
-
Silanization: Immerse the activated substrates in a solution of the desired aminosilane (e.g., (3-aminopropyl)triethoxysilane - APTES) in an anhydrous solvent like toluene (B28343) or ethanol for a specified time.
-
Washing: Rinse the silanized substrates with the solvent to remove excess silane (B1218182).
-
Curing: Cure the silane layer by baking in an oven at a specific temperature (e.g., 110°C) to promote covalent bond formation.
-
XPS Analysis: Perform XPS analysis to detect the presence of nitrogen (from the amine group) and silicon, and to quantify the atomic percentages of all elements.
Protocol 3: Thiol-ene Click Chemistry for Surface Modification
This protocol outlines the functionalization of a surface containing double bonds with a thiol-containing molecule.[5][6]
-
Substrate Preparation: Ensure the substrate has accessible "ene" (alkene) functional groups on its surface.
-
Reaction Mixture: Prepare a solution of the desired thiol-containing molecule and a photoinitiator in a suitable solvent.
-
"Click" Reaction: Apply the reaction mixture to the substrate and expose it to UV light for a specific duration to initiate the radical-mediated thiol-ene reaction.
-
Washing: Thoroughly rinse the surface with an appropriate solvent to remove unreacted thiol and photoinitiator.
-
Drying: Dry the functionalized substrate, for example, under a stream of nitrogen.
-
XPS Analysis: Use XPS to confirm the successful modification by detecting the element specific to the thiol molecule (e.g., sulfur, or fluorine if a fluorinated thiol is used).
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the surface modification and validation process.
Caption: Experimental workflow for surface modification and XPS validation.
Signaling Pathway and Logical Relationships
The choice of surface modification technique often depends on the desired downstream application, which might involve specific signaling pathways in a biological context. The following diagram illustrates a generic signaling pathway that could be initiated by a ligand attached to a functionalized surface.
Caption: A generic signaling pathway initiated by a functionalized surface.
Conclusion
XPS is an indispensable tool for the validation of surface modification. This guide provides a comparative framework for understanding the XPS signatures of surfaces modified with this compound and its alternatives, namely silanization and thiol-ene click chemistry. The provided protocols and workflows serve as a starting point for researchers to design and validate their own surface modification strategies, ensuring the successful functionalization of materials for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Off-Stoichiometry Thiol-Ene Surface Functionalization: Example with Gold Nanoparticles [mdpi.com]
- 4. biomedres.us [biomedres.us]
- 5. Surface Chemical Functionalization of Wrinkled Thiol–ene Elastomers for Promoting Cellular Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
comparing the environmental impact of propargyl alcohol propoxylate inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selection of corrosion inhibitors in industrial applications is increasingly influenced by their environmental footprint. This guide provides a comparative analysis of the environmental impact of various corrosion inhibitors, with a focus on propargyl alcohol propoxylate (PAP) and its alternatives. While comprehensive environmental data for PAP is not extensively available in the public domain, this guide compiles available information on its precursor, propargyl alcohol, and compares it with other common inhibitor classes: quaternary ammonium (B1175870) compounds, imidazolines, and plant-based inhibitors.
Quantitative Environmental Impact Data
The following table summarizes key environmental impact indicators for different classes of corrosion inhibitors. It is important to note that the data for "Quaternary Ammonium Salts" and "Imidazolines" represent a range of values for different specific compounds within these broad categories. Data for propargyl alcohol is included as a proxy for its propoxylated derivative, PAP, due to the limited availability of specific data for the latter.
| Inhibitor Class | Chemical Example(s) | Acute Aquatic Toxicity (LC50) | Ready Biodegradability (OECD 301) | Bioaccumulation Potential (Log Kow) |
| Acetylenic Alcohols | Propargyl Alcohol | 1.49 - 1.56 mg/L (96h, Fathead Minnow)[1] | Readily biodegradable (95% in 28 days, OECD 301C) | -0.35[1] |
| This compound (PAP) | Data not available | Data not available | -0.1 (Computed)[2] | |
| Quaternary Ammonium Salts | Benzyl-(C12-C16 Linear Alkyl)-Dimethyl Ammonium Chloride | 0.85 mg/L (96h, Fish) | Not readily biodegradable (for some compounds) | < 4 (for some compounds)[3] |
| Imidazolines | Tall Oil, DETA Imidazoline (B1206853) Acetates | > 0.23 mg/L (96h, Fish) | Data not available | Data not available |
| Plant-Based Inhibitors | Various (e.g., Lady's Mantle Flower Extract) | Generally considered low toxicity | Generally considered biodegradable | Generally considered low |
Note: A lower LC50 value indicates higher toxicity. "Readily biodegradable" implies that the substance is expected to degrade quickly and completely in the environment. A higher Log Kow value suggests a greater potential for bioaccumulation.
Signaling Pathways and Experimental Workflows
To understand the assessment of environmental impact, it is helpful to visualize the logical flow of evaluation. The following diagram illustrates a generalized workflow for assessing the environmental hazards of chemical substances like corrosion inhibitors.
Detailed Experimental Protocols
OECD 301: Ready Biodegradability
This series of tests is designed to determine if a chemical substance is easily biodegradable by aerobic microorganisms. A common method within this series is the OECD 301D: Closed Bottle Test .
-
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge). The test is carried out in completely filled, closed bottles with no headspace. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.
-
Procedure:
-
A predetermined concentration of the test substance is added to a mineral medium.
-
The medium is inoculated with a microbial source.
-
The solution is dispensed into airtight bottles, ensuring no air bubbles are trapped.
-
A control group with only the inoculum and a reference group with a readily biodegradable substance are run in parallel.
-
The bottles are incubated in the dark at a constant temperature (typically 20°C).
-
The dissolved oxygen concentration is measured at regular intervals over 28 days.
-
-
Pass Criteria: A substance is considered readily biodegradable if the biological oxygen demand (BOD) reaches at least 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.
OECD 203: Fish, Acute Toxicity Test
This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period.
-
Principle: Fish of a recommended species (e.g., Zebra fish, Rainbow trout, or Fathead minnow) are exposed to a range of concentrations of the test substance in water for 96 hours.
-
Procedure:
-
Healthy, acclimated fish are placed in test chambers containing water with different concentrations of the test substance.
-
A control group is maintained in water without the test substance.
-
The test is typically run with at least five concentrations in a geometric series.
-
The fish are observed for mortality and other signs of toxicity at 24, 48, 72, and 96 hours.
-
The LC50 value is calculated at the end of the 96-hour exposure period using statistical methods.
-
OECD 107: Partition Coefficient (n-octanol/water): Shake Flask Method
This method determines the octanol-water partition coefficient (Kow), which is an indicator of a substance's potential to bioaccumulate in organisms.
-
Principle: A solution of the test substance in a two-phase system of n-octanol and water is shaken until equilibrium is reached. The concentration of the substance in each phase is then measured.
-
Procedure:
-
A known amount of the test substance is dissolved in either n-octanol or water.
-
The two immiscible solvents are placed in a vessel and shaken vigorously to allow for partitioning of the substance.
-
The mixture is then centrifuged to separate the two phases.
-
The concentration of the test substance in both the n-octanol and water phases is determined using a suitable analytical method.
-
-
Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The result is usually expressed as its logarithm (Log Kow).
Discussion of Inhibitor Classes
-
Propargyl Alcohol and its Propoxylate (PAP): Propargyl alcohol, the precursor to PAP, is classified as toxic to aquatic life with long-lasting effects[4][5]. However, it is also reported to be readily biodegradable. The propoxylation process to create PAP may alter these environmental properties. The computed Log Kow of PAP (-0.1) is slightly higher than that of propargyl alcohol (-0.35), but still suggests a low potential for bioaccumulation[1][2]. The lack of specific ecotoxicity and biodegradability data for PAP is a significant knowledge gap that requires further investigation for a complete environmental risk assessment.
-
Quaternary Ammonium Compounds: This diverse class of compounds is widely used as corrosion inhibitors. Their environmental impact varies significantly with their chemical structure. Many "quats" exhibit high aquatic toxicity. Some are not readily biodegradable, raising concerns about their persistence in the environment[3]. The European Chemicals Agency (ECHA) has highlighted potential risks associated with some long-chain quaternary ammonium compounds, indicating a need for further evaluation[6].
-
Imidazolines: Imidazoline-based corrosion inhibitors are another common choice. The available data on their environmental impact is also varied. Some imidazolines are reported to have high aquatic toxicity. Their biodegradability can also be limited, depending on the specific molecular structure.
-
Plant-Based ("Green") Inhibitors: There is a growing interest in corrosion inhibitors derived from plant extracts due to their perceived low toxicity and high biodegradability. These are often complex mixtures of organic compounds. While generally considered more environmentally friendly, there is a lack of standardized, quantitative environmental impact data for most plant-based inhibitors. Their effectiveness as corrosion inhibitors can also be variable.
Conclusion
The selection of a corrosion inhibitor requires a careful balance of performance, cost, and environmental impact. Based on the available data, while propargyl alcohol shows some environmental concerns regarding its aquatic toxicity, its ready biodegradability is a positive attribute. The environmental profile of its derivative, PAP, remains largely uncharacterized in publicly accessible literature. In comparison, some quaternary ammonium and imidazoline compounds present significant environmental risks due to their toxicity and potential persistence. Plant-based inhibitors offer a promising eco-friendly alternative, but more rigorous and standardized testing is needed to quantify their environmental impact and performance consistently. For a comprehensive and responsible selection process, it is crucial for researchers and industry professionals to demand and utilize detailed and transparent environmental data for all corrosion inhibitor products.
References
Comparative Guide to Quantitative Analysis of Propargyl Alcohol Propoxylate in Plating Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of propargyl alcohol propoxylate (PAP), a common leveling agent and brightener in electroplating solutions. The performance of High-Performance Liquid Chromatography (HPLC), Cyclic Voltammetric Stripping (CVS), and UV-Visible (UV-Vis) Spectrophotometry are objectively evaluated, supported by detailed experimental protocols and data presentation to aid in method selection and implementation.
Introduction to this compound (PAP)
This compound (CAS No. 3973-17-9) is a crucial organic additive in modern electroplating baths, particularly for nickel plating.[1] It functions as a top brightener and leveling agent, influencing the crystal growth of the deposited metal to achieve a uniform, bright, and smooth surface finish.[2][3] The typical concentration of PAP in these baths is low, generally ranging from 10 to 30 mg/L.[2][4] Accurate quantification of PAP is essential for maintaining optimal bath performance, ensuring consistent product quality, and preventing plating defects.
Overview of Analytical Techniques
The quantitative analysis of PAP in complex plating matrices presents several challenges, including potential interference from other organic and inorganic bath constituents. This guide examines three primary analytical techniques suitable for this purpose:
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique that can accurately and precisely quantify individual organic components in a mixture.[5]
-
Cyclic Voltammetric Stripping (CVS): An electrochemical method widely used in the plating industry to determine the activity of organic additives by measuring their effect on the plating rate.[6][7]
-
UV-Visible (UV-Vis) Spectrophotometry: A simpler, more accessible technique that measures the absorbance of light by the analyte, which can be correlated to its concentration.
The following sections provide a detailed comparison of these methods, including their principles, experimental protocols, and performance characteristics.
Performance Comparison of Analytical Methods
The choice of analytical method for quantifying PAP in plating solutions depends on various factors, including the required accuracy, specificity, analysis time, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, CVS, and UV-Vis Spectrophotometry.
| Feature | High-Performance Liquid Chromatography (HPLC) | Cyclic Voltammetric Stripping (CVS) | UV-Visible (UV-Vis) Spectrophotometry |
| Principle | Separation based on analyte's affinity for stationary and mobile phases, followed by detection. | Indirect measurement of analyte's effect on the rate of metal electrodeposition. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High; can separate PAP from other additives and their degradation products. | Moderate; measures the combined effect of all leveling agents. | Low; susceptible to interference from other UV-absorbing species. |
| Accuracy | High; provides a direct measure of concentration. | Good; measures the "activity" which correlates to concentration. | Moderate to Low; dependent on matrix complexity. |
| Precision | High | Good | Moderate |
| Analysis Time | Moderate (typically 15-30 minutes per sample). | Fast (typically 5-15 minutes per sample). | Very Fast (typically <5 minutes per sample). |
| Instrumentation | HPLC system with a suitable detector (e.g., UV, ELSD, MS). | Potentiostat with a rotating disk electrode. | UV-Vis Spectrophotometer. |
| Pros | - High accuracy and specificity.- Can quantify degradation products.- Well-established technique. | - Rapid analysis for process control.- Measures the effective "activity" of the additive.- Industry standard for plating bath control. | - Simple and low-cost instrumentation.- Rapid measurements. |
| Cons | - Higher initial instrument cost.- Requires skilled operator.- Method development can be time-consuming. | - Indirect measurement.- Less specific than HPLC.- Matrix effects can be significant. | - Prone to interference.- May not be suitable for all plating bath compositions. |
Experimental Protocols
Detailed methodologies for the quantitative analysis of PAP using HPLC, CVS, and UV-Vis Spectrophotometry are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and specific method for the direct quantification of PAP. A reversed-phase HPLC method is generally suitable for this analysis.
Sample Preparation:
-
Withdraw a representative sample from the plating bath.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Dilute the filtered sample with deionized water to bring the expected PAP concentration within the calibration range.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A typical gradient might be 10% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector:
-
UV Detector: Propargyl alcohol, the parent compound of PAP, is UV-active, so a UV detector set at a low wavelength (e.g., 210 nm) may be suitable.[8]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors suitable for analytes that lack a strong chromophore.
-
Mass Spectrometer (MS): Provides high sensitivity and specificity and can confirm the identity of the analyte.
-
Calibration:
Prepare a series of calibration standards of PAP in a matrix that mimics the plating solution (without interfering organic additives) to generate a calibration curve of peak area versus concentration.
Cyclic Voltammetric Stripping (CVS)
CVS is an indirect method that quantifies the effect of PAP on the plating process. As a leveling agent, PAP is typically quantified using the Response Curve (RC) technique.[9]
Instrumentation:
-
A CVS system equipped with a potentiostat and a three-electrode cell (working, reference, and counter electrodes). The working electrode is typically a rotating platinum disk electrode.
Procedure (Response Curve Method):
-
Prepare a Blank Solution: This solution contains all the components of the plating bath except for the leveling agent (PAP).
-
Generate a Calibration (Response) Curve:
-
To the blank solution, make successive additions of a known standard of PAP.
-
After each addition, run a CVS scan and measure the stripping peak area.
-
Plot the stripping peak area (or a ratio of it to a reference value) against the concentration of PAP to create the response curve.
-
-
Sample Analysis:
-
Add a known volume of the plating bath sample to the blank solution.
-
Run a CVS scan and measure the stripping peak area.
-
Determine the concentration of PAP in the sample by comparing its response to the calibration curve.
-
UV-Visible (UV-Vis) Spectrophotometry
This method is contingent on PAP having a distinct UV absorbance profile from other components in the plating bath. Propargyl alcohol exhibits UV absorption, suggesting PAP may as well.[8]
Sample Preparation:
-
Withdraw a representative sample from the plating bath.
-
Filter the sample through a 0.45 µm syringe filter.
-
Dilute the sample with deionized water to an appropriate concentration for UV-Vis analysis.
Measurement:
-
Scan the UV-Vis spectrum of a known PAP standard to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using a blank solution (plating bath matrix without PAP).
-
Measure the absorbance of the prepared sample.
Calibration:
Prepare a series of PAP standards of known concentrations in the blank matrix and measure their absorbance to create a calibration curve according to the Beer-Lambert law.
Visualizations
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Experimental workflow for HPLC analysis of PAP.
Caption: Workflow for CVS analysis using the Response Curve method.
Caption: General workflow for UV-Vis spectrophotometric analysis.
Conclusion
The quantitative analysis of this compound in plating solutions can be effectively performed using HPLC, CVS, and UV-Vis Spectrophotometry.
-
HPLC is the recommended method for research and development or when high accuracy and specificity are required, as it can distinguish PAP from its degradation products.
-
CVS is a robust and rapid technique well-suited for routine process control in a production environment, providing a measure of the additive's effective activity.
-
UV-Vis Spectrophotometry offers a simple and fast screening method, provided that interferences from other bath components are minimal.
The selection of the most appropriate technique will depend on the specific analytical requirements, available resources, and the desired level of detail in the analysis. This guide provides the foundational information to assist researchers and professionals in making an informed decision for the reliable quantification of PAP in plating solutions.
References
- 1. This compound | 3973-17-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. unitedchemicalcn.com [unitedchemicalcn.com]
- 4. BASF Metal Surfact Treatment | ChemPoint Insights [go.chempoint.com]
- 5. sterc.org [sterc.org]
- 6. azom.com [azom.com]
- 7. lcms.cz [lcms.cz]
- 8. rawsource.com [rawsource.com]
- 9. Introduction to Cyclic Voltammetric Stripping (CVS) | Metrohm [metrohm.com]
Safety Operating Guide
Navigating the Safe Disposal of Propargyl Alcohol Propoxylate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like propargyl alcohol propoxylate is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure that this compound is managed appropriately from acquisition to disposal.
Key Safety and Physical Data
| Property | Value | Citation |
| Chemical Formula | C6H10O2 | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| CAS Number | 3973-17-9 | [1][2] |
| OSHA PEL | Not available | [2] |
| NIOSH REL | Not available | [2] |
| ACGIH TLV | Not available | [2] |
| Boiling Point/Range | 114 - 115 °C (for Propargyl Alcohol) | |
| Density | 0.963 g/cm3 at 25 °C (for Propargyl Alcohol) | |
| Incompatible Materials | Strong oxidizing agents | [2] |
Experimental Protocols: Proper Disposal Procedures
The disposal of this compound must be handled as hazardous waste, adhering to all federal, state, and local regulations.[2] The following step-by-step protocol outlines the necessary procedures for its safe disposal.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Engineering Controls: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][3] Ensure that emergency exits are accessible and an emergency shower and eyewash station are readily available.[3]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-impermeable gloves, safety glasses with side shields or goggles, a flame-retardant lab coat, and closed-toe shoes.[1]
2. Waste Collection and Storage:
-
Waste Segregation: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Container Labeling: Immediately upon adding the first of the waste, affix a hazardous waste label. The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Flammable," "Toxic"), and the accumulation start date.[4]
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[2][3] Ensure the container is tightly closed when not in use.[2]
3. Disposal of Empty Containers:
-
Decontamination: Empty containers that held this compound must be decontaminated. The first rinse should be collected as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your EHS office.[4]
-
Disposal: After proper decontamination, containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[1]
4. Spill and Leak Management:
-
Immediate Actions: In the event of a spill, evacuate all non-essential personnel from the area.[3] Remove all sources of ignition.[1][3]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][2]
-
Cleanup: Absorb the spill with an inert material, such as activated charcoal adsorbent, sand, or earth.[2][3] Place the absorbed material into a suitable, closed container for disposal as hazardous waste.[2][3]
-
Ventilation and Decontamination: Ventilate the area and wash the spill site after the cleanup is complete.[3]
5. Final Disposal:
-
Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[1]
-
Regulatory Compliance: It is imperative to consult with your institution's EHS department and to adhere to all local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Propargyl Alcohol Propoxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Propargyl alcohol propoxylate (CAS No. 3973-17-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk. This document is intended to be a primary resource for procedural guidance, complementing your institution's specific safety policies.
Immediate Safety and Hazard Information
This compound is a reactive chemical that requires careful handling. While specific toxicological data for this compound is limited, the hazards are often inferred from its parent compound, propargyl alcohol. It is classified as a skin and eye irritant and may cause respiratory irritation.[1]
Quantitative Safety Data
The following table summarizes key quantitative safety and physical property data. Data for Propargyl Alcohol is provided as a safety reference due to the limited availability of specific data for this compound.
| Property | Value | Source |
| This compound | ||
| Boiling Point | 40-41 °C (at 3 Torr) | [2][3] |
| Density | 0.9801 g/cm³ | [2][3] |
| Flash Point | 69 °C | [2] |
| Propargyl Alcohol (for safety reference) | ||
| OSHA PEL (Permissible Exposure Limit) | 1 ppm (TWA) | [4][5] |
| NIOSH REL (Recommended Exposure Limit) | 1 ppm (TWA) | [4][6][7] |
| ACGIH TLV (Threshold Limit Value) | 1 ppm (TWA) | [4][6] |
| LD50 Oral (Rat) | 20-56.4 mg/kg | [8][9][10] |
| LD50 Dermal (Rabbit) | 16-88 mg/kg | [8][9][10] |
| LC50 Inhalation (Rat) | 2 mg/L for 2 hours | [4] |
| Flash Point | 33 °C | [4] |
| Vapor Pressure | 12 mmHg | [7] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risks.
| Protection Type | Specification |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary in some situations.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[11] |
| Body Protection | A flame-retardant and impervious lab coat should be worn.[11] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood. If exposure limits are likely to be exceeded, a full-face respirator is required.[11] |
Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
Pre-Operational Checks
-
Review Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and in good working order.
-
Prepare Work Area: The work area, preferably a chemical fume hood, should be clean and free of incompatible materials, especially strong oxidizing agents.[4]
-
Assemble Materials: Have all necessary equipment and reagents, including quenching and spill cleanup materials, readily available.
Handling Procedure
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Inert Atmosphere: For transfers and reactions, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with air or moisture.
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure. For quantities less than 20 mL, a syringe is appropriate; for larger volumes, the cannula technique should be used.
-
Heating: Avoid excessive heat, as this can lead to polymerization. If heating is necessary, do so in a controlled manner with appropriate monitoring.
-
Avoid Contamination: Never return unused chemicals to the original container to prevent contamination.[12]
Post-Operational Procedures
-
Quenching: Quench any residual reactive material according to your lab's established procedures.
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid contaminating yourself.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[4]
Emergency Response and First Aid
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a suitable container for disposal. Do not use combustible materials for absorption.
-
Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (unused chemical, contaminated materials, and quenched solutions) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste. Do not pour any amount of this chemical down the drain.[8]
Visual Workflow and Emergency Diagrams
The following diagrams illustrate the logical flow for safe handling and emergency procedures.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedures for this compound.
References
- 1. aksci.com [aksci.com]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 3973-17-9 [m.chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Propargyl alcohol [cdc.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sinoright.net [sinoright.net]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemistry.osu.edu [chemistry.osu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
